molecular formula C10H7BrO3 B063402 8-Bromo-7-methoxycoumarin CAS No. 172427-05-3

8-Bromo-7-methoxycoumarin

Cat. No.: B063402
CAS No.: 172427-05-3
M. Wt: 255.06 g/mol
InChI Key: OWPBGDLPWVIBIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-7-methoxycoumarin, also known as this compound, is a useful research compound. Its molecular formula is C10H7BrO3 and its molecular weight is 255.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromo-7-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO3/c1-13-7-4-2-6-3-5-8(12)14-10(6)9(7)11/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWPBGDLPWVIBIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C=CC(=O)O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60169283
Record name 8-Bromo-7-methoxycoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60169283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.06 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172427-05-3
Record name 8-Bromo-7-methoxycoumarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172427053
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Bromo-7-methoxycoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60169283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 8-Bromo-7-methoxycoumarin: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-7-methoxycoumarin is a halogenated derivative of the naturally occurring compound 7-methoxycoumarin, also known as herniarin. Coumarins, a class of benzopyrones, are widely recognized for their diverse pharmacological activities. The introduction of a bromine atom at the C8 position of the 7-methoxycoumarin scaffold can significantly influence its physicochemical properties and biological activity, making it a compound of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for this compound.

Chemical Properties and Structure

Structure

The core structure of this compound consists of a benzene ring fused to a pyran-2-one ring, characteristic of the coumarin scaffold. A methoxy group (-OCH3) is attached at the C7 position, and a bromine atom (-Br) is substituted at the C8 position.

Chemical Structure of this compound:

Caption: 2D structure of this compound.

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. However, based on the analysis of related coumarin structures, the following characteristic spectral features can be anticipated:

Table 1: Predicted Spectroscopic Data for this compound

Spectroscopic Technique Expected Features
¹H NMR Aromatic protons on the benzene and pyrone rings, a singlet for the methoxy group protons. The bromine atom will influence the chemical shifts of adjacent protons.
¹³C NMR Carbonyl carbon of the lactone, aromatic carbons, and the methoxy carbon. The carbon attached to the bromine will show a characteristic shift.
IR Spectroscopy Strong carbonyl (C=O) stretching vibration of the lactone ring, C-O-C stretching vibrations, and aromatic C=C stretching bands.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight. Fragmentation patterns would likely involve the loss of CO, CH3, and Br.

Experimental Protocols

Synthesis of this compound

A direct and detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a general method for the bromination of coumarins can be adapted. One common method involves the electrophilic substitution of a coumarin derivative with a brominating agent such as N-bromosuccinimide (NBS) or bromine in a suitable solvent like acetic acid or chloroform.[3]

A plausible synthetic route would start from 7-methoxycoumarin. The bromination would likely occur at the C6 or C8 position, as these are activated by the electron-donating methoxy group. Separation of the resulting isomers would be necessary to isolate the desired 8-bromo product.

General Experimental Workflow for Bromination:

G cluster_0 Synthesis Workflow Start 7-Methoxycoumarin Reaction Reaction in appropriate solvent (e.g., Acetic Acid) Start->Reaction Reactant Brominating Agent (e.g., NBS or Br2) Reactant->Reaction Workup Quenching and Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

While the biological activities of many coumarin derivatives have been extensively studied, specific research on the biological effects and signaling pathways of this compound is limited. However, studies on related compounds provide valuable insights into its potential therapeutic applications.

A study on various 8-substituted 7-methoxycoumarins demonstrated their potential as anti-tumor-promoting agents by inhibiting the activation of the Epstein-Barr virus early antigen. This suggests that modifications at the C8 position can significantly impact the biological activity of the 7-methoxycoumarin scaffold.

Furthermore, the parent compound, 8-methoxycoumarin, has been shown to enhance melanogenesis through the MAPK signaling pathway. This pathway is a critical regulator of various cellular processes, including cell growth, differentiation, and apoptosis. It is plausible that this compound could also modulate this or other signaling pathways.

Hypothetical Signaling Pathway Modulation:

Based on the activity of the parent compound, a potential mechanism of action for this compound could involve the modulation of key cellular signaling pathways, such as the MAPK pathway. Further research is required to elucidate the specific targets and downstream effects of the 8-bromo derivative.

G cluster_0 Potential Signaling Pathway Compound This compound Receptor Cell Surface Receptor (Hypothetical) Compound->Receptor Binds to Kinase_Cascade Kinase Cascade (e.g., MAPK Pathway) Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factor Activation/Inhibition Kinase_Cascade->Transcription_Factor Phosphorylates Response Cellular Response (e.g., Apoptosis, Proliferation) Transcription_Factor->Response Regulates Gene Expression

Caption: Hypothetical signaling pathway for this compound.

Conclusion

This compound is a synthetic coumarin derivative with potential for further investigation in medicinal chemistry and drug development. While a comprehensive dataset of its physicochemical and biological properties is not yet available, this guide provides a summary of the current knowledge based on related compounds. Further experimental studies are necessary to fully characterize its chemical properties, optimize its synthesis, and elucidate its specific biological mechanisms of action and signaling pathways. The information presented here serves as a valuable resource for researchers and scientists interested in exploring the therapeutic potential of this and other halogenated coumarins.

References

Synthesis of 8-Bromo-7-methoxycoumarin and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide is intended for researchers, scientists, and professionals in the field of drug development. It provides a comprehensive overview of the synthesis of 8-Bromo-7-methoxycoumarin and its derivatives, detailing experimental protocols, quantitative data, and reaction pathways.

Core Synthesis Strategies

The synthesis of this compound and its derivatives primarily involves the construction of the coumarin core, followed by functionalization, such as bromination and derivatization at various positions. Key reactions employed in the synthesis of the coumarin scaffold include the Pechmann condensation, Knoevenagel condensation, and Perkin reaction.[1]

A common precursor for the synthesis of 7-methoxycoumarin derivatives is 7-methoxy-4-methylcoumarin. This can be synthesized via the Pechmann condensation of resorcinol and ethyl acetoacetate, followed by methylation of the hydroxyl group.[2] Subsequent bromination can then be achieved to introduce a bromine atom onto the coumarin ring system.

Synthesis of this compound Derivatives

A documented approach for synthesizing a derivative of this compound starts from ethyl 8-methoxycoumarin-3-carboxylate.[3] This starting material can be further functionalized and subsequently brominated.

Synthesis of 5-Bromo-N-(2-hydroxyphenyl)-8-methoxycoumarin-3-carboxamide

One notable derivative, 5-bromo-N-(2-hydroxyphenyl)-8-methoxycoumarin-3-carboxamide, has been synthesized and characterized.[3] The synthesis involves the condensation of ethyl 8-methoxycoumarin-3-carboxylate with 2-aminophenol, followed by bromination.

The overall synthetic pathway can be visualized as follows:

G cluster_0 Synthesis of 5-bromo-N-(2-hydroxyphenyl)-8-methoxycoumarin-3-carboxamide Ethyl 8-methoxycoumarin-3-carboxylate Ethyl 8-methoxycoumarin-3-carboxylate N-(2-hydroxyphenyl)-8-methoxycoumarin-3-carboxamide N-(2-hydroxyphenyl)-8-methoxycoumarin-3-carboxamide Ethyl 8-methoxycoumarin-3-carboxylate->N-(2-hydroxyphenyl)-8-methoxycoumarin-3-carboxamide DMF, reflux 2-Aminophenol 2-Aminophenol 2-Aminophenol->N-(2-hydroxyphenyl)-8-methoxycoumarin-3-carboxamide 5-bromo-N-(2-hydroxyphenyl)-8-methoxycoumarin-3-carboxamide 5-bromo-N-(2-hydroxyphenyl)-8-methoxycoumarin-3-carboxamide N-(2-hydroxyphenyl)-8-methoxycoumarin-3-carboxamide->5-bromo-N-(2-hydroxyphenyl)-8-methoxycoumarin-3-carboxamide Stirring at 60°C, then rt Bromine, Acetic Acid Bromine, Acetic Acid Bromine, Acetic Acid->5-bromo-N-(2-hydroxyphenyl)-8-methoxycoumarin-3-carboxamide

Caption: Synthetic pathway for 5-bromo-N-(2-hydroxyphenyl)-8-methoxycoumarin-3-carboxamide.

Experimental Protocols

General Procedure for the Bromination of Coumarin Derivatives

The bromination of coumarin derivatives can be achieved using bromine in glacial acetic acid. The following is a general protocol adapted from the synthesis of 5-bromo-N-(2-hydroxyphenyl)-8-methoxycoumarin-3-carboxamide.[3]

Materials:

  • Substituted coumarin derivative

  • Bromine (Br₂)

  • Glacial Acetic Acid (AcOH)

Procedure:

  • Dissolve the coumarin derivative in glacial acetic acid.

  • Add bromine to the solution.

  • Stir the reaction mixture at 60 °C for 5-10 minutes.

  • Continue stirring at room temperature for 2 hours.

  • After the reaction is complete, the product can be isolated by pouring the reaction mixture into water and filtering the resulting precipitate.

  • The crude product can be purified by recrystallization.

Synthesis of N-(2-hydroxyphenyl)-8-methoxycoumarin-3-carboxamide

This intermediate is synthesized by the condensation of ethyl 8-methoxycoumarin-3-carboxylate with 2-aminophenol.[3]

Materials:

  • Ethyl 8-methoxycoumarin-3-carboxylate

  • 2-Aminophenol

  • Dimethylformamide (DMF)

Procedure:

  • A mixture of ethyl 8-methoxycoumarin-3-carboxylate and 2-aminophenol is refluxed in dimethylformamide (DMF) for 3 hours.

  • After cooling, the reaction mixture is poured into water.

  • The precipitated product is filtered, washed with water, and dried.

  • The crude product can be purified by recrystallization.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of 5-bromo-N-(2-hydroxyphenyl)-8-methoxycoumarin-3-carboxamide.

CompoundYield (%)Melting Point (°C)
5-bromo-N-(2-hydroxyphenyl)-8-methoxycoumarin-3-carboxamide63325

Table 1: Yield and melting point of 5-bromo-N-(2-hydroxyphenyl)-8-methoxycoumarin-3-carboxamide.[3]

Spectroscopic Data

The structure of the synthesized compounds is confirmed by various spectroscopic methods.

5-bromo-N-(2-hydroxyphenyl)-8-methoxycoumarin-3-carboxamide: [3]

  • IR (KBr) νmax (cm-1): 3426 (br, OH), 3189 (NH), 1747, 1715 (C=O), 1611, 1585 (C=C), 1210, 1107, 1031 (C-O).

  • ¹H NMR (DMSO-d₆) δ (ppm): 3.93, 3.97 (s, 3H, OCH₃ of two isomers), 6.97–7.64 (m, 6H, Ar-H), 8.39, 8.57 (s, 2H, H-4 of coumarin ring of two isomers), 8.84, 9.02 (s, 1H, phenolic OH of two isomers), 11.11, 11.39 (s, 1H, NH of amide group of two isomers).

General Workflow for Synthesis and Characterization

The general workflow for the synthesis and characterization of this compound derivatives is outlined below.

G cluster_0 Experimental Workflow Starting Materials Starting Materials Synthesis Synthesis Starting Materials->Synthesis Reaction Isolation and Purification Isolation and Purification Synthesis->Isolation and Purification Work-up Structure Elucidation Structure Elucidation Isolation and Purification->Structure Elucidation Spectroscopy (NMR, IR, MS) Biological Evaluation Biological Evaluation Structure Elucidation->Biological Evaluation Assays

Caption: General experimental workflow for coumarin derivative synthesis.

References

8-Bromo-7-methoxycoumarin CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 8-Bromo-7-methoxycoumarin, tailored for researchers, scientists, and professionals in drug development. While specific experimental data for this compound is limited in publicly available literature, this document compiles its known physicochemical properties and draws upon data from closely related brominated coumarins to offer insights into its synthesis and potential biological relevance.

Core Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₀H₇BrO₃[1]
Molecular Weight 255.06 g/mol [1]
CAS Number Not Available

Synthesis of Brominated Methoxycoumarins: An Exemplary Protocol

While a direct experimental protocol for the synthesis of this compound is not detailed in the available literature, the synthesis of analogous compounds, such as 5-bromo-8-methoxycoumarin derivatives, provides a viable procedural framework. The following is a representative methodology based on the synthesis of similar structures.

General Procedure for Bromination of Methoxycoumarins

The bromination of a methoxycoumarin scaffold can be achieved using bromine in a suitable solvent like glacial acetic acid. The reaction typically proceeds at an elevated temperature with stirring.

Materials:

  • Starting Methoxycoumarin Derivative

  • Bromine (Br₂)

  • Glacial Acetic Acid (AcOH)

Protocol:

  • Dissolve the starting methoxycoumarin derivative in glacial acetic acid.

  • While stirring, add bromine to the solution.

  • Heat the reaction mixture, for instance, to 60°C, and maintain stirring for a period of 2 hours.

  • After the reaction is complete, cool the mixture.

  • The brominated product can then be isolated and purified using standard techniques such as filtration and recrystallization.

For a more detailed example, the synthesis of 5-bromo-N-(2-hydroxyphenyl)-8-methoxycoumarin-3-carboxamide involves the reaction of the parent carboxamide with bromine in glacial acetic acid.[2]

Potential Biological Activity and Signaling Pathways

Specific studies detailing the biological activity and associated signaling pathways of this compound are not prevalent. However, research on the broader class of coumarins and other substituted 8-methoxycoumarins offers valuable insights into its potential pharmacological profile.

Coumarin derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer effects. For instance, various 8-substituted 7-methoxycoumarins have been investigated for their anti-tumor-promoting activities.

It is plausible that this compound could modulate inflammatory pathways. Other methoxycoumarin derivatives have been shown to inhibit key signaling cascades such as the NF-κB and MAPK pathways, which are central to the inflammatory response. Further research is necessary to elucidate the specific biological targets and mechanisms of action for this compound.

Visualizations

To aid in the understanding of the concepts discussed, the following diagrams illustrate a generalized experimental workflow for the synthesis of brominated methoxycoumarins and a relevant signaling pathway potentially modulated by such compounds.

G cluster_synthesis Generalized Synthesis Workflow start Start with 8-Methoxycoumarin Derivative dissolve Dissolve in Glacial Acetic Acid start->dissolve Step 1 add_br2 Add Bromine (Br2) dissolve->add_br2 Step 2 heat_stir Heat and Stir (e.g., 60°C for 2h) add_br2->heat_stir Step 3 cool Cool Reaction Mixture heat_stir->cool Step 4 isolate Isolate and Purify Product cool->isolate Step 5 end This compound (or derivative) isolate->end Final Product

A generalized workflow for the synthesis of brominated methoxycoumarins.

G cluster_pathway Potential Anti-inflammatory Signaling Pathway coumarin This compound (Hypothesized) nfkb NF-κB Pathway coumarin->nfkb Inhibits mapk MAPK Pathway coumarin->mapk Inhibits inflammation Inflammatory Response nfkb->inflammation Promotes mapk->inflammation Promotes

A potential anti-inflammatory signaling pathway modulated by coumarin derivatives.

References

The Biological Activity of 8-Bromo-7-methoxycoumarin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Coumarins, a prominent class of benzopyrone-containing heterocyclic compounds, are widely recognized for their diverse and significant pharmacological properties. The strategic functionalization of the coumarin scaffold, particularly through halogenation and methoxylation, has been a key strategy in medicinal chemistry to modulate and enhance biological activity. This technical guide focuses on the biological potential of 8-Bromo-7-methoxycoumarin. While direct and extensive research on this specific molecule is emerging, this document synthesizes the substantial body of evidence from structurally related analogues—chiefly other brominated and methoxy-substituted coumarins—to build a comprehensive profile of its anticipated activities. This guide covers potential anticancer, antimicrobial, and enzyme-inhibiting properties, details relevant experimental methodologies, and visualizes key cellular signaling pathways and laboratory workflows. The data presented herein are intended to serve as a foundational resource for researchers investigating this promising compound.

Anticipated Biological Activities

Based on structure-activity relationship (SAR) studies of analogous compounds, this compound is predicted to exhibit a range of biological effects, with anticancer activity being the most prominent. The presence of the methoxy group at the C7 position and a bromine atom at the C8 position on the coumarin ring are critical determinants of its potential efficacy and mechanism of action.

Anticancer Activity

The coumarin nucleus is a well-established scaffold for the development of cytotoxic agents. The introduction of a bromine atom, a lipophilic and electron-withdrawing group, is known to enhance the anticancer potential of many heterocyclic compounds. This is often attributed to improved membrane permeability and interaction with biological targets.

Quantitative data from closely related bromo-methoxycoumarin derivatives strongly suggest potent cytotoxic effects against various cancer cell lines. For instance, studies on 5-bromo-8-methoxycoumarin derivatives have demonstrated significant inhibitory activity against both breast and liver cancer cells.

Table 1: Cytotoxicity of 5-Bromo-8-methoxycoumarin Derivatives Against Breast Cancer Cell Lines

Compound ReferenceCell LineIC50 (µM)
5-Bromo-N-(2-hydroxyphenyl)-8-methoxycoumarin-3-carboxamide (Compound 8)MCF-7> 50
5-Bromo-N-(2-hydroxyphenyl)-8-methoxycoumarin-3-carbimidic acid (Compound 9)MCF-7> 50
Reference compound (Staurosporine)MCF-74.086
5-Bromo-N-(2-hydroxyphenyl)-8-methoxycoumarin-3-carboxamide (Compound 8)MDA-MB-231> 50
5-Bromo-N-(2-hydroxyphenyl)-8-methoxycoumarin-3-carbimidic acid (Compound 9)MDA-MB-231> 50
Reference compound (Staurosporine)MDA-MB-2317.03
Data synthesized from a study on novel 3-substituted 8-methoxycoumarin derivatives.[1]

Table 2: Cytotoxicity of a 5-Bromo-8-methoxycoumarin Derivative Against Liver Cancer Cell Line

Compound ReferenceCell LineIC50 (µM)
5-Bromo-8-methoxycoumarin-3-carboxamide (Compound 5)HepG20.9
Reference compound (Staurosporine)HepG28.4
This data highlights that bromination at the C5 position of the 8-methoxycoumarin scaffold can lead to a significant increase in cytotoxic activity.[2][3]

Table 3: Comparative Cytotoxicity of Other Brominated Coumarin Derivatives

Compound ReferenceSubstitutionCell LineLD50 / IC50 (µM)
4-(6-bromo-2-oxo-4-phenyl-2H-chromen-3-yl)phenyl acetate (Compound 6)6-BromoA549 (Lung)> 100
4-(6,8-dibromo-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate (Compound 8)6,8-DibromoA549 (Lung)> 100
These results from other brominated coumarins provide additional context on the role of bromine in modulating cytotoxicity.[4][5][6]
Signaling Pathways in Cancer

The anticancer activity of coumarin derivatives is often mediated through their interaction with critical intracellular signaling pathways that regulate cell proliferation, survival, and apoptosis. The PI3K/Akt and MAPK pathways are two of the most likely targets for this compound.

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival and proliferation and is frequently hyperactivated in cancer.[7][8] Inhibition of this pathway is a key strategy in cancer therapy. Structurally related coumarins have been shown to exert their pro-apoptotic effects by downregulating the activity of key proteins in this cascade, such as p-PI3K and p-Akt.[3] It is hypothesized that this compound could similarly inhibit this pathway, leading to cell cycle arrest and apoptosis.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Coumarin This compound (Hypothesized Target) Coumarin->PI3K PTEN PTEN PTEN->PIP3 Dephosphorylation

Caption: Hypothesized inhibition of the PI3K/Akt pathway by this compound.

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that translates extracellular signals into cellular responses, including proliferation and differentiation.[9] The parent compound, 8-methoxycoumarin, has been shown to modulate melanogenesis by activating the p38 and JNK arms of the MAPK pathway while inhibiting ERK.[10][11] This established interaction suggests that the brominated derivative could also target components of this pathway, potentially leading to altered cellular outcomes in different contexts, such as cancer.

MAPK_Pathway Stimuli Extracellular Stimuli (e.g., Growth Factors, Stress) MAPKKK MAPKKK (e.g., Raf, MEKK) Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK1/2) MAPKKK->MAPKK MAPK MAPK (e.g., ERK1/2) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) MAPK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Differentiation) Transcription_Factors->Cellular_Response Coumarin This compound (Potential Target) Coumarin->MAPK Modulation

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Antimicrobial Activity

Coumarins bearing methoxy groups have demonstrated notable antimicrobial activity against various foodborne pathogens.[12] The mechanism is often associated with the disruption of bacterial cell membrane integrity. The increased lipophilicity imparted by the bromine atom in this compound may enhance its ability to penetrate bacterial cell walls, suggesting it could be a promising candidate for development as an antimicrobial agent. Further studies are required to determine its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of pathogenic bacteria and fungi.

Experimental Protocols

The following sections detail standardized protocols for the synthesis and biological evaluation of this compound and its analogues.

Synthesis Workflow

The synthesis of this compound typically involves the initial formation of the 7-methoxycoumarin core, followed by regioselective bromination.

Synthesis_Workflow Start Starting Materials (e.g., Resorcinol derivative) Pechmann Pechmann Condensation (or similar cyclization) Start->Pechmann CoumarinCore 7-Hydroxycoumarin Intermediate Pechmann->CoumarinCore Methylation Methylation (e.g., DMS, K2CO3) CoumarinCore->Methylation Methoxycoumarin 7-Methoxycoumarin Scaffold Methylation->Methoxycoumarin Bromination Electrophilic Bromination (Br2 in Acetic Acid) Methoxycoumarin->Bromination FinalProduct This compound Bromination->FinalProduct Purification Purification & Characterization (NMR, MS, HPLC) FinalProduct->Purification

Caption: General synthetic workflow for this compound.

Protocol for Bromination of 7-Methoxycoumarin:

  • Dissolve the 7-methoxycoumarin precursor (1 equivalent) in glacial acetic acid.

  • Slowly add a solution of bromine (Br₂, typically 1.1 to 1.2 equivalents) in glacial acetic acid to the reaction mixture with stirring.

  • The reaction can be performed at room temperature or with gentle heating (e.g., 60 °C) to facilitate the reaction, which should be monitored by Thin Layer Chromatography (TLC).[1]

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Filter the precipitate, wash thoroughly with water to remove acid residues, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to yield the purified this compound.

  • Confirm the structure and purity using NMR (¹H, ¹³C), Mass Spectrometry, and HPLC.

In Vitro Cytotoxicity: MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is typically proportional to the number of viable cells.

MTT_Assay_Workflow Cell_Seeding 1. Seed cells in a 96-well plate Incubation1 2. Incubate for 24h (allow attachment) Cell_Seeding->Incubation1 Treatment 3. Treat with serial dilutions of This compound Incubation1->Treatment Incubation2 4. Incubate for 24-72h Treatment->Incubation2 Add_MTT 5. Add MTT reagent to each well Incubation2->Add_MTT Incubation3 6. Incubate for 2-4h (Formazan formation) Add_MTT->Incubation3 Solubilize 7. Add solubilizing agent (e.g., DMSO, SDS) Incubation3->Solubilize Read_Absorbance 8. Read absorbance (e.g., at 570 nm) Solubilize->Read_Absorbance Calculate_IC50 9. Calculate % Viability and determine IC50 Read_Absorbance->Calculate_IC50

Caption: Workflow for determining cytotoxicity using the MTT assay.

Detailed Steps:

  • Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate overnight in a humidified atmosphere (37 °C, 5% CO₂).

  • Compound Treatment: Prepare stock solutions of this compound in DMSO. Perform serial dilutions in a complete culture medium to achieve the desired final concentrations. Replace the old medium with the medium containing the test compound. Include wells for untreated controls and vehicle (DMSO) controls.

  • Incubation: Incubate the treated plates for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After incubation, add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring, yielding purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as 150 µL of DMSO, to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Conclusion and Future Directions

While direct experimental data on this compound remains to be fully elucidated, the evidence from closely related analogues provides a strong foundation for predicting its biological activities. The compound is anticipated to be a potent anticancer agent, likely exerting its effects through the modulation of key oncogenic signaling pathways such as PI3K/Akt and MAPK. Furthermore, its structure suggests a potential for antimicrobial properties.

This technical guide serves to consolidate the existing knowledge and provide a framework for future investigation. The immediate priorities for research should include:

  • Direct Biological Screening: Performing comprehensive in vitro testing of this compound against a diverse panel of cancer cell lines and microbial strains to determine its IC50 and MIC values.

  • Mechanism of Action Studies: Investigating its specific molecular targets and confirming its effects on the PI3K/Akt and MAPK pathways using techniques like Western blotting and kinase assays.

  • In Vivo Efficacy: Evaluating the therapeutic potential and toxicity profile of the compound in preclinical animal models of cancer and infectious disease.

The systematic exploration of this compound holds significant promise for the discovery of a novel therapeutic agent, and the protocols and data presented here offer a clear starting point for these research endeavors.

References

Spectroscopic Profile of 8-Bromo-7-methoxycoumarin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 8-Bromo-7-methoxycoumarin. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this document presents a detailed, predictive analysis based on established spectroscopic principles and data from closely related analogs. The information herein is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the analysis of substituent effects on the coumarin scaffold, drawing comparisons with compounds such as 7-methoxycoumarin, various brominated coumarins, and other 8-substituted coumarin derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ 7.65d~ 9.5H-4
~ 7.40d~ 8.8H-5
~ 6.90d~ 8.8H-6
~ 6.25d~ 9.5H-3
~ 3.95s--OCH₃

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~ 160.0C-2 (Carbonyl)
~ 155.0C-7
~ 154.5C-8a
~ 143.5C-4
~ 128.0C-5
~ 113.5C-4a
~ 113.0C-3
~ 112.0C-6
~ 105.0C-8
~ 56.5-OCH₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
~ 3050-3100MediumAromatic C-H stretch
~ 2950-2980WeakAliphatic C-H stretch (-OCH₃)
~ 1720-1740StrongC=O stretch (α,β-unsaturated lactone)
~ 1600-1620StrongC=C stretch (aromatic and pyrone ring)
~ 1500-1550MediumC=C stretch (aromatic)
~ 1250-1280StrongAsymmetric C-O-C stretch (aryl ether)
~ 1020-1050MediumSymmetric C-O-C stretch (aryl ether)
~ 800-850StrongC-H out-of-plane bending (aromatic)
~ 550-650MediumC-Br stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
254/256High[M]⁺˙ (Molecular ion peak, bromine isotopes)
226/228Medium[M - CO]⁺˙
211/213Medium[M - CO - CH₃]⁺
147High[M - Br - CO]⁺
132Medium[M - Br - CO - CH₃]⁺
104Medium[C₇H₄O]⁺
76Medium[C₆H₄]⁺

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above. These protocols are standard procedures for the analysis of solid organic compounds like coumarin derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the molecular structure.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters (for a 400 MHz Spectrometer):

    • ¹H NMR:

      • Acquisition frequency: 400 MHz

      • Spectral width: -2 to 12 ppm

      • Pulse width: 30°

      • Acquisition time: 4 seconds

      • Relaxation delay: 2 seconds

      • Number of scans: 16

    • ¹³C NMR:

      • Acquisition frequency: 100 MHz

      • Spectral width: 0 to 200 ppm

      • Pulse program: Proton-decoupled

      • Acquisition time: 1.5 seconds

      • Relaxation delay: 5 seconds

      • Number of scans: 1024

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and 77.16 ppm (CDCl₃) for ¹³C.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Method):

  • Sample Preparation:

    • Place approximately 1-2 mg of this compound and 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.[1]

    • Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.[1]

    • Transfer the powder to a pellet-pressing die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[1]

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and assign the characteristic absorption bands to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

  • Sample Introduction:

    • Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe or by using a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.[2][3][4]

  • Ionization:

    • The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[2][3]

    • This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺˙).[5]

  • Mass Analysis:

    • The molecular ion and any fragment ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection:

    • An electron multiplier detector records the abundance of each ion.

    • The resulting mass spectrum is a plot of relative intensity versus m/z.

  • Data Analysis:

    • Identify the molecular ion peak to confirm the molecular weight. The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensities.

    • Analyze the fragmentation pattern to gain further structural information.

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis and the predicted fragmentation pathway.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Dissolve in CDCl₃ IR IR Spectroscopy Sample->IR Prepare KBr Pellet MS Mass Spectrometry Sample->MS Direct Insertion Structure Structural Elucidation NMR->Structure Functional_Groups Functional Group ID IR->Functional_Groups Mol_Weight Molecular Weight and Fragmentation Pattern MS->Mol_Weight

Caption: Workflow for the spectroscopic analysis of this compound.

Mass_Fragmentation_Pathway M [C₁₀H₇BrO₃]⁺˙ m/z = 254/256 (Molecular Ion) M_minus_CO [C₉H₇BrO₂]⁺˙ m/z = 226/228 M->M_minus_CO - CO M_minus_Br_minus_CO [C₉H₇O₂]⁺ m/z = 147 M->M_minus_Br_minus_CO - •Br, - CO M_minus_CO_minus_CH3 [C₈H₄BrO₂]⁺ m/z = 211/213 M_minus_CO->M_minus_CO_minus_CH3 - •CH₃ C7H4O [C₇H₄O]⁺ m/z = 104 M_minus_CO_minus_CH3->C7H4O - Br, - CO M_minus_Br_minus_CO_minus_CH3 [C₈H₄O₂]⁺ m/z = 132 M_minus_Br_minus_CO->M_minus_Br_minus_CO_minus_CH3 - •CH₃

Caption: Predicted mass fragmentation pathway for this compound.

References

Solubility Profile of 8-Bromo-7-methoxycoumarin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 8-Bromo-7-methoxycoumarin, a compound of interest in various research and development fields. Due to the limited availability of direct quantitative solubility data for this specific molecule, this document synthesizes qualitative information and data from structurally related compounds to offer a comprehensive solubility profile. Furthermore, it outlines a detailed experimental protocol for the precise determination of its solubility in various solvents, addressing a critical need for researchers working with this compound.

Estimated Solubility of this compound

For comparative purposes, the table below includes qualitative solubility information for this compound and quantitative data for the closely related compound, 4-Bromomethyl-7-methoxycoumarin. This information can serve as a preliminary guide for solvent selection in experimental work.

SolventThis compound (Qualitative)4-Bromomethyl-7-methoxycoumarin (Quantitative)
ChloroformSoluble (Predicted)Soluble, 20 mg/mL[1][2][3]
Dimethyl Sulfoxide (DMSO)Soluble (Predicted)No data available
EthanolSparingly Soluble to Soluble (Predicted)No data available
MethanolSparingly Soluble to Soluble (Predicted)No data available
WaterInsoluble to Sparingly Soluble (Predicted)Insoluble[3]
AcetoneSoluble (Predicted)No data available

Note: The qualitative predictions for this compound are based on the general solubility of coumarin derivatives and the physicochemical properties imparted by the bromo and methoxy substituents.[4] Experimental verification is crucial for accurate solubility determination.

Experimental Protocol for Solubility Determination

To obtain precise and reliable solubility data for this compound, a standardized experimental protocol is essential. The following methodology, adapted from established techniques for coumarin solubility determination, is recommended.[5][6]

Objective:

To determine the equilibrium solubility of this compound in a range of organic and aqueous solvents at a specified temperature.

Materials:
  • This compound (high purity)

  • Selected solvents (e.g., methanol, ethanol, acetone, chloroform, dimethyl sulfoxide, water) of analytical grade

  • Thermostatic shaker bath

  • Centrifuge

  • Analytical balance

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of sealed vials, each containing a known volume of a specific solvent.

    • Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled pipette to match the bath temperature.

    • Immediately filter the collected supernatant through a 0.45 µm syringe filter to remove any suspended particles.

  • Quantification of Solute Concentration:

    • Dilute the filtered solution with the respective solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted samples using a calibrated UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) for this compound or by a validated HPLC method.

    • A standard calibration curve should be prepared using known concentrations of this compound in each solvent.

  • Data Analysis:

    • Calculate the concentration of this compound in the original saturated solution based on the dilution factor.

    • Express the solubility in appropriate units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL).

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Determination_Workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_result Result prep_solid Excess Solid This compound prep_mix Mix and Equilibrate in Thermostatic Shaker prep_solid->prep_mix prep_solvent Known Volume of Solvent prep_solvent->prep_mix sample_settle Settle Undissolved Solid prep_mix->sample_settle Equilibration (24-48h) sample_supernatant Withdraw Supernatant sample_settle->sample_supernatant sample_filter Filter with 0.45 µm Syringe Filter sample_supernatant->sample_filter analysis_dilute Dilute Sample sample_filter->analysis_dilute analysis_quantify Quantify Concentration (UV-Vis or HPLC) analysis_dilute->analysis_quantify result_calculate Calculate Solubility (g/L or mg/mL) analysis_quantify->result_calculate analysis_calibrate Standard Calibration Curve analysis_calibrate->analysis_quantify

References

An In-depth Technical Guide to the Photophysical Properties of 8-Bromo-7-methoxycoumarin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the anticipated photophysical properties of 8-Bromo-7-methoxycoumarin and the detailed experimental protocols required for their determination. Despite a thorough review of the scientific literature, a complete, experimentally verified dataset for the specific photophysical parameters (absorption and emission maxima, fluorescence quantum yield, and fluorescence lifetime) of this compound could not be located. This document, therefore, serves as a foundational guide for researchers seeking to characterize this compound. It outlines the standard methodologies and theoretical considerations for the analysis of coumarin derivatives, enabling researchers to generate the necessary data.

Introduction to Coumarins and Their Photophysical Properties

Coumarins are a prominent class of heterocyclic compounds widely recognized for their significant fluorescent properties. Their core structure, a benzopyrone scaffold, can be readily functionalized at various positions to modulate their absorption and emission characteristics. The photophysical properties of coumarins are highly sensitive to their substitution pattern and the surrounding solvent environment. Generally, electron-donating groups at the 7-position, such as a methoxy group, and electron-withdrawing groups at the 3- or 4-positions enhance fluorescence. The introduction of a halogen, such as bromine, can influence the photophysical properties through the heavy-atom effect, which can promote intersystem crossing and potentially affect the fluorescence quantum yield and lifetime.

Predicted Photophysical Profile of this compound

Based on the general photophysical behavior of substituted coumarins, the following characteristics can be anticipated for this compound:

  • Absorption (λ_abs_): The presence of the 7-methoxy group is expected to result in an absorption maximum in the UVA region, likely between 320 nm and 360 nm.

  • Emission (λ_em_): Fluorescence emission is anticipated in the blue-to-green region of the visible spectrum, typically with a Stokes shift of 50-100 nm from the absorption maximum.

  • Fluorescence Quantum Yield (Φ_f_): The quantum yield will be highly dependent on the solvent and the extent to which the bromine atom at the 8-position introduces non-radiative decay pathways.

  • Fluorescence Lifetime (τ_f_): The fluorescence lifetime is expected to be in the nanosecond range, characteristic of many fluorescent organic dyes.

Data Presentation

As no comprehensive experimental data for this compound is currently available in the literature, the following table is presented as a template for researchers to populate upon experimental characterization. For comparative purposes, data for the related compound 7-methoxycoumarin-4-acetic acid is included.

Photophysical ParameterThis compound (Anticipated)7-Methoxycoumarin-4-acetic acid (in Methanol)
Absorption Maximum (λ_abs_) Data not available323.8 nm
Molar Extinction Coefficient (ε) Data not available11,820 cm⁻¹M⁻¹
Emission Maximum (λ_em_) Data not available~381 nm
Fluorescence Quantum Yield (Φ_f_) Data not available0.18
Fluorescence Lifetime (τ_f_) Data not availableData not available

Experimental Protocols

The following section details the standard experimental methodologies for the determination of the core photophysical properties of a fluorescent compound like this compound.

Sample Preparation

For accurate and reproducible photophysical measurements, proper sample preparation is critical.

  • Solvent Selection: A range of solvents of varying polarity (e.g., cyclohexane, dioxane, dichloromethane, acetonitrile, ethanol, methanol) should be used to assess the solvatochromic effects. All solvents must be of spectroscopic grade.

  • Concentration: For absorption measurements, a concentration that yields an absorbance value between 0.1 and 1.0 at the absorption maximum is typically used. For fluorescence measurements, to avoid inner filter effects, the absorbance at the excitation wavelength should be kept below 0.1.

  • Cuvettes: Standard 1 cm path length quartz cuvettes are used for both absorption and fluorescence measurements.

UV-Visible Absorption Spectroscopy

This technique is used to determine the absorption spectrum and the molar extinction coefficient.

  • Instrumentation: A dual-beam UV-Visible spectrophotometer is used.

  • Procedure:

    • A baseline is recorded with the cuvette filled with the solvent of choice.

    • The absorption spectrum of the sample solution is recorded over a relevant wavelength range (e.g., 200-500 nm).

    • The wavelength of maximum absorbance (λ_abs_) is determined.

    • The molar extinction coefficient (ε) is calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λ_abs_, c is the molar concentration, and l is the path length of the cuvette.

Steady-State Fluorescence Spectroscopy

This method is used to measure the fluorescence emission spectrum.

  • Instrumentation: A spectrofluorometer equipped with an excitation and an emission monochromator and a sensitive detector (e.g., a photomultiplier tube) is required.

  • Procedure:

    • The sample is excited at its absorption maximum (λ_abs_).

    • The emission spectrum is scanned over a wavelength range longer than the excitation wavelength (e.g., 350-600 nm).

    • The wavelength of maximum emission intensity (λ_em_) is determined.

    • It is crucial to correct the raw emission spectra for the wavelength-dependent sensitivity of the instrument.

Fluorescence Quantum Yield (Φ_f_) Determination

The fluorescence quantum yield is typically determined using a relative method, comparing the fluorescence of the sample to that of a well-characterized standard.

  • Standard Selection: A fluorescent standard with a known quantum yield and an emission range similar to the sample should be chosen. For blue-emitting coumarins, quinine sulfate in 0.1 N H₂SO₄ (Φ_f_ = 0.52) or Coumarin 153 are common standards.[1]

  • Procedure:

    • Prepare a series of dilute solutions of both the sample and the standard with absorbances below 0.1 at the excitation wavelength.

    • Measure the absorption and fluorescence emission spectra for all solutions.

    • Integrate the area under the corrected emission spectra.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

    • The quantum yield of the sample (Φ_sample_) is calculated using the following equation: Φ_sample_ = Φ_std_ × (Slope_sample_ / Slope_std_) × (η_sample_² / η_std_²) where Φ_std_ is the quantum yield of the standard, Slope is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

Fluorescence Lifetime (τ_f_) Measurement

Time-Correlated Single Photon Counting (TCSPC) is the most common and accurate method for measuring fluorescence lifetimes in the nanosecond range.

  • Instrumentation: A TCSPC system consists of a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample holder, a fast photodetector (e.g., a microchannel plate photomultiplier tube), and timing electronics.

  • Procedure:

    • The sample is excited with short pulses of light at the absorption maximum.

    • The arrival times of the emitted photons are recorded relative to the excitation pulse.

    • A histogram of the arrival times is built up, which represents the fluorescence decay profile.

    • The instrument response function (IRF) is measured using a scattering solution (e.g., a dilute solution of Ludox in water).[1]

    • The fluorescence decay data is then deconvoluted with the IRF and fitted to an exponential decay model (single or multi-exponential) to extract the fluorescence lifetime (τ_f_).

Visualizations

The following diagrams illustrate the general workflows for the experimental determination of the photophysical properties of this compound.

Experimental_Workflow_Absorption_Emission cluster_absorption UV-Visible Absorption Spectroscopy cluster_emission Steady-State Fluorescence Spectroscopy A1 Prepare Sample (Known Concentration) A2 Record Baseline (Solvent) A1->A2 A3 Record Absorption Spectrum A2->A3 A4 Determine λ_abs_max A3->A4 A5 Calculate Molar Extinction Coefficient (ε) A4->A5 F1 Prepare Dilute Sample (Abs < 0.1) F2 Excite at λ_abs_max F1->F2 F3 Record Emission Spectrum F2->F3 F4 Determine λ_em_max F3->F4

Caption: Workflow for determining absorption and emission spectra.

Experimental_Workflow_QY_Lifetime cluster_qy Fluorescence Quantum Yield (Φ_f_) Determination cluster_lifetime Fluorescence Lifetime (τ_f_) Measurement (TCSPC) Q1 Prepare Dilute Solutions (Sample & Standard) Q2 Measure Absorbance & Emission Q1->Q2 Q3 Integrate Emission Spectra Q2->Q3 Q4 Plot Integrated Intensity vs. Absorbance Q3->Q4 Q5 Calculate Φ_f_ Q4->Q5 L1 Prepare Dilute Sample L2 Excite with Pulsed Laser L1->L2 L3 Record Photon Arrival Times L2->L3 L5 Deconvolute and Fit Decay L3->L5 L4 Measure IRF L4->L5

Caption: Workflow for determining fluorescence quantum yield and lifetime.

Conclusion

While direct experimental data on the photophysical properties of this compound remains elusive in the current body of scientific literature, this guide provides the necessary theoretical framework and detailed experimental protocols for its thorough characterization. The provided methodologies for absorption and fluorescence spectroscopy, quantum yield determination, and lifetime measurements represent the standard practices in the field and will enable researchers to generate high-quality, reproducible data. The anticipated photophysical profile suggests that this compound is likely a fluorescent molecule with properties that can be precisely determined using the outlined procedures. This document serves as a valuable resource for initiating and guiding the photophysical investigation of this and other novel coumarin derivatives.

References

An In-depth Technical Guide to the Discovery and Natural Occurrence of Coumarin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, natural distribution, and biosynthesis of coumarin derivatives. It is designed to serve as a foundational resource for professionals in research, science, and drug development, offering detailed information on the origins and chemical diversity of this significant class of natural products.

Introduction: The Versatile Scaffold of Coumarins

Coumarins are a large and diverse class of phenolic secondary metabolites characterized by a benzopyrone (2H-1-benzopyran-2-one) core.[1][2] First identified in the 19th century, these compounds are widely distributed throughout the natural world, particularly in higher plants, but also in fungi and bacteria.[3][4][5] Their structural diversity gives rise to a broad spectrum of pharmacological activities, including anticoagulant, anti-inflammatory, antioxidant, antimicrobial, antiviral, and anticancer properties.[1][2][3][6] This remarkable range of bioactivities has established coumarins as privileged scaffolds in medicinal chemistry and drug discovery.

A History of Discovery: From Fragrance to Pharmacology

The story of coumarin is a classic example of scientific inquiry building from simple observation to groundbreaking medical application.

  • 1820: Coumarin was first isolated from tonka beans (Dipteryx odorata) by A. Vogel in Munich.[7] Independently in the same year, Nicholas Jean Baptiste Gaston Guibourt in France also isolated the substance and named it "coumarine," derived from "coumarou," the French word for the tonka bean.[7][8]

  • 1868: The first chemical synthesis of coumarin was achieved by the English chemist Sir William Henry Perkin, a landmark achievement in organic chemistry.[7][9]

  • 1920s: A mysterious and fatal hemorrhagic disease emerged in cattle in North America and Canada.[8][10] Veterinary pathologist Frank Schofield later connected the disease to the consumption of moldy sweet clover hay (Melilotus species).[11][12]

  • 1940: After years of research at the University of Wisconsin, the laboratory of Karl Link successfully isolated the anticoagulant agent responsible for the cattle disease.[10][11] The compound was identified as 3,3'-methylenebis(4-hydroxycoumarin) and named dicoumarol .[13] This discovery revealed that a natural coumarin could be transformed by fungi into a potent Vitamin K antagonist.[8][11]

  • Post-1940s: The discovery of dicoumarol's mechanism of action paved the way for the development of related anticoagulant drugs, most notably warfarin, which became a cornerstone of thromboembolic therapy for decades.[1][10]

  • 1987-1992: During a large-scale anti-HIV screening program by the National Cancer Institute (NCI), Calanolide A , a novel pyranocoumarin, was discovered in the leaves and twigs of Calophyllum lanigerum in Sarawak, Malaysia.[14][15] It was identified as a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), sparking significant interest in coumarins as antiviral agents.[14][16]

Natural Occurrence of Coumarin Derivatives

Coumarins are widespread in the plant kingdom, found in roots, stems, leaves, flowers, fruits, and seeds.[17][18] They are particularly abundant in certain plant families, including the Apiaceae (Umbelliferae), Rutaceae, Fabaceae (Leguminosae), and Asteraceae.[19][20] Fungi, such as Aspergillus and Penicillium species, are also known to produce coumarin derivatives.[3][21]

Quantitative Data on Coumarin Content

The concentration of coumarins can vary significantly depending on the plant species, variety, and environmental conditions.[17] Cinnamon is one of the most well-known dietary sources, with different species containing vastly different amounts.

Plant SourceCoumarin DerivativeConcentration RangeReference(s)
Ceylon Cinnamon (Cinnamomum verum)Coumarin0.005 to 0.090 mg/g[7]
Chinese Cassia (Cinnamomum cassia)Coumarin1.74 to 7.67 mg/g[7]
Indonesian Cassia (C. burmannii)Coumarin2.14 to 9.30 mg/g[7]
Saigon Cassia (C. loureiroi)Coumarin1.06 to 6.97 mg/g[7]
Tonka Beans (Dipteryx odorata)Coumarin1% to 3% of dry weight[2]
Parsnip Root (Pastinaca sativa)Psoralen, 8-MOP, 5-MOP~40 ppm (total)[22]
Fruits of Peucedanum luxuriansPeucedanin45.64 mg/g[23]
Major Classes and Natural Sources

The structural diversity of coumarins is organized into several major classes based on their substitution patterns.

ClassKey DerivativesRepresentative Natural SourcesReference(s)
Simple Coumarins Coumarin, Umbelliferone, Esculetin, ScopoletinTonka Bean (Dipteryx odorata), Sweet Clover (Melilotus spp.), Apiaceae family (carrot, coriander), Horse Chestnut (Aesculus hippocastanum)[7][21][24]
Furanocoumarins (Linear) Psoralen, Bergapten, XanthotoxinFig (Ficus carica), Parsnip (Pastinaca sativa), Celery (Apium graveolens), Psoralea corylifolia[22][25]
Furanocoumarins (Angular) AngelicinAngelica archangelica, Psoralea species[26][27]
Pyranocoumarins (Linear) Xanthyletin, SeselinRutaceae family (e.g., Citrus species)[28]
Pyranocoumarins (Angular) Calanolide A, CostatolideCalophyllum lanigerum, Calophyllum teysmannii[14][15]
Bis-coumarins DicoumarolSpoiled Sweet Clover (Melilotus spp.) (Fungal transformation)[11]

Biosynthesis of Coumarins

Coumarins are synthesized in plants via the phenylpropanoid pathway, a major route for the production of a wide array of phenolic secondary metabolites.[20][29]

The pathway begins with the amino acid L-phenylalanine .

  • Phenylalanine Ammonia-Lyase (PAL) deaminates L-phenylalanine to form cinnamic acid .

  • Cinnamate 4-hydroxylase (C4H) hydroxylates cinnamic acid to produce p-coumaric acid .

  • The pathway then diverges. For coumarin biosynthesis, the critical step is the ortho-hydroxylation of the cinnamic acid derivative. This is primarily achieved by p-coumaroyl CoA 2'-hydroxylase (C2'H) , which converts p-coumaroyl-CoA into a hydroxylated intermediate.[29][30]

  • This intermediate then undergoes a trans/cis isomerization of the side chain, followed by spontaneous lactonization (ring closure) to form the characteristic benzopyrone core of umbelliferone , a central precursor for many other coumarins.[20][27]

Coumarin_Biosynthesis Phenylalanine L-Phenylalanine CinnamicAcid Cinnamic Acid Phenylalanine->CinnamicAcid PAL pCoumaricAcid p-Coumaric Acid CinnamicAcid->pCoumaricAcid C4H pCoumaroylCoA p-Coumaroyl-CoA pCoumaricAcid->pCoumaroylCoA 4CL OrthoHydroxy 2'-hydroxy-p-coumaroyl-CoA pCoumaroylCoA->OrthoHydroxy C2'H (Key Step) Umbelliferone Umbelliferone (Central Precursor) OrthoHydroxy->Umbelliferone Isomerization & Lactonization

Caption: General biosynthetic pathway of coumarins from L-phenylalanine.

From the central precursor umbelliferone, further enzymatic modifications such as prenylation, hydroxylation, and methylation lead to the vast array of furanocoumarins and pyranocoumarins found in nature.[27]

Coumarin_Classes cluster_furo cluster_pyrano CoumarinCore Coumarin Core (from Phenylpropanoid Pathway) Simple Simple Coumarins (e.g., Umbelliferone, Esculetin) CoumarinCore->Simple Hydroxylation, Methoxylation Furanocoumarins Furanocoumarins CoumarinCore->Furanocoumarins Prenylation & Cyclization Pyranocoumarins Pyranocoumarins CoumarinCore->Pyranocoumarins Prenylation & Cyclization Others Other Derivatives (e.g., Bis-coumarins) CoumarinCore->Others LinearF Linear (Psoralens) Furanocoumarins->LinearF AngularF Angular (Angelicins) Furanocoumarins->AngularF LinearP Linear (Xanthyletin) Pyranocoumarins->LinearP AngularP Angular (Calanolides) Pyranocoumarins->AngularP

Caption: Logical relationships between major classes of coumarin derivatives.

Experimental Protocols: Isolation and Purification

The isolation of coumarins from natural sources is a critical first step for structural elucidation, bioactivity screening, and drug development. Methodologies vary depending on the specific compound and source material, but a general workflow is followed.

General Methodology
  • Extraction: The dried and powdered plant material is typically extracted with organic solvents of varying polarity. Common solvents include methanol, ethanol, chloroform, and petroleum ether.[31] Soxhlet extraction and maceration are frequently used techniques.[31][32] For furanocoumarins, petroleum ether can provide a good yield.[31]

  • Fractionation: The crude extract is often partitioned between immiscible solvents (e.g., n-hexane and methanol) to separate compounds based on polarity.

  • Chromatographic Purification: This is the most crucial stage.

    • Column Chromatography (CC): The crude fractions are subjected to column chromatography using stationary phases like silica gel or alumina. Elution is performed with a solvent gradient of increasing polarity (e.g., n-hexane-ethyl acetate mixtures).[31]

    • High-Performance Countercurrent Chromatography (HPCCC): This technique is highly effective for separating complex mixtures and has been successfully used to purify coumarins from Peucedanum species.[23]

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is often the final step to obtain highly pure compounds. Reverse-phase columns (e.g., C18) with methanol/water or acetonitrile/water mobile phases are commonly employed.

  • Structural Elucidation: The structure of the purified compounds is determined using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR; ¹H, ¹³C), Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR), and UV-Vis Spectroscopy.

Experimental_Workflow Start Plant Material (Dried, Powdered) Extraction Solvent Extraction (e.g., Methanol, Ethanol) Start->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Fractionation Solvent Partitioning (Fractionation) CrudeExtract->Fractionation Fractions Crude Fractions Fractionation->Fractions ColumnChrom Column Chromatography (e.g., Silica Gel) Fractions->ColumnChrom SemiPure Semi-Pure Fractions ColumnChrom->SemiPure PrepHPLC Preparative HPLC SemiPure->PrepHPLC PureCompound Pure Coumarin Derivative PrepHPLC->PureCompound Analysis Structural Elucidation (NMR, MS, etc.) PureCompound->Analysis

Caption: General experimental workflow for isolating coumarins from plants.

Mechanism of Action: The Vitamin K Antagonist Pathway

The discovery of dicoumarol's anticoagulant effect was a pivotal moment in medicine. This activity stems from its function as a Vitamin K antagonist.

Vitamin K is an essential cofactor for the enzyme γ-glutamyl carboxylase, which catalyzes the post-translational carboxylation of glutamate residues on several blood clotting factors (II, VII, IX, and X).[1] This carboxylation is necessary for them to become biologically active. During this process, Vitamin K is oxidized to Vitamin K epoxide. For the clotting cascade to continue, Vitamin K epoxide must be recycled back to its active, reduced form by the enzyme Vitamin K epoxide reductase (VKOR) .

Dicoumarol and its synthetic analogues (like warfarin) exert their anticoagulant effect by potently inhibiting VKOR.[1][13] This inhibition blocks the regeneration of active Vitamin K, leading to a depletion of the reduced form. Without sufficient active Vitamin K, the liver produces inactive, partially carboxylated clotting factors, thereby impairing the coagulation cascade and "thinning" the blood.[1]

VitaminK_Cycle Anticoagulant Action of Dicoumarol cluster_cycle Vitamin K Cycle cluster_clotting Clotting Factor Activation VitK_reduced Vitamin K (Reduced Form) VitK_epoxide Vitamin K Epoxide VitK_reduced->VitK_epoxide γ-Glutamyl Carboxylase InactiveFactors Inactive Clotting Factors (II, VII, IX, X) VitK_epoxide->VitK_reduced VKOR ActiveFactors Active Clotting Factors InactiveFactors->ActiveFactors Carboxylation Dicoumarol Dicoumarol / Warfarin Dicoumarol->VitK_epoxide INHIBITS

Caption: Inhibition of the Vitamin K cycle by dicoumarol.

Conclusion

The discovery and study of naturally occurring coumarin derivatives have had a profound impact on medicine and pharmacology. From the serendipitous discovery of the anticoagulant dicoumarol to the targeted screening that identified the anti-HIV agent calanolide A, nature has repeatedly demonstrated the value of the coumarin scaffold. This guide highlights the rich history, widespread natural distribution, and biosynthetic origins of these compounds. For researchers and drug development professionals, a deep understanding of these fundamentals is essential for leveraging the immense chemical diversity of coumarins to discover and develop the next generation of therapeutic agents.

References

An In-depth Technical Guide to the Biological Mechanisms of 8-Bromo-7-methoxycoumarin and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the intricate mechanisms of action of novel compounds is paramount. This guide provides a detailed examination of the biological activities of 8-Bromo-7-methoxycoumarin and its closely related analogs, focusing on their anticancer, anti-inflammatory, and neuroprotective potential. The information presented herein is a synthesis of current scientific findings, offering a comprehensive resource for further investigation and development.

Core Mechanisms of Action

This compound and its derivatives exert their biological effects through a multi-pronged approach, primarily targeting key cellular pathways involved in cancer progression and inflammation. The core mechanisms include the induction of programmed cell death (apoptosis), disruption of the cell cycle, and modulation of critical signaling cascades.

Anticancer Activity

The anticancer properties of brominated 8-methoxycoumarin derivatives are significant, with studies highlighting their efficacy against various cancer cell lines, including breast and liver cancer.[1][2][3][4] The primary mechanisms underpinning this activity are:

  • Induction of Apoptosis: These compounds trigger the intrinsic apoptotic pathway, a crucial mechanism for eliminating cancerous cells. A key derivative, 5-bromo-8-methoxycoumarin-3-carboxamide, has been shown to significantly activate caspases-3 and -7, which are executioner caspases responsible for the biochemical and morphological changes associated with apoptosis.[2][3]

  • Cell Cycle Arrest: By interfering with the cell division cycle, these molecules can halt the proliferation of cancer cells. Flow cytometry analyses have revealed that treatment with these compounds can lead to an accumulation of cells in the G2/M and pre-G1 phases of the cell cycle, indicating a disruption of mitotic progression and induction of apoptosis.[3]

  • Inhibition of β-Tubulin Polymerization: Microtubules, formed by the polymerization of α- and β-tubulin, are essential for cell division, motility, and intracellular transport. Certain 8-methoxycoumarin derivatives have been found to inhibit the polymerization of β-tubulin.[2][3][5] This disruption of microtubule dynamics leads to mitotic arrest and ultimately, apoptosis, a mechanism shared by successful anticancer drugs like paclitaxel.

  • Enzyme Inhibition:

    • Aromatase Inhibition: Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a major strategy in the treatment of hormone-dependent breast cancer. Some 8-methoxycoumarin derivatives have demonstrated the ability to block aromatase activity.[5]

    • Sulfatase Inhibition: Steroid sulfatase (STS) is another enzyme involved in the production of active estrogens. Inhibition of STS is a promising therapeutic approach for hormone-dependent cancers.[5]

Anti-inflammatory and Neuroprotective Effects

Chronic inflammation is a key factor in the development of numerous diseases, including cancer and neurodegenerative disorders. Coumarin derivatives, including those with a methoxy group, have demonstrated significant anti-inflammatory properties.[6][7][8][9] The primary mechanisms include:

  • Inhibition of MAPK and NF-κB Signaling Pathways: The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are central to the inflammatory response. 8-methoxycoumarin and its analogs have been shown to suppress the activation of these pathways.[7][9][10][11] This leads to a downstream reduction in the production of pro-inflammatory mediators.

  • Reduction of Pro-inflammatory Cytokines and Mediators: By inhibiting the MAPK and NF-κB pathways, these compounds decrease the expression and release of inflammatory molecules such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[7][8][9]

  • Neuroprotection: The anti-inflammatory effects of these compounds contribute to their neuroprotective potential. By mitigating neuroinflammation, which is implicated in the pathogenesis of diseases like Alzheimer's, these molecules may offer a therapeutic avenue for neurodegenerative conditions.[12]

Quantitative Data on Biological Activity

The following table summarizes the available quantitative data for the biological activity of various 8-methoxycoumarin derivatives. This allows for a comparative analysis of their potency.

Compound/DerivativeTarget/AssayCell LineIC50 ValueReference
Bromo coumarin derivativeCytotoxicity (MTT Assay)MCF-7 (Breast Cancer)51.70 µM[1]
5-Bromo-8-methoxycoumarin-3-carboxamideAntiproliferative ActivityHepG2 (Liver Cancer)0.9 µM[2][3][4]
8-Methoxycoumarin-3-carboxamideAntiproliferative ActivityHepG2 (Liver Cancer)17 µM[2]
N-acetyl 8-methoxycoumarin-3-carboxamideCytotoxic ActivityHepG2 (Liver Cancer)2.3 µM[2]
3-(5-(4-Chlorophenyl)oxazol-2-yl)-8-MethoxycoumarinCytotoxic ActivityMCF-79.165 µM[5]
3-(5-(4-Chlorophenyl)oxazol-2-yl)-8-MethoxycoumarinCytotoxic ActivityMDA-MB-23112.65 µM[5]
N-(2-hydroxyphenyl)-8-methoxycoumarin-3-carbimidic acidCytotoxic ActivityMCF-76.621 µM[5]
N-(2-hydroxyphenyl)-8-methoxycoumarin-3-carbimidic acidCytotoxic ActivityMDA-MB-2319.62 µM[5]

Key Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the investigation of this compound and its derivatives.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound derivatives) and a vehicle control. A positive control (e.g., a known anticancer drug) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution. The plates are then incubated for a few hours to allow the formazan crystals to form.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Cell Cycle Analysis (Flow Cytometry)

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Cells are treated with the test compound for a specific duration.

  • Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold ethanol.

  • Staining: The fixed cells are washed and stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI), in the presence of RNase to remove RNA.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound.

  • Staining: Cells are harvested and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and propidium iodide (PI, which enters cells with compromised membranes, i.e., late apoptotic and necrotic cells).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.

  • Data Analysis: The population of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) is quantified.

Caspase Activity Assay

This assay measures the activity of key apoptotic enzymes, caspases.

  • Cell Lysis: Treated and untreated cells are lysed to release their contents.

  • Substrate Addition: A specific fluorogenic or colorimetric substrate for the caspase of interest (e.g., caspase-3/7) is added to the cell lysates.

  • Incubation: The reaction is incubated to allow the caspase to cleave the substrate.

  • Signal Detection: The fluorescence or absorbance is measured using a plate reader.

  • Data Analysis: The caspase activity is calculated based on the signal intensity and normalized to the protein concentration.

β-Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

  • Reaction Mixture: A reaction mixture containing purified tubulin, GTP, and a fluorescence-enhancing reporter is prepared.

  • Compound Addition: The test compound or a control is added to the reaction mixture.

  • Polymerization Induction: Polymerization is induced by raising the temperature.

  • Fluorescence Monitoring: The change in fluorescence, which is proportional to the extent of tubulin polymerization, is monitored over time using a fluorometer.

  • Data Analysis: The inhibitory effect of the compound is determined by comparing the polymerization curve to that of the control.

Western Blot Analysis for Signaling Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

  • Protein Extraction: Proteins are extracted from treated and untreated cells.

  • Protein Quantification: The total protein concentration is determined using an assay like the BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., phosphorylated and total forms of p38, JNK, ERK, IκBα, and NF-κB).

  • Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Densitometry: The intensity of the bands is quantified to determine the relative protein expression levels.

Visualizing the Mechanisms

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed.

cluster_0 Anticancer Mechanism of this compound Derivatives Coumarin This compound Derivative Tubulin β-Tubulin Polymerization Coumarin->Tubulin Inhibits Caspase Caspase-3/7 Activation Coumarin->Caspase Activates Microtubule Microtubule Disruption Tubulin->Microtubule G2M G2/M Phase Arrest Microtubule->G2M Apoptosis Apoptosis G2M->Apoptosis Caspase->Apoptosis cluster_1 Anti-inflammatory Mechanism of Coumarin Derivatives LPS Inflammatory Stimulus (e.g., LPS) MAPK MAPK Pathway (p38, JNK, ERK) LPS->MAPK NFkB NF-κB Pathway LPS->NFkB Coumarin Coumarin Derivative Coumarin->MAPK Inhibits Coumarin->NFkB Inhibits Mediators Pro-inflammatory Mediators (NO, PGE2, TNF-α, IL-1β, IL-6) MAPK->Mediators NFkB->Mediators Inflammation Inflammation Mediators->Inflammation cluster_2 Experimental Workflow for Anticancer Evaluation Start Start: Cancer Cell Lines MTT Cytotoxicity Screening (MTT Assay) Start->MTT Flow Cell Cycle & Apoptosis (Flow Cytometry) MTT->Flow Mechanism Mechanism of Action Studies Flow->Mechanism Caspase Caspase Activity Mechanism->Caspase Tubulin Tubulin Polymerization Mechanism->Tubulin Western Western Blotting Mechanism->Western End End: Lead Compound Identification Caspase->End Tubulin->End Western->End

References

Preliminary Cytotoxicity Screening of 8-Bromo-7-methoxycoumarin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of 8-Bromo-7-methoxycoumarin, a synthetic coumarin derivative with potential as an anticancer agent. In the absence of direct experimental data for this specific compound, this document synthesizes findings from studies on structurally related molecules, including brominated 8-methoxycoumarin analogues and the flavonoid 8-bromo-7-methoxychrysin. This guide details the potential cytotoxic effects against various cancer cell lines, outlines relevant experimental protocols for assessing cytotoxicity, cell cycle progression, and apoptosis, and visualizes key experimental workflows and signaling pathways. The compiled data suggests that the 8-bromo-7-methoxy substitution pattern is a promising feature for anticancer activity, warranting further investigation of this compound.

Introduction

Coumarins are a class of naturally occurring and synthetic benzopyrone compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including anticancer, anti-inflammatory, and anticoagulant activities. The substitution pattern on the coumarin scaffold plays a crucial role in determining their biological efficacy. The introduction of a methoxy group at the C7 position and a bromine atom at the C8 position may enhance the cytotoxic potential of the coumarin nucleus. This guide explores the anticipated cytotoxic profile of this compound by examining the biological activities of its close structural relatives.

Cytotoxicity of Structurally Related Compounds

Brominated 8-Methoxycoumarin Derivatives

Recent studies have highlighted the anticancer potential of brominated 8-methoxycoumarin derivatives. For instance, the bromination at position 5 of an 8-methoxycoumarin-3-carboxamide significantly enhanced its cytotoxic activity against the HepG2 liver cancer cell line.[1]

8-Bromo-7-methoxychrysin: A Flavonoid Analogue

Although a flavonoid and not a coumarin, 8-bromo-7-methoxychrysin shares the key "8-bromo-7-methoxy" substitution pattern. This compound has demonstrated pro-apoptotic activity in hepatocellular carcinoma and ovarian cancer cells, suggesting that this particular substitution is conducive to inducing cancer cell death.[2][3]

Data Presentation: In Vitro Cytotoxicity

The following tables summarize the cytotoxic activities of compounds structurally related to this compound against various human cancer cell lines.

Table 1: Cytotoxicity of 5-Bromo-8-methoxycoumarin-3-carboxamide

Cell LineCancer TypeIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
HepG2Liver Cancer0.9Staurosporine8.4

Data extracted from a study on novel 8-methoxycoumarin-3-carboxamides.[1][4]

Table 2: Apoptotic Activity of 8-Bromo-7-methoxychrysin (BrMC)

Cell LineCancer TypeTreatment Concentration (µM)% of Apoptotic Cells (sub-G1)Comparison% of Apoptotic Cells (sub-G1)
HepG2Hepatocellular Carcinoma1039.0 ± 2.8Chrysin (40 µM)16.2 ± 1.6
Bel-7402Hepatocellular CarcinomaNot Specified32.1 ± 2.6Chrysin (40 µM)11.0 ± 1.3
L-02Normal Human Embryo LiverNot Specified5.4 ± 1.8--

Data from a study investigating the apoptotic effects of BrMC on hepatocellular carcinoma cells.[3]

Experimental Protocols

This section details the standard methodologies employed for the preliminary cytotoxicity screening of novel compounds, based on the protocols described in the cited literature.

Cell Culture

Human cancer cell lines, such as HepG2 (hepatocellular carcinoma), A2780 (ovarian cancer), and MCF-7 (breast cancer), are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[2] Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Following treatment, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Cells are treated with the test compound for a defined period, then harvested by trypsinization and washed with PBS.

  • Fixation: The cells are fixed in cold 70% ethanol and stored at -20°C overnight.

  • Staining: The fixed cells are washed with PBS and then stained with a solution containing PI and RNase A.

  • Flow Cytometric Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined. An increase in the sub-G1 peak is indicative of apoptosis.[3]

Annexin V-FITC/PI Apoptosis Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Similar to the cell cycle analysis protocol.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's instructions.

  • Flow Cytometric Analysis: The stained cells are immediately analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[4]

Caspase Activity Assay

The activation of caspases, key mediators of apoptosis, can be measured using colorimetric or fluorometric assays.

  • Cell Lysis: Treated and untreated cells are lysed to release cellular proteins.

  • Substrate Incubation: The cell lysate is incubated with a specific caspase substrate conjugated to a chromophore or fluorophore (e.g., for caspase-3/7).

  • Signal Detection: The cleavage of the substrate by active caspases releases the reporter molecule, which is quantified by measuring absorbance or fluorescence. An increase in signal indicates caspase activation.[1][3]

Visualizations: Workflows and Pathways

Experimental Workflow for Cytotoxicity Screening

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies start Cancer Cell Lines (e.g., HepG2, MCF-7) treat Treatment with This compound (Dose-Response) start->treat mtt MTT Assay (Cell Viability) treat->mtt ic50 Determine IC50 Value mtt->ic50 flow_cycle Cell Cycle Analysis (Flow Cytometry) ic50->flow_cycle flow_apoptosis Apoptosis Assay (Annexin V/PI) ic50->flow_apoptosis caspase Caspase Activity Assay ic50->caspase analysis Data Analysis & Interpretation flow_cycle->analysis flow_apoptosis->analysis caspase->analysis

Caption: Experimental workflow for preliminary cytotoxicity screening.

Intrinsic Apoptosis Signaling Pathway

G compound This compound (or related compound) ros ROS Generation compound->ros induces bax Bax (Pro-apoptotic) Activation compound->bax activates bcl2 Bcl-2 (Anti-apoptotic) Inhibition compound->bcl2 inhibits jnk JNK Activation ros->jnk mito Mitochondrial Dysfunction jnk->mito cyto Cytochrome c Release mito->cyto bax->mito bcl2->mito cas9 Caspase-9 Activation cyto->cas9 cas37 Caspase-3/7 Activation cas9->cas37 apoptosis Apoptosis cas37->apoptosis

Caption: Potential intrinsic apoptosis signaling pathway.

Discussion and Future Directions

The compiled data from structurally similar compounds strongly suggest that this compound is a promising candidate for anticancer drug development. The presence of the 8-bromo and 7-methoxy groups appears to confer significant cytotoxic and pro-apoptotic properties. The observed activity of related compounds against liver and breast cancer cell lines indicates that these may be primary targets for initial in vitro screening of this compound.

Future research should focus on the synthesis and direct evaluation of this compound. A comprehensive preliminary cytotoxicity screening should be conducted against a panel of human cancer cell lines to determine its IC₅₀ values and selectivity. Subsequent mechanistic studies should investigate its effects on cell cycle progression, apoptosis induction, and the specific signaling pathways involved. Further structure-activity relationship (SAR) studies could also be performed by modifying the substituents on the coumarin ring to optimize anticancer activity and reduce potential toxicity to normal cells.

Conclusion

While direct experimental evidence for the cytotoxicity of this compound is currently lacking, a thorough analysis of structurally related compounds provides a strong rationale for its investigation as a potential anticancer agent. The methodologies and comparative data presented in this technical guide offer a solid foundation for researchers and drug development professionals to design and execute a comprehensive preliminary cytotoxicity screening of this promising compound. The insights gained from such studies will be crucial in determining its potential for further preclinical and clinical development.

References

An In-depth Technical Guide to the Fluorescence Spectrum of 8-Bromo-7-methoxycoumarin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Coumarin Fluorophores

Coumarins are a class of benzopyrone compounds that are well-regarded for their strong fluorescence and sensitivity to their local environment.[1] Their utility as fluorescent probes and labels is extensive, with applications ranging from cellular imaging to drug delivery. The introduction of substituents, such as bromine and methoxy groups, can significantly modulate their photophysical properties, including their absorption and emission wavelengths, quantum yields, and fluorescence lifetimes.[1]

Synthesis of 8-Bromo-7-methoxycoumarin

A general synthesis for a brominated methoxycoumarin can be adapted from known procedures for similar compounds. The synthesis of the related compound, 3-Bromo-7-methoxy-4-methylcoumarin, provides a relevant protocol.

Experimental Protocol: Synthesis of a Brominated Methoxycoumarin Derivative

This protocol is adapted from the synthesis of 3-Bromo-7-methoxy-4-methylcoumarin.

  • Starting Materials: 7-methoxy-4-methylcoumarin, N-bromosuccinimide (NBS), benzoyl peroxide (BPO), carbon tetrachloride (CCl4).

  • Procedure:

    • A solution of 7-methoxy-4-methylcoumarin (10 mmol) in CCl4 (100 mL) is prepared.

    • NBS (11 mmol) and a catalytic amount of BPO are added to the solution.

    • The mixture is refluxed for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • After completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

    • The filtrate is washed with a saturated solution of sodium thiosulfate and then with brine.

    • The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the brominated methoxycoumarin.

Photophysical Properties

Direct experimental data for the fluorescence spectrum of this compound is not extensively documented. However, based on the properties of analogous compounds, such as other brominated and methoxylated coumarins, we can infer its likely spectral characteristics. The bromine atom, being a heavy atom, is known to influence the photophysical properties, often leading to a decrease in fluorescence quantum yield and lifetime due to enhanced intersystem crossing. The methoxy group at the 7-position generally contributes to the fluorescence of the coumarin core.

For a comparative understanding, the photophysical data for a related compound, 7-methoxycoumarin-4-acetic acid, is presented in the table below.

PropertyValueSolvent
Excitation Maximum (λex)275 nmMethanol
Emission Maximum (λem)Not SpecifiedMethanol
Molar Extinction Coefficient (ε)11,820 cm-1 M-1 at 323.8 nmNot Specified
Fluorescence Quantum Yield (ΦF)0.18Methanol
Fluorescence Lifetime (τF)Not SpecifiedNot Specified

Experimental Protocol: Measurement of Fluorescence Spectrum

  • Instrumentation: A calibrated spectrofluorometer equipped with a xenon arc lamp as the excitation source and a photomultiplier tube detector.

  • Sample Preparation: A dilute solution of this compound (typically in the micromolar range to avoid inner filter effects) is prepared in a spectroscopic grade solvent (e.g., methanol, ethanol, or acetonitrile).

  • Measurement:

    • An absorption spectrum is first recorded using a UV-Vis spectrophotometer to determine the absorption maxima.

    • The sample is excited at its absorption maximum, and the emission spectrum is recorded over a suitable wavelength range.

    • To determine the fluorescence quantum yield, a standard fluorophore with a known quantum yield in the same solvent is used as a reference. The integrated fluorescence intensities and absorbances of the sample and the reference are measured and used in the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample^2 / n_ref^2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

    • The fluorescence lifetime can be measured using time-correlated single-photon counting (TCSPC). The sample is excited by a pulsed light source, and the decay of the fluorescence intensity over time is recorded.

Potential Application: A Fluorescent Reporter in Uncaging Experiments

While a specific signaling pathway involving this compound is not documented, its fluorescent nature makes it a candidate for use as a reporter molecule in various biological applications. One such conceptual application is in the field of "caged" compounds, where a bioactive molecule is rendered inactive by a photolabile protecting group. Upon irradiation with light of a specific wavelength, the protecting group is cleaved, releasing the active molecule. Brominated coumarin derivatives have been utilized for such purposes.[2][3]

In a hypothetical scenario, this compound could be part of a caged compound designed to release a neurotransmitter like glutamate. The release of the fluorescent coumarin derivative upon uncaging would provide a simultaneous optical signal indicating the release of the neurotransmitter.

Below is a conceptual workflow for such an experiment.

Uncaging_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis start Synthesize Caged Glutamate (with this compound) prepare_cells Prepare Neuronal Cell Culture or Brain Slice apply_caged Apply Caged Glutamate to Cells prepare_cells->apply_caged photolysis Focused Light Pulse (Photolysis) apply_caged->photolysis detection Detect Neuronal Response (e.g., Patch-Clamp) photolysis->detection imaging Simultaneous Fluorescence Imaging photolysis->imaging correlate Correlate Neuronal Activity with Fluorescence Signal detection->correlate imaging->correlate quantify Quantify Glutamate Release and Spatiotemporal Dynamics correlate->quantify

Caption: Conceptual workflow for a glutamate uncaging experiment using a hypothetical this compound-based caged compound.

This diagram illustrates the process from the synthesis of the caged compound to the simultaneous detection of the neuronal response and the fluorescence signal from the released coumarin, allowing for a direct correlation between neurotransmitter release and cellular activity.

Logical Relationship of Photophysical Events

The fluorescence of this compound, like other fluorophores, is governed by a series of photophysical processes that occur after the absorption of a photon. These events can be visualized as a logical flow.

Photophysics_Flow S0 Ground State (S0) Photon_in Photon Absorption (Excitation) S0->Photon_in hv_ex S1 Excited Singlet State (S1) Photon_in->S1 Vibrational_Relaxation Vibrational Relaxation S1->Vibrational_Relaxation Fluorescence Fluorescence Emission (Photon Out) Vibrational_Relaxation->Fluorescence Non_Radiative_Decay Non-Radiative Decay (e.g., Internal Conversion) Vibrational_Relaxation->Non_Radiative_Decay Intersystem_Crossing Intersystem Crossing Vibrational_Relaxation->Intersystem_Crossing Fluorescence->S0 hv_em Non_Radiative_Decay->S0 Heat T1 Triplet State (T1) Intersystem_Crossing->T1 Phosphorescence Phosphorescence T1->Phosphorescence Phosphorescence->S0 hv_p

Caption: Jablonski diagram illustrating the photophysical processes of a fluorophore like this compound.

This diagram shows that upon absorption of a photon, the molecule is promoted to an excited singlet state. From there, it can return to the ground state via several pathways: fluorescence (emission of a photon), non-radiative decay (heat dissipation), or intersystem crossing to a triplet state, which can then lead to phosphorescence. The presence of a heavy atom like bromine can increase the probability of intersystem crossing, potentially reducing the fluorescence quantum yield.

Conclusion

This compound is a promising fluorophore whose properties can be tailored for various applications in research and drug development. While a detailed photophysical characterization is yet to be fully established in the literature, this guide provides a foundational understanding based on the behavior of analogous compounds and outlines the experimental protocols necessary for its comprehensive study. The conceptual application in neurotransmitter uncaging highlights the potential for this and similar molecules to serve as valuable tools in elucidating complex biological processes. Further research into the specific spectral properties and applications of this compound is warranted to fully explore its capabilities.

References

An In-depth Technical Guide to the Fundamental Reactions of 8-Bromo-7-methoxycoumarin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reactions of 8-Bromo-7-methoxycoumarin, a versatile building block in medicinal chemistry and materials science. The strategic placement of the bromine atom at the C8 position, activated by the electron-donating methoxy group at C7, allows for a diverse range of chemical transformations, primarily centered around palladium-catalyzed cross-coupling reactions. This guide details the experimental protocols, presents quantitative data, and visualizes the key reaction pathways to facilitate its application in research and development.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C8 position of this compound serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental to the synthesis of a wide array of novel coumarin derivatives with potential applications in drug discovery and materials science.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. In the case of this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the C8 position.

Reaction Scheme:

A representative Suzuki-Miyaura coupling reaction of this compound.

Experimental Protocol:

A general procedure for the Suzuki-Miyaura coupling of an aryl bromide is as follows. Note that specific conditions for this compound may require optimization.

  • In a reaction vessel, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 equiv.), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary:

Arylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O901285[1]
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O100892[2]
3-Pyridinylboronic acidPd₂(dba)₃/SPhosK₃PO₄Toluene/H₂O1101678[3]
Heck-Mizoroki Reaction

The Heck-Mizoroki reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. This reaction can be employed to introduce alkenyl groups at the C8 position of the coumarin scaffold.

Reaction Scheme:

A representative Heck-Mizoroki reaction of this compound.

Experimental Protocol:

A general procedure for the Heck-Mizoroki reaction with an aryl bromide is provided below. Optimization for this compound may be necessary.

  • To a sealable reaction tube, add this compound (1.0 equiv.), the alkene (1.5-2.0 equiv.), a palladium source such as Pd(OAc)₂ (0.02-0.05 equiv.), a phosphine ligand (e.g., P(o-tolyl)₃ or PPh₃, 0.04-0.1 equiv.), and a base (e.g., Et₃N or K₂CO₃, 2.0-3.0 equiv.).

  • Add a polar aprotic solvent like DMF or NMP.

  • Seal the tube and heat the reaction mixture to 100-140 °C.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

  • Wash the organic phase with water and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the residue by column chromatography.[4][5]

Quantitative Data Summary:

AlkeneCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
StyrenePd(OAc)₂/P(o-tolyl)₃Et₃NDMF1202475[6]
n-Butyl acrylatePdCl₂(PPh₃)₂NaOAcNMP1401888[4]
CyclohexenePd(OAc)₂/dppfCs₂CO₃Dioxane1103665[7]
Sonogashira Coupling

The Sonogashira coupling reaction is a highly efficient method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. This reaction is ideal for introducing alkynyl moieties at the C8 position of this compound.

Reaction Scheme:

A representative Sonogashira coupling reaction of this compound.

Experimental Protocol:

A typical Sonogashira coupling protocol for an aryl bromide is outlined below.

  • Dissolve this compound (1.0 equiv.) in a suitable solvent such as THF or DMF in a Schlenk flask.

  • Add a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv.) and a copper(I) co-catalyst, typically CuI (0.05-0.1 equiv.).

  • Add the terminal alkyne (1.2-1.5 equiv.) and a base, usually an amine like triethylamine or diisopropylamine, which can also serve as a co-solvent.

  • Thoroughly degas the mixture and then stir under an inert atmosphere at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction's progress by TLC.

  • Once complete, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the crude product by column chromatography.[8][9][10]

Quantitative Data Summary:

Terminal AlkyneCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
PhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NTHF25695[11]
TrimethylsilylacetylenePd(PPh₃)₄/CuIi-Pr₂NHDMF50491[12]
1-HeptynePdCl₂(dppf)/CuICs₂CO₃Dioxane801282[13]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base. This reaction allows for the synthesis of 8-amino-7-methoxycoumarin derivatives.

Reaction Scheme:

A representative Buchwald-Hartwig amination of this compound.

Experimental Protocol:

A general procedure for the Buchwald-Hartwig amination of an aryl bromide is as follows.

  • In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv.), a suitable phosphine ligand (e.g., Xantphos, BINAP, 0.02-0.1 equiv.), and a strong base such as NaOtBu or K₃PO₄ (1.5-2.5 equiv.).

  • Add the amine (1.1-1.5 equiv.) and a dry, deoxygenated solvent like toluene or dioxane.

  • Seal the tube and heat the mixture to 80-110 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction, dilute with an organic solvent, and filter through celite.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.[14][15][16]

Quantitative Data Summary:

AmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
AnilinePd₂(dba)₃/XantphosNaOtBuToluene1001689[17]
MorpholinePd(OAc)₂/BINAPK₃PO₄Dioxane902493[14]
n-ButylaminePd₂(dba)₃/BrettPhosLHMDSTHF801285[16]

Nucleophilic Aromatic Substitution

While palladium-catalyzed reactions are predominant, the C8-Br bond of this compound can also undergo nucleophilic aromatic substitution (SNAᵣ), particularly with strong nucleophiles. The electron-withdrawing nature of the coumarin ring system can facilitate this reaction, although it is generally less facile than for aryl halides with strong electron-withdrawing groups in the ortho and para positions.

Reaction Scheme:

A general scheme for the nucleophilic aromatic substitution of this compound.

Experimental Protocol:

A general protocol for a nucleophilic aromatic substitution is given below.

  • Dissolve this compound (1.0 equiv.) in a polar aprotic solvent such as DMF, DMSO, or NMP.

  • Add an excess of the nucleophile (e.g., sodium azide, sodium thiophenoxide, 2.0-5.0 equiv.).

  • Heat the reaction mixture to a high temperature (typically 100-150 °C).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture, pour it into water, and extract with an appropriate organic solvent.

  • Wash the organic layer, dry it, and concentrate it.

  • Purify the product by recrystallization or column chromatography.[18]

Quantitative Data Summary:

NucleophileSolventTemp (°C)Time (h)Yield (%)Reference
NaN₃DMF1202460[17]
PhSNaNMP1501275[14]
KCNDMSO1404855[18]

Signaling Pathways and Biological Applications

Derivatives of this compound have been investigated for a variety of biological activities. The functionalization at the C8 position can significantly modulate the pharmacological properties of the coumarin scaffold. For instance, many coumarin derivatives have been shown to interact with various signaling pathways, including those involved in inflammation and cancer.

Signaling_Pathway cluster_0 Cellular Processes Inflammation Inflammation Apoptosis Apoptosis Cell Proliferation Cell Proliferation 8-Substituted-7-methoxycoumarin 8-Substituted-7-methoxycoumarin Target Proteins Target Proteins 8-Substituted-7-methoxycoumarin->Target Proteins Modulation Signaling Cascades Signaling Cascades Target Proteins->Signaling Cascades Activation/Inhibition Signaling Cascades->Inflammation Signaling Cascades->Apoptosis Signaling Cascades->Cell Proliferation

References

Initial Investigation into the Antimicrobial Effects of 8-Bromo-7-methoxycoumarin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Published: November 3, 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a preliminary investigation into the potential antimicrobial effects of 8-Bromo-7-methoxycoumarin. Due to a lack of direct studies on this specific compound, this document synthesizes findings from structurally related coumarin derivatives to hypothesize its antimicrobial profile and guide future research. It outlines detailed experimental protocols for assessing antimicrobial activity and discusses potential mechanisms of action based on existing literature for analogous compounds. This guide is intended to serve as a foundational resource for researchers initiating studies on the antimicrobial properties of novel coumarin derivatives.

Introduction

Coumarins are a class of benzopyrone compounds widely distributed in nature and known for their diverse pharmacological activities, including anticoagulant, anti-inflammatory, antioxidant, and antimicrobial properties. The substitution pattern on the coumarin ring system significantly influences their biological activity. The introduction of a bromine atom and a methoxy group at the C8 and C7 positions, respectively, of the coumarin scaffold is anticipated to modulate its electronic and lipophilic properties, which could, in turn, impact its interaction with microbial targets.

While extensive research has been conducted on various coumarin derivatives, a specific investigation into the antimicrobial effects of this compound is not yet available in the published literature. This guide, therefore, extrapolates from data on analogous compounds to provide a foundational understanding and a framework for the systematic evaluation of this novel molecule.

Antimicrobial Activity of Structurally Related Coumarins

The antimicrobial potential of coumarins is often influenced by the nature and position of substituents on the benzopyrone nucleus. Halogenation, particularly bromination, and the presence of methoxy groups have been shown to play a role in the antimicrobial efficacy of these compounds.

Influence of Bromine Substitution

Studies on various coumarin analogues have indicated that the presence of a bromine atom can enhance antimicrobial activity. For instance, compounds with bromo substitutions at the C6 and C8 positions of the chromene ring have exhibited broad-spectrum antibacterial potential. This suggests that the electronic and steric effects of the bromine atom at the C8 position in this compound could be a key determinant of its antimicrobial action.

Influence of Methoxy Substitution

The methoxy group at the C7 position is a common feature in many biologically active coumarins. Research on 7-methoxycoumarin has demonstrated its ability to significantly suppress the growth of certain plant bacterial pathogens, such as Ralstonia solanacearum. Its mechanism is believed to involve the destruction of the bacterial cell membrane. The presence of the methoxy group in this compound may therefore contribute to its antimicrobial profile, potentially through similar mechanisms.

Quantitative Data from Analogous Compounds

To provide a comparative context, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of some coumarin derivatives against various microorganisms. It is important to note that these are not direct data for this compound but for related compounds, which can help in designing initial screening concentrations.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Osthenol (prenylated coumarin)Bacillus cereus62.5[1]
Osthenol (prenylated coumarin)Staphylococcus aureus125[1]
AegelinolStaphylococcus aureus16[2]
AegelinolSalmonella typhii16[2]
AgasyllinStaphylococcus aureus32[2]
AgasyllinSalmonella typhii32[2]
7-MethoxycoumarinRalstonia solanacearum75[3]

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the antimicrobial effects of this compound.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2]

Materials:

  • This compound

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • 96-well microtiter plates

  • Spectrophotometer

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

Procedure:

  • Preparation of Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microbial Inoculum: Culture the microbial strains overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in the appropriate broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution with the appropriate broth to achieve a range of desired concentrations.

  • Inoculation: Add the prepared microbial inoculum to each well containing the serially diluted compound.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A solvent control (broth with inoculum and the highest concentration of DMSO used) should also be included.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye or by measuring absorbance with a spectrophotometer.

Agar Well Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity.

Materials:

  • This compound

  • Mueller-Hinton Agar (MHA)

  • Microbial strains

  • Sterile petri dishes

  • Sterile cork borer

Procedure:

  • Plate Preparation: Pour molten MHA into sterile petri dishes and allow it to solidify.

  • Inoculation: Spread a standardized microbial inoculum (0.5 McFarland) evenly over the surface of the agar.

  • Well Creation: Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume of the this compound solution (at a specific concentration) into each well. A solvent control (DMSO) should also be tested.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).

Potential Mechanism of Action: A Visualized Hypothesis

Based on studies of related coumarins, a primary antimicrobial mechanism is the disruption of the bacterial cell membrane. The following diagram illustrates a hypothetical workflow for investigating this mechanism for this compound.

G Experimental Workflow for Investigating Membrane Disruption A Bacterial Culture (e.g., S. aureus) B Treatment with This compound A->B C Incubation B->C D Membrane Permeability Assay (e.g., Propidium Iodide Staining) C->D G Analysis of Cellular Leakage (e.g., ATP, K+) C->G E Fluorescence Microscopy D->E F Quantification of Membrane Damage E->F I Confirmation of Membrane Disruption F->I H Luminescence/Ion-Selective Electrode Measurement G->H H->I

Caption: Workflow for investigating bacterial membrane disruption.

The following diagram illustrates a simplified, hypothetical signaling pathway of how this compound might exert its antimicrobial effect by targeting the bacterial cell membrane.

G Hypothesized Antimicrobial Mechanism of Action cluster_0 Bacterial Cell Membrane Cell Membrane Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Cytoplasm Cytoplasm DNA DNA Coumarin This compound Interaction Lipophilic interaction with membrane components Coumarin->Interaction Interaction->Membrane Targets Leakage Leakage of Intracellular Components (Ions, ATP) Disruption->Leakage Death Cell Death Leakage->Death

Caption: Hypothesized mechanism of membrane disruption.

Conclusion and Future Directions

While direct experimental evidence for the antimicrobial activity of this compound is currently lacking, the analysis of structurally similar compounds provides a strong rationale for its investigation. The presence of both a bromo and a methoxy substituent on the coumarin core suggests the potential for significant antimicrobial efficacy.

Future research should focus on the following:

  • Synthesis and Characterization: The primary step is the chemical synthesis and full characterization of this compound.

  • Broad-Spectrum Antimicrobial Screening: The compound should be screened against a wide panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens, using the protocols outlined in this guide.

  • Mechanism of Action Studies: If significant antimicrobial activity is observed, detailed mechanistic studies should be undertaken to elucidate its molecular targets and pathways, starting with the investigation of cell membrane integrity.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of related analogues will help in understanding the SAR and in optimizing the lead compound for improved potency and selectivity.

This technical guide serves as a starting point for the systematic exploration of this compound as a potential new antimicrobial agent. The provided protocols and hypothesized mechanisms offer a clear roadmap for researchers to embark on this initial investigation.

References

Methodological & Application

Illuminating Cellular Processes: 8-Bromo-7-methoxycoumarin as a Versatile Fluorescent Probe

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

8-Bromo-7-methoxycoumarin is a synthetic derivative of the coumarin scaffold, a class of compounds renowned for their inherent fluorescent properties. The strategic placement of a bromine atom at the 8-position and a methoxy group at the 7-position modulates the electronic and photophysical characteristics of the coumarin core, making it a potentially valuable tool for fluorescent labeling and sensing applications in biological research and drug discovery. While specific photophysical data for this compound is not extensively documented in publicly available literature, its structural similarity to other fluorescent coumarins allows for the extrapolation of its likely properties and the development of robust application protocols. This document provides a detailed overview of its potential applications, hypothesized photophysical characteristics, and experimental protocols for its use as a fluorescent probe.

Key Features and Potential Applications

Coumarin derivatives are widely employed as fluorescent probes due to their high fluorescence quantum yields, sensitivity to the local environment, and relatively small size, which minimizes perturbation of biological systems. The introduction of a heavy atom like bromine can influence the photophysical properties, potentially leading to a longer fluorescence lifetime and altered spectral characteristics.

Potential Applications:

  • Fluorescent Labeling: this compound can be chemically modified to incorporate reactive groups, enabling its conjugation to proteins, nucleic acids, and other biomolecules for visualization and tracking in living cells or fixed tissues.

  • Enzyme Activity Assays: As a fluorogenic substrate, derivatives of this compound could be designed to be non-fluorescent or emit at a specific wavelength until acted upon by a target enzyme, leading to a "turn-on" fluorescent signal.

  • Sensing Metal Ions and Small Molecules: The coumarin scaffold can be functionalized with chelating agents to create sensors that exhibit a change in fluorescence upon binding to specific metal ions.

  • Bioimaging: Due to its potential for cell permeability and fluorescence, this compound and its derivatives can be used for imaging cellular structures and dynamic processes using fluorescence microscopy.

Photophysical Properties (Hypothesized)

The photophysical properties of coumarin derivatives are highly dependent on their substitution pattern and the solvent environment. Based on data from structurally related methoxy- and bromo-substituted coumarins, the following properties for this compound can be reasonably expected.

PropertyHypothesized Value/RangeNotes
Excitation Maximum (λex) 330 - 360 nmThe methoxy group at the 7-position is known to cause a red-shift in the absorption spectrum of coumarins. The exact maximum will be solvent-dependent.
Emission Maximum (λem) 400 - 450 nmA significant Stokes shift is characteristic of coumarin dyes, resulting in emission in the blue to cyan region of the visible spectrum. The emission is also sensitive to solvent polarity.
Quantum Yield (ΦF) 0.1 - 0.5The quantum yield of coumarins can vary significantly. The presence of a heavy bromine atom might slightly decrease the quantum yield through intersystem crossing, but the rigid coumarin structure generally favors fluorescence.
Molar Extinction Coefficient (ε) 10,000 - 20,000 M⁻¹cm⁻¹ at λexMethoxy-substituted coumarins typically exhibit strong absorption in the near-UV region.
Solubility Soluble in organic solvents (DMSO, DMF, Ethanol), sparingly soluble in aqueous solutions.The methoxy group enhances hydrophobicity. For biological applications, stock solutions are typically prepared in an organic solvent and then diluted in the aqueous experimental medium.

Experimental Protocols

The following are general protocols that can be adapted for specific applications of this compound as a fluorescent probe. Optimization will be necessary for each specific experimental system.

Protocol 1: General Procedure for Fluorescent Labeling of Biomolecules

This protocol describes a general workflow for conjugating a reactive derivative of this compound to a biomolecule, such as a protein. This requires a derivative of the probe with a suitable reactive group (e.g., N-hydroxysuccinimide ester for targeting primary amines).

G cluster_prep Probe & Biomolecule Preparation cluster_conjugation Conjugation Reaction cluster_purification Purification cluster_characterization Characterization Probe_Prep Dissolve reactive 8-Bromo-7- methoxycoumarin derivative in anhydrous DMSO. Reaction Add probe solution to biomolecule solution (5-10 fold molar excess). Incubate for 1 hour at room temperature. Probe_Prep->Reaction Biomolecule_Prep Prepare biomolecule solution in amine-free buffer (e.g., 100 mM sodium bicarbonate, pH 8.3). Biomolecule_Prep->Reaction Purification Remove unreacted probe via size-exclusion chromatography (e.g., Sephadex G-25 column). Reaction->Purification Characterization Determine degree of labeling using UV-Vis spectrophotometry. Purification->Characterization G cluster_cell_prep Cell Preparation cluster_staining Staining cluster_washing Washing cluster_imaging Imaging Cell_Culture Culture cells on a suitable imaging substrate (e.g., glass-bottom dish). Staining_Solution Prepare staining solution by diluting the probe stock solution in serum-free cell culture medium. Cell_Culture->Staining_Solution Incubation Replace culture medium with staining solution. Incubate for 15-30 minutes at 37°C. Staining_Solution->Incubation Washing Wash cells 2-3 times with pre-warmed imaging buffer (e.g., HBSS or PBS). Incubation->Washing Imaging Image cells using a fluorescence microscope with appropriate filter sets (e.g., DAPI or custom). Washing->Imaging G cluster_reagent_prep Reagent Preparation cluster_assay_setup Assay Setup cluster_reaction_initiation Reaction Initiation cluster_measurement Measurement Enzyme_Prep Prepare enzyme solution in appropriate assay buffer. Assay_Plate Pipette enzyme solution and assay buffer into a microplate. Enzyme_Prep->Assay_Plate Substrate_Prep Prepare fluorogenic substrate stock solution in DMSO. Initiation Add substrate solution to each well to initiate the reaction. Substrate_Prep->Initiation Assay_Plate->Initiation Measurement Measure fluorescence intensity over time using a microplate reader (λex ~340 nm, λem ~420 nm). Initiation->Measurement

Application of 8-Bromo-7-methoxycoumarin Derivatives in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Note: Direct research specifically on 8-Bromo-7-methoxycoumarin is limited in the public domain. However, extensive research on structurally similar compounds, such as other brominated 8-methoxycoumarin derivatives and 8-Bromo-7-methoxychrysin (a flavonoid with the same substitution pattern), provides significant insights into the potential anti-cancer applications of this class of molecules. This document focuses on these closely related and relevant compounds to provide a comprehensive overview of their application in cancer research.

Introduction

Coumarins and their derivatives are a class of benzopyrone compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including potent anti-cancer properties. The substitution of the coumarin scaffold with various functional groups, such as halogens and methoxy groups, has been a key strategy in developing novel anti-cancer agents with enhanced efficacy and target specificity. This document outlines the application of brominated 8-methoxycoumarin derivatives and the closely related flavonoid, 8-Bromo-7-methoxychrysin, in cancer research, detailing their mechanisms of action, experimental protocols, and cytotoxic effects on various cancer cell lines.

Mechanism of Action

Brominated 8-methoxycoumarin derivatives and their analogs exert their anti-cancer effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death), inhibiting cell proliferation, and targeting key signaling pathways involved in cancer progression.

Key mechanisms include:

  • Induction of Apoptosis: These compounds trigger the intrinsic and extrinsic apoptotic pathways. This is often characterized by the activation of caspases (caspase-3 and -7), which are key executioner enzymes in apoptosis.[1][2] The induction of apoptosis is a critical mechanism for eliminating cancer cells.[1][2]

  • Inhibition of Tubulin Polymerization: Certain derivatives interfere with the dynamics of microtubules, which are essential for cell division. By inhibiting β-tubulin polymerization, these compounds can arrest the cell cycle in the G2/M phase, leading to mitotic catastrophe and cell death.[1][3]

  • Modulation of Signaling Pathways:

    • JNK Pathway: 8-Bromo-7-methoxychrysin has been shown to induce apoptosis in hepatocellular carcinoma cells through the generation of reactive oxygen species (ROS) and sustained activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[2]

    • Akt/FOXO3a Pathway: In ovarian cancer cells, 8-Bromo-7-methoxychrysin induces apoptosis by regulating the Akt/forkhead box O3a (FOXO3a) pathway.[4]

    • NF-κB and FoxM1 Pathway: This chrysin derivative can also inhibit lung cancer stem cells by targeting the NF-κB and FoxM1 signaling pathways, which are crucial for inflammation-induced cancer stemness.[5]

    • MAPK Pathway: The broader class of 8-methoxycoumarins is known to interact with the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[6][7]

Data Presentation

The cytotoxic activity of various brominated 8-methoxycoumarin derivatives and 8-Bromo-7-methoxychrysin against different cancer cell lines is summarized below. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

CompoundCancer Cell LineIC50 Value (µM)Reference
5-Bromo-8-methoxycoumarin-3-carboxamideHepG2 (Liver Cancer)0.9[1]
N-acetyl 5-bromo-8-methoxycoumarin-3-carboxamideHepG2 (Liver Cancer)2.3[1]
5-bromo-N-(2-hydroxyphenyl)-8-methoxycoumarin-3-carboxamideMCF-7 (Breast Cancer)Not specified[3]
5-bromo-N-(2-hydroxyphenyl)-8-methoxycoumarin-3-carboxamideMDA-MB-231 (Breast Cancer)Not specified[3]
8-Bromo-7-methoxychrysinHepG2 (Liver Cancer)~10[2]
8-Bromo-7-methoxychrysinBel-7402 (Liver Cancer)Not specified[2]

Note: The study on 8-Bromo-7-methoxychrysin reported a 39.0% +/- 2.8% sub-G1 cell population in HepG2 cells at 10 µM after 48 hours, indicating significant apoptosis, rather than a direct IC50 value in that specific publication.[2]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of a compound on the proliferation and viability of cancer cells.

Materials:

  • Cancer cell lines (e.g., HepG2, MCF-7)

  • 96-well plates

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

Materials:

  • Cancer cells treated with the test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Treat cells with the test compound for the desired time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cells treated with the test compound

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Treat cells with the test compound for the desired time.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis for Signaling Proteins

This technique is used to detect and quantify specific proteins involved in signaling pathways.

Materials:

  • Treated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-JNK, anti-phospho-JNK, anti-caspase-3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse treated cells and determine protein concentration.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

  • Wash the membrane and add the chemiluminescent substrate.

  • Detect the protein bands using an imaging system.

Visualization of Pathways and Workflows

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays start Seed Cancer Cells treat Treat with 8-Bromo-7- methoxycoumarin derivative start->treat mtt MTT Assay (Cytotoxicity) treat->mtt Measure Viability apoptosis Annexin V/PI Staining (Apoptosis) treat->apoptosis Detect Apoptosis cell_cycle Cell Cycle Analysis treat->cell_cycle Analyze Cell Cycle western Western Blot (Signaling Pathways) treat->western Probe Proteins

Caption: General experimental workflow for evaluating the anti-cancer effects of this compound derivatives.

apoptosis_pathway cluster_pathways Cellular Targets cluster_outcomes Cellular Outcomes compound This compound derivative ros ROS Generation compound->ros jnk JNK Activation compound->jnk akt Akt Inhibition compound->akt tubulin Tubulin Polymerization Inhibition compound->tubulin ros->jnk caspase Caspase-3/7 Activation jnk->caspase akt->caspase cell_cycle_arrest G2/M Arrest tubulin->cell_cycle_arrest apoptosis Apoptosis caspase->apoptosis cell_cycle_arrest->apoptosis

Caption: Signaling pathways modulated by brominated 8-methoxycoumarin derivatives leading to apoptosis.

nfkb_foxm1_pathway inflammation Inflammatory Factors (TNF-α, TGF-β) nfkb NF-κB Activation inflammation->nfkb compound 8-Bromo-7-methoxychrysin compound->nfkb inhibits foxm1 FoxM1 Expression compound->foxm1 inhibits nfkb->foxm1 csc Cancer Stem Cell 'Stemness' foxm1->csc

Caption: Inhibition of the NF-κB/FoxM1 pathway in lung cancer stem cells by 8-Bromo-7-methoxychrysin.

Conclusion

References

Application Notes and Protocols: 8-Bromo-7-methoxycoumarin as a Caged Compound for Photolysis Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caged compounds are powerful tools in biological research, enabling the precise spatiotemporal control of bioactive molecules. These molecules are temporarily inactivated by a photolabile protecting group (the "cage"), which can be removed by light to release the active compound. This technology allows for the investigation of complex biological processes with high temporal and spatial resolution. 8-Bromo-7-methoxycoumarin is a versatile caging group that offers favorable photophysical properties for use in photolysis experiments. Upon irradiation with UV light, it undergoes efficient photolysis to release the caged molecule, allowing for the rapid and localized activation of biological pathways.

This document provides detailed application notes and experimental protocols for the use of this compound as a caged compound. It is intended for researchers and professionals in the fields of biology, chemistry, and drug development who are interested in utilizing photolysis techniques to study cellular signaling and other biological phenomena.

Photophysical and Photochemical Properties

Caging Groupλ_max_ (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Reference Compound
(7-Methoxycoumarin-4-yl)methyl (MCM)~320~13,000~0.03MCM-caged 8-Br-cAMP
[7-(Dimethylamino)coumarin-4-yl]methyl (DMACM)~400>20,0000.15 - 0.31DMACM-caged 8-Br-cAMP
[7-(Diethylamino)coumarin-4-yl]methyl (DEACM)~400>20,0000.15 - 0.31DEACM-caged 8-Br-cAMP
6-Bromo-7-hydroxycoumarin-4-ylmethyl (Bhc)~397~15,900-Bhc-acetate

Note: The data presented here are for related coumarin derivatives and should be considered as estimates for this compound. Researchers should experimentally determine the precise photophysical properties for their specific caged compound.

Experimental Protocols

Synthesis of 8-Bromo-7-methoxy-4-(chloromethyl)coumarin (Caging Agent Precursor)

A common precursor for synthesizing this compound-caged compounds is 8-bromo-7-methoxy-4-(chloromethyl)coumarin. A general synthetic approach involves the bromination of 7-methoxy-4-methylcoumarin.

Materials:

  • 7-methoxy-4-methylcoumarin

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (initiator)

  • Carbon tetrachloride (or a suitable alternative solvent)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 7-methoxy-4-methylcoumarin in a suitable solvent like carbon tetrachloride.

  • Add N-Bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide to the solution.

  • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter to remove succinimide.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 8-bromo-7-methoxy-4-(chloromethyl)coumarin.

General Protocol for Caging Molecules with this compound

The following are generalized protocols for caging molecules containing common functional groups. Optimization of reaction conditions may be necessary for specific substrates.

Materials:

  • Molecule with a carboxylic acid group

  • 8-Bromo-7-methoxy-4-(chloromethyl)coumarin

  • A suitable base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile)

Procedure:

  • Dissolve the carboxylic acid-containing molecule in the anhydrous solvent.

  • Add the base to the solution to deprotonate the carboxylic acid.

  • Add a solution of 8-bromo-7-methoxy-4-(chloromethyl)coumarin in the same solvent dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

  • Once the reaction is complete, quench the reaction and remove the solvent.

  • Purify the caged compound using appropriate chromatographic techniques (e.g., silica gel chromatography, HPLC).

Materials:

  • Molecule with a primary or secondary amine group

  • 8-Bromo-7-methoxy-4-(chloromethyl)coumarin

  • A non-nucleophilic base (e.g., proton sponge)

  • Anhydrous, aprotic solvent (e.g., DMF, dichloromethane)

Procedure:

  • Dissolve the amine-containing molecule and the non-nucleophilic base in the anhydrous solvent.

  • Add a solution of 8-bromo-7-methoxy-4-(chloromethyl)coumarin in the same solvent.

  • Stir the reaction at room temperature, monitoring by TLC.

  • Upon completion, work up the reaction to remove the base and any unreacted starting materials.

  • Purify the caged compound by chromatography.

Protocol for Photolysis of this compound Caged Compounds

This protocol outlines a general procedure for the photolysis of a caged compound and subsequent analysis of the released molecule's effect.

Materials and Equipment:

  • This compound caged compound

  • Biological sample (e.g., cultured cells, tissue slice)

  • Appropriate buffer or cell culture medium

  • Photolysis light source (e.g., flash lamp, UV laser) with appropriate filters to select the desired wavelength (~350-400 nm)

  • Microscope with fluorescence imaging capabilities (if monitoring a fluorescent reporter)

  • Data acquisition system (e.g., patch-clamp amplifier, plate reader)

Procedure:

  • Sample Preparation: Prepare the biological sample and incubate it with the caged compound at a suitable concentration and for an appropriate duration to allow for loading.

  • Control Experiments:

    • Expose a sample without the caged compound to the photolysis light to ensure the light itself does not elicit a response.

    • Treat a sample with the caged compound but without photolysis to confirm the caged compound is biologically inactive.

    • Treat a sample with the expected photolysis byproducts to rule out any off-target effects.

  • Photolysis:

    • Position the sample under the microscope and focus on the region of interest.

    • Deliver a brief pulse of UV light from the photolysis source to the sample. The duration and intensity of the light pulse should be optimized to achieve the desired concentration of the uncaged molecule.

  • Data Acquisition:

    • Immediately after the light flash, begin recording the biological response using the appropriate data acquisition system. This could involve measuring changes in membrane potential, intracellular calcium concentration, or other relevant parameters.

  • Data Analysis:

    • Analyze the recorded data to determine the kinetics and magnitude of the biological response to the photoreleased molecule.

    • Compare the results from the experimental group to the control groups to ensure the observed effect is due to the uncaged molecule.

Application: Investigating the cAMP Signaling Pathway

A prominent application of caged compounds is the study of second messenger signaling pathways. This compound can be used to cage cyclic adenosine monophosphate (cAMP), a key second messenger involved in numerous cellular processes. By using caged 8-Br-cAMP, researchers can precisely control the timing and location of cAMP increase within a cell, allowing for the dissection of the downstream signaling cascade.

cAMP Signaling Pathway Diagram

cAMP_Signaling_Pathway cluster_membrane Cell Membrane Ligand Ligand (e.g., Epinephrine) GPCR G-Protein Coupled Receptor (GPCR) Ligand->GPCR Binds G_Protein G-Protein (Gs) GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA_inactive Inactive PKA cAMP->PKA_inactive Binds to PDE Phosphodiesterase (PDE) cAMP->PDE Degraded by PKA_active Active PKA PKA_inactive->PKA_active Activates Downstream Downstream Targets PKA_active->Downstream Phosphorylates AMP AMP PDE->AMP Response Cellular Response Downstream->Response Leads to Caged_cAMP 8-Br-7-MeO-Coumarin caged 8-Br-cAMP Caged_cAMP->cAMP Releases Light UV Light Light->Caged_cAMP Photolysis

Caption: The cAMP signaling pathway initiated by ligand binding and G-protein activation, and the point of intervention using caged cAMP.

Experimental Workflow for Studying cAMP Signaling

Experimental_Workflow Start Start Prep Prepare Biological Sample (e.g., cells expressing a fluorescent cAMP sensor) Start->Prep Load Load cells with 8-Br-7-MeO-Coumarin caged 8-Br-cAMP Prep->Load Control1 Control 1: No Caged Compound, UV Flash Load->Control1 Control2 Control 2: Caged Compound, No UV Flash Load->Control2 Experiment Photolysis: Apply UV Light Flash Load->Experiment Record Record Cellular Response (e.g., change in fluorescence) Control1->Record Control2->Record Experiment->Record Analyze Analyze Data: Quantify kinetics and amplitude of the response Record->Analyze Conclusion Draw Conclusions on cAMP signaling dynamics Analyze->Conclusion

Caption: A typical experimental workflow for using caged cAMP to study signaling dynamics.

Conclusion

This compound is a valuable photolabile protecting group for caging a wide range of biologically active molecules. Its favorable photophysical properties, including efficient photolysis upon UV irradiation, make it a powerful tool for researchers studying dynamic cellular processes. The protocols and application examples provided here offer a starting point for utilizing this caged compound in photolysis experiments. As with any advanced technique, careful optimization of experimental conditions and appropriate controls are crucial for obtaining reliable and meaningful results.

Application Notes and Protocols for the Synthesis of 8-Bromo-7-methoxycoumarin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 8-Bromo-7-methoxycoumarin and its subsequent derivatization. The synthesis involves a multi-step process beginning with a Pechmann condensation, followed by selective methylation, bromination, and finally, diversification through Suzuki coupling reactions.

I. Introduction

Coumarin derivatives are a significant class of heterocyclic compounds with a wide range of applications in pharmaceuticals, agrochemicals, and material science. The this compound scaffold, in particular, serves as a versatile intermediate for the synthesis of novel compounds with potential biological activities. The bromine atom at the 8-position allows for further functionalization through various cross-coupling reactions, enabling the creation of diverse molecular architectures. This protocol outlines a reliable and adaptable synthetic route to access these valuable compounds.

II. Overall Synthesis Workflow

The synthesis of this compound derivatives is accomplished through a four-step reaction sequence as illustrated below.

SynthesisWorkflow A Pyrogallol + Ethyl Acetoacetate B 7,8-Dihydroxy-4-methylcoumarin A->B Pechmann Condensation C 8-O-Protected-7-hydroxy-4-methylcoumarin B->C Selective Protection (e.g., Benzylation) D 8-O-Protected-7-methoxy-4-methylcoumarin C->D Methylation E 7-Methoxy-8-hydroxy-4-methylcoumarin D->E Deprotection F 8-Bromo-7-methoxy-4-methylcoumarin E->F Bromination G 8-Aryl-7-methoxy-4-methylcoumarin Derivatives F->G Suzuki Coupling

Figure 1: Overall workflow for the synthesis of this compound derivatives.

III. Experimental Protocols

Step 1: Synthesis of 7,8-Dihydroxy-4-methylcoumarin (Pechmann Condensation)

The initial step involves the acid-catalyzed condensation of pyrogallol with ethyl acetoacetate.

Pechmann_Condensation reagents Pyrogallol Ethyl Acetoacetate H₂SO₄ (conc.) reaction Pechmann Condensation Stirring at 0°C to RT 12-24 h reagents->reaction product 7,8-Dihydroxy-4-methylcoumarin reaction->product

Figure 2: Workflow for the Pechmann Condensation.

Protocol:

  • In a round-bottom flask, add pyrogallol (1 eq.).

  • Cool the flask in an ice bath and slowly add concentrated sulfuric acid (e.g., 5-10 mL per gram of pyrogallol) with stirring.

  • Add ethyl acetoacetate (1.1 eq.) dropwise to the mixture, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Pour the reaction mixture onto crushed ice.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to afford pure 7,8-dihydroxy-4-methylcoumarin.

Step 2: Selective Synthesis of 7-Methoxy-8-hydroxy-4-methylcoumarin

Due to the higher reactivity of the 8-hydroxyl group, a protection-methylation-deprotection strategy is employed for selective 7-O-methylation.

Selective_Methylation cluster_protection Protection cluster_methylation Methylation cluster_deprotection Deprotection A 7,8-Dihydroxy-4-methylcoumarin B Selective 8-O-Benzylation A->B C 8-O-Benzyl-7-hydroxy-4-methylcoumarin B->C D Methylation of 7-OH C->D E 8-O-Benzyl-7-methoxy-4-methylcoumarin D->E F Hydrogenolysis E->F G 7-Methoxy-8-hydroxy-4-methylcoumarin F->G

Figure 3: Workflow for selective 7-O-methylation.

Protocol:

  • a) Protection (8-O-Benzylation):

    • Dissolve 7,8-dihydroxy-4-methylcoumarin (1 eq.) in a suitable solvent such as acetone or DMF.

    • Add a weak base, such as potassium carbonate (1.1 eq.), and stir the mixture.

    • Add benzyl chloride (1.1 eq.) and reflux the mixture for 4-6 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

    • Purify the residue by column chromatography to obtain 8-O-benzyl-7-hydroxy-4-methylcoumarin.

  • b) Methylation:

    • Dissolve the protected coumarin (1 eq.) in acetone.

    • Add potassium carbonate (2-3 eq.) and dimethyl sulfate (1.5-2 eq.).

    • Reflux the mixture for 2-4 hours, monitoring by TLC.

    • After completion, filter the mixture and evaporate the solvent.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain 8-O-benzyl-7-methoxy-4-methylcoumarin.

  • c) Deprotection (Hydrogenolysis):

    • Dissolve the benzylated and methylated coumarin in a suitable solvent like ethanol or ethyl acetate.

    • Add a palladium on carbon catalyst (e.g., 10% Pd/C).

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield 7-methoxy-8-hydroxy-4-methylcoumarin.

Step 3: Synthesis of 8-Bromo-7-methoxy-4-methylcoumarin (Bromination)

The synthesized 7-methoxy-8-hydroxy-4-methylcoumarin is then brominated at the 8-position.

Bromination reagents 7-Methoxy-8-hydroxy-4-methylcoumarin Bromine Acetic Acid reaction Electrophilic Aromatic Substitution Stirring at RT 2-4 h reagents->reaction product 8-Bromo-7-methoxy-4-methylcoumarin reaction->product

Figure 4: Workflow for the Bromination reaction.

Protocol:

  • Dissolve 7-methoxy-8-hydroxy-4-methylcoumarin (1 eq.) in glacial acetic acid.

  • Slowly add a solution of bromine (1.1 eq.) in glacial acetic acid to the stirred solution at room temperature.

  • Continue stirring for 2-4 hours. The reaction progress can be monitored by TLC.

  • Pour the reaction mixture into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and then with a dilute solution of sodium thiosulfate to remove excess bromine.

  • Wash again with water and dry the solid.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 8-Bromo-7-methoxy-4-methylcoumarin.

Step 4: Synthesis of 8-Aryl-7-methoxycoumarin Derivatives (Suzuki Coupling)

The final step involves the palladium-catalyzed Suzuki cross-coupling reaction to introduce aryl or heteroaryl moieties at the 8-position.

Suzuki_Coupling reagents 8-Bromo-7-methoxy-4-methylcoumarin Arylboronic Acid Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) reaction Suzuki Coupling Reflux in Solvent (e.g., Toluene/Ethanol/Water) 8-12 h reagents->reaction product 8-Aryl-7-methoxy-4-methylcoumarin Derivative reaction->product

Application Notes and Protocols for Uncaging 8-Bromo-7-methoxycoumarin-Protected Molecules

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Photolabile protecting groups, or "caged" compounds, are powerful tools in biological research, enabling precise spatial and temporal control over the release of bioactive molecules. The 8-Bromo-7-methoxycoumarin (Bmc) caging group is a derivative of the coumarin family, known for its favorable photophysical properties, including efficient uncaging with both one-photon (1P) and two-photon (2P) excitation. This allows for the controlled release of neurotransmitters, signaling molecules, and other compounds within living cells and tissues with high precision.[1][2][3]

These application notes provide a detailed overview of the experimental setup, protocols for 1P and 2P uncaging of Bmc-protected molecules, and relevant quantitative data to guide researchers in utilizing this technology.

Key Features of Bmc Caged Compounds

  • High Two-Photon Cross-Section: Brominated coumarins exhibit significantly improved two-photon absorption cross-sections compared to many traditional caging groups, making them ideal for deep-tissue and subcellular uncaging experiments.[2][3]

  • Wavelength Compatibility: Bmc-caged compounds can be efficiently cleaved using near-UV light for one-photon uncaging and near-infrared (NIR) light for two-photon uncaging, offering flexibility in experimental design.[2]

  • Biological Inertness: The caging moiety renders the protected molecule biologically inactive until the light-triggered release, minimizing off-target effects.[1][4]

  • Rapid Release Kinetics: Photolysis of the Bmc group is a rapid process, allowing for the mimicking of fast biological signaling events.[5][6]

Data Presentation

Table 1: Photochemical Properties of Coumarin-Based Caging Groups
Caging GroupOne-Photon Max Absorption (λmax)Quantum Yield (Φ)Two-Photon Uncaging WavelengthTwo-Photon Action Cross-Section (δu)Reference(s)
6-Bromo-7-hydroxycoumarin-4-ylmethyl (Bhc)~370-397 nm~0.01-0.02740 - 800 nm0.4 - 1.0 GM[2][3][7]
(7-Methoxycoumarin-4-yl)methyl (MCM)~364 nm~0.09 - 0.21Not specifiedNot specified[5][8][9]
7-Diethylaminocoumarin (DEAC) derivatives~450 nm~0.05900 nm>60-fold greater than at 720 nm[10][11]

Note: Data for the specific this compound was not explicitly found in the search results. The data for the structurally similar 6-Bromo-7-hydroxycoumarin (Bhc) and 7-Methoxycoumarin (MCM) are presented as a reference. 1 GM = 10⁻⁵⁰ cm⁴ s/photon.

Experimental Protocols

Protocol 1: One-Photon Uncaging of Bmc-Protected Molecules

This protocol describes the general procedure for releasing a bioactive molecule from its Bmc-caged precursor using a single photon of near-UV light.

Materials:

  • Bmc-caged compound of interest (e.g., Bmc-glutamate, Bmc-GABA)

  • Physiological buffer solution (e.g., ACSF, HEPES-buffered saline)

  • Cell or tissue preparation

  • Microscope (upright or inverted) equipped for epifluorescence

  • Near-UV light source (e.g., mercury arc lamp, xenon lamp, or UV laser diode)[12]

  • Appropriate filters for wavelength selection (e.g., 360-405 nm)

  • Objective lens suitable for UV transmission

  • Data acquisition system (e.g., for electrophysiology or imaging)

Procedure:

  • Preparation of Caged Compound Solution:

    • Dissolve the Bmc-caged compound in the desired physiological buffer to the final working concentration. Concentrations can range from micromolar to millimolar, depending on the specific compound and experiment.[13]

    • Protect the solution from ambient light to prevent premature uncaging.[12]

  • Sample Preparation:

    • Prepare the cell culture or tissue slice for the experiment.

    • Bath-apply the caged compound solution to the preparation, allowing it to equilibrate.[14] For tissue slices, local perfusion via a micropipette can be used to conserve the caged compound and reduce the illuminated volume.[15]

  • Microscope Setup:

    • Focus on the region of interest (e.g., a specific neuron or subcellular compartment).

    • Select the appropriate filter set to deliver near-UV light to the sample. Wavelengths around 360-405 nm are typically effective for coumarin-based cages.

  • Photolysis (Uncaging):

    • Deliver a brief pulse of near-UV light. The duration and intensity of the light pulse will determine the amount of released bioactive molecule and should be optimized for each experiment.[14]

    • A light density of approximately 0.5 µJ/µm² can be a starting point for efficient uncaging.[12]

  • Data Acquisition:

    • Simultaneously record the biological response of interest (e.g., postsynaptic currents, changes in fluorescence of an indicator).

Protocol 2: Two-Photon Uncaging of Bmc-Protected Molecules

This protocol is designed for high-resolution uncaging in scattering tissue, confining the release of the bioactive molecule to the focal volume.

Materials:

  • Bmc-caged compound of interest

  • Physiological buffer solution

  • Cell or tissue preparation

  • Two-photon laser scanning microscope

  • Pulsed near-infrared (NIR) laser (e.g., Ti:Sapphire laser) tunable to 740-800 nm.[2][3]

  • High numerical aperture (NA) objective lens

  • Data acquisition system

Procedure:

  • Preparation of Caged Compound Solution:

    • Prepare the Bmc-caged compound solution as described in Protocol 1. Higher concentrations (e.g., 1-10 mM) are often required for two-photon uncaging to compensate for the lower absorption efficiency.[13][16]

  • Sample Preparation:

    • Prepare the sample and apply the caged compound solution.

  • Microscope and Laser Setup:

    • Identify the target structure (e.g., a single dendritic spine) using two-photon imaging at a low laser power that does not induce uncaging.[16]

    • Tune the NIR laser to the optimal two-photon excitation wavelength for the Bmc cage (typically 740-800 nm).[2][3]

  • Photolysis (Uncaging):

    • Position the laser spot at the desired location for uncaging (e.g., ~0.3 µm from the edge of a spine head).[16]

    • Deliver short, high-power laser pulses (e.g., 25-30 mW on the sample for a few milliseconds) to trigger two-photon absorption and uncaging.[16] The precise power and duration must be calibrated to elicit a physiological response comparable to endogenous events.[13]

  • Data Acquisition:

    • Record the resulting biological activity, such as uncaging-evoked postsynaptic potentials (uEPSPs) or calcium transients.[16][17]

Mandatory Visualizations

Uncaging_Process cluster_0 Before Illumination cluster_1 During Illumination cluster_2 After Illumination Bmc_Caged_Molecule Bmc-Protected Bioactive Molecule (Inactive) Light One-Photon (UV) or Two-Photon (NIR) Light Excited_State Excited State Light->Excited_State Absorption Active_Molecule Bioactive Molecule (Active) Excited_State->Active_Molecule Photolysis Byproduct Bmc Photoproduct Excited_State->Byproduct Photolysis

Caption: The process of uncaging a Bmc-protected molecule.

Experimental_Workflow Start Start Prep_Cage Prepare Caged Compound Solution Start->Prep_Cage Prep_Sample Prepare Biological Sample (Cells/Tissue) Prep_Cage->Prep_Sample Apply_Cage Apply Caged Compound (Bath or Local Perfusion) Prep_Sample->Apply_Cage Setup_Microscope Microscope Setup (Focus on ROI) Apply_Cage->Setup_Microscope Uncaging Photolysis (UV or NIR Pulse) Setup_Microscope->Uncaging Record_Data Record Biological Response (Electrophysiology/Imaging) Uncaging->Record_Data Analyze_Data Data Analysis Record_Data->Analyze_Data End End Analyze_Data->End

Caption: A typical experimental workflow for uncaging experiments.

Signaling_Pathway Uncaging Light-induced Uncaging of Bmc-Neurotransmitter Neurotransmitter Free Neurotransmitter (e.g., Glutamate) Uncaging->Neurotransmitter Receptor Postsynaptic Receptor Binding Neurotransmitter->Receptor Ion_Channel Ion Channel Opening/Closing Receptor->Ion_Channel Membrane_Potential Change in Membrane Potential (EPSP/IPSP) Ion_Channel->Membrane_Potential Cellular_Response Downstream Cellular Response Membrane_Potential->Cellular_Response

References

Application Notes and Protocols for Cell Imaging Using 8-Bromo-7-alkoxycoumarin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 8-Bromo-7-alkoxycoumarin derivatives as fluorescent probes in cell imaging. While direct applications of 8-Bromo-7-methoxycoumarin are not extensively documented for this purpose, the following information, based on the broader family of brominated and alkoxy-substituted coumarins, serves as a robust guide for employing these versatile fluorophores in cellular analysis.

Introduction to 8-Bromo-7-alkoxycoumarin Probes

8-Bromo-7-alkoxycoumarins are a class of fluorescent molecules characterized by their coumarin core structure, which is renowned for its sensitivity to the local microenvironment. The presence of a bromine atom and an alkoxy group at the 8 and 7 positions, respectively, modulates the photophysical properties of the fluorophore, making it a valuable tool for various cell imaging applications. These probes are particularly useful for visualizing cellular structures and understanding dynamic cellular processes due to their favorable spectral characteristics and environmentally sensitive fluorescence. Many coumarin derivatives exhibit strong solvatochromism, where their fluorescence emission is dependent on the polarity of the surrounding environment, making them excellent probes for lipid-rich structures like the endoplasmic reticulum and lipid droplets.[1][2][3][4][5]

Key Applications

  • Visualization of Cellular Organelles: Due to their lipophilic nature, 8-Bromo-7-alkoxycoumarin derivatives can preferentially accumulate in lipid-rich environments, enabling the visualization of organelles such as the endoplasmic reticulum (ER) and lipid droplets.[1][4]

  • Probing Cellular Polarity: The solvatochromic properties of these coumarin derivatives can be exploited to report on the local polarity of different subcellular compartments.[2][3][5]

  • Live-Cell Imaging: With appropriate optimization of concentration and incubation times, these probes can be used for real-time imaging of dynamic processes in living cells.[1][6][7]

  • Fixed-Cell Staining: These probes are also suitable for staining fixed cells, allowing for detailed morphological analysis.[4]

Quantitative Data Summary

The photophysical properties of 8-Bromo-7-alkoxycoumarin derivatives can vary depending on the specific substitution and the solvent environment. The following table summarizes typical quantitative data for this class of compounds, compiled from studies on related coumarin derivatives.

PropertyTypical Value RangeNotes
Excitation Maximum (λex) 380 - 420 nmCan be fine-tuned by altering the alkoxy group and other substitutions.[4][7]
Emission Maximum (λem) 440 - 550 nmExhibits a significant Stokes shift and is sensitive to solvent polarity, with red-shifts observed in more polar environments.[2][3][5]
Molar Extinction Coefficient (ε) 20,000 - 50,000 M⁻¹cm⁻¹Indicates strong light absorption properties.[3]
Fluorescence Quantum Yield (Φ) 0.4 - 0.9Can be high in non-polar environments, but may be quenched in aqueous media.[2][3][4]
Cell Permeability GoodThe lipophilic nature generally allows for passive diffusion across the cell membrane.[7]
Cytotoxicity Low to ModerateGenerally low at working concentrations, but should be empirically determined for each cell type and experimental condition.[4][6]

Experimental Protocols

Protocol 1: Live-Cell Imaging of the Endoplasmic Reticulum

This protocol describes the general procedure for staining the endoplasmic reticulum in live mammalian cells using a generic 8-Bromo-7-alkoxycoumarin probe.

Materials:

  • 8-Bromo-7-alkoxycoumarin probe stock solution (1-10 mM in DMSO)

  • Mammalian cells cultured on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Live-cell imaging medium (e.g., phenol red-free medium)

  • Confocal or fluorescence microscope with appropriate filter sets (e.g., DAPI or blue excitation filter)

Procedure:

  • Cell Seeding: Plate cells on a suitable imaging vessel and allow them to adhere and reach the desired confluency (typically 60-80%).

  • Probe Preparation: Prepare a working solution of the 8-Bromo-7-alkoxycoumarin probe by diluting the stock solution in pre-warmed complete cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the probe-containing medium to the cells.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-30 minutes. The optimal incubation time may vary depending on the cell type and probe concentration.

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium to remove excess probe and reduce background fluorescence.

  • Imaging: Mount the imaging vessel on the microscope stage, ensuring the cells are maintained at 37°C and 5% CO₂. Acquire images using a suitable filter set for the coumarin probe (e.g., excitation at ~405 nm and emission detection at ~450-550 nm).[4][7]

Protocol 2: Staining of Lipid Droplets in Fixed Cells

This protocol provides a method for visualizing lipid droplets in fixed cells.

Materials:

  • 8-Bromo-7-alkoxycoumarin probe stock solution (1-10 mM in DMSO)

  • Cells grown on coverslips

  • PBS, pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (optional, for permeabilization if co-staining with antibodies)

  • Mounting medium

Procedure:

  • Cell Culture: Grow cells on sterile glass coverslips to the desired confluency.

  • Fixation: Wash the cells once with PBS and then fix with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • (Optional) Permeabilization: If co-staining with intracellular antibodies, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature, followed by washing with PBS.

  • Probe Staining: Prepare a 1-5 µM working solution of the 8-Bromo-7-alkoxycoumarin probe in PBS. Add the staining solution to the fixed cells and incubate for 20-30 minutes at room temperature, protected from light.

  • Final Washes: Wash the cells three times with PBS for 5 minutes each.

  • Mounting: Mount the coverslips onto glass slides using an appropriate mounting medium.

  • Imaging: Visualize the stained lipid droplets using a fluorescence microscope with a filter set appropriate for the coumarin dye.

Visualizations

Experimental_Workflow cluster_preparation Cell Preparation cluster_staining Staining Procedure cluster_imaging Imaging cell_seeding Seed Cells on Imaging Dish cell_growth Culture to 60-80% Confluency cell_seeding->cell_growth wash_cells1 Wash with PBS cell_growth->wash_cells1 Start Staining prepare_probe Prepare 1-10 µM Probe Solution add_probe Incubate with Probe (15-30 min, 37°C) prepare_probe->add_probe wash_cells1->add_probe wash_cells2 Wash with Imaging Medium (2-3x) add_probe->wash_cells2 microscopy Live-Cell Microscopy (37°C, 5% CO₂) wash_cells2->microscopy Proceed to Imaging image_acquisition Acquire Images (Ex: ~405 nm, Em: ~450-550 nm) microscopy->image_acquisition

Figure 1. Experimental workflow for live-cell imaging with an 8-Bromo-7-alkoxycoumarin probe.

Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus receptor Receptor Activation enzyme Enzymatic Activity receptor->enzyme second_messenger Second Messenger Production enzyme->second_messenger ca_release Ca²⁺ Release second_messenger->ca_release probe 8-Bromo-7-alkoxycoumarin Probe Accumulation ca_release->probe Alters Local Polarity gene_expression Gene Expression Changes ca_release->gene_expression

References

Application Notes and Protocols for Studying Enzyme Kinetics with Coumarin-Based Substrates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting information for utilizing coumarin-based substrates in the study of enzyme kinetics. This approach is particularly valuable for profiling the activity of xenobiotic-metabolizing enzymes, such as the cytochrome P450 (CYP) superfamily, which play a crucial role in drug metabolism and toxicology. The fluorescence-based assays described herein are sensitive, robust, and amenable to high-throughput screening, making them a cornerstone of modern drug discovery and development.[1][2][3][4]

Principle of the Assay

Coumarin-based enzyme assays rely on the enzymatic conversion of a non-fluorescent or weakly fluorescent coumarin derivative (a pro-fluorescent substrate) into a highly fluorescent product, typically a 7-hydroxycoumarin derivative.[1][2][4][5] The increase in fluorescence intensity over time is directly proportional to the enzyme's activity. This method can be adapted for both continuous kinetic measurements and fixed-time (end-point) assays.[2][4][5]

The reverse principle can also be applied to measure the activity of conjugating enzymes, such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). In this case, a fluorescent 7-hydroxycoumarin substrate is converted into a non-fluorescent conjugated product, leading to a decrease in fluorescence.[1][4][5]

G cluster_reaction Enzymatic Reaction cluster_detection Detection Coumarin_Substrate Pro-fluorescent Coumarin Substrate (Non-fluorescent) Enzyme Enzyme (e.g., CYP450) Coumarin_Substrate->Enzyme Binding Product 7-Hydroxycoumarin Product (Highly Fluorescent) Enzyme->Product Catalysis Fluorescence Increase in Fluorescence Product->Fluorescence Emission G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Enzyme, Substrate, Cofactor, Standards) Plate Pipette Reagents into 96-well Plate Reagents->Plate PreIncubate Pre-incubate at 37°C Plate->PreIncubate Initiate Initiate Reaction with Cofactor PreIncubate->Initiate Read Measure Fluorescence Kinetically Initiate->Read Calc_V0 Calculate Initial Velocities (V₀) Read->Calc_V0 Plot Plot V₀ vs. [S] Calc_V0->Plot Fit Fit to Michaelis-Menten Equation Plot->Fit Results Determine Km & Vmax Fit->Results

References

Application Notes and Protocols for Assessing the Anti-Proliferative Effects of Coumarin Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Coumarin and its derivatives have emerged as a promising class of compounds with significant anti-proliferative activity against various cancer cell lines.[1][2][3] These compounds exert their effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.[2][4][5] This document provides a comprehensive guide to the methodologies and protocols required to assess the anti-proliferative effects of coumarin compounds in a laboratory setting. The following sections detail standardized assays for determining cell viability, analyzing cell cycle distribution, and quantifying apoptosis. Furthermore, protocols for investigating the underlying molecular mechanisms through western blotting are provided, along with illustrative diagrams of key signaling pathways and experimental workflows.

Data Presentation: Anti-Proliferative Activity of Selected Coumarin Compounds

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of various coumarin derivatives against different cancer cell lines, as reported in the literature. This data provides a comparative overview of their anti-proliferative potency.

Coumarin DerivativeCancer Cell LineIC₅₀ (µM)Reference
Compound 13dHepG20.90[1]
Compound 16aMCF-753.55[1]
Compound 16bMCF-758.62[1]
Compound 17MCF-749[1]
Coumarin 2kTPC-146[6]
Coumarin 2kB-CPAP46[6]
Coumarin 2kK-157[6]
Coumarin 2hTPC-190[6]
Coumarin 2hK-160[6]
Compound 10A549, MCF-7Significant inhibitory activity[3]
Compound 12A549, MCF-7Significant inhibitory activity[3]
Compound 6eHepG21.88[7]
Compound 6fHepG24.14[7]
5-Fluorouracil (Reference)HepG27.18[7]
Compound 4HL608.09[8]
Compound 8bHepG213.14[8]
CoumarinHeLa54.2[9]
Compound 2cHCT-11610.08[10]

Experimental Protocols

This section provides detailed step-by-step protocols for key in vitro assays to evaluate the anti-proliferative effects of coumarin compounds.

Cell Viability and Cytotoxicity Assays

Cell viability assays are fundamental for assessing the dose-dependent cytotoxic effects of coumarin compounds. The MTT, XTT, and WST-1 assays are colorimetric methods based on the metabolic activity of viable cells.[11][12]

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.[11]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the coumarin compound (e.g., 0-100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.[3]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

b) WST-1 (Water-Soluble Tetrazolium Salt-1) Assay

The WST-1 assay is a more convenient alternative to the MTT assay as the formazan product is water-soluble, eliminating the need for a solubilization step.[13]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. The final volume of culture medium in each well should be 100 µl.[13]

  • WST-1 Reagent Preparation: Reconstitute the WST-1 reagent according to the manufacturer's instructions.[13]

  • WST-1 Addition: Add 10 µL of the reconstituted WST-1 reagent to each well.[13]

  • Incubation: Incubate the plate for 2-4 hours at 37°C.[13]

  • Absorbance Measurement: Measure the absorbance at 450 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]

  • Data Analysis: Calculate the percentage of cell viability and the IC₅₀ value.

Cell Cycle Analysis

Coumarin compounds can induce cell cycle arrest at different phases, such as G0/G1, G1/S, or G2/M, thereby inhibiting cell proliferation.[2][6][14] Flow cytometry with propidium iodide (PI) staining is a standard method for analyzing DNA content and cell cycle distribution.[15][16]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the coumarin compound at its IC₅₀ concentration for 24, 48, or 72 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Cell Fixation: Fix the cells in 70% ethanol at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the cell suspension using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assays

Induction of apoptosis is a key mechanism by which many anti-cancer agents, including coumarins, eliminate cancer cells.[2][17]

a) Annexin V-FITC/PI Double Staining Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Cell Treatment and Harvesting: Follow steps 1 and 2 of the cell cycle analysis protocol.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Western Blot Analysis of Signaling Pathways

Coumarin compounds can modulate various signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[2][4][18] Western blotting is used to detect changes in the expression and phosphorylation levels of key proteins in these pathways.

Protocol:

  • Protein Extraction: Treat cells with the coumarin compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates (20-40 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, mTOR, p-mTOR, Bcl-2, Bax, Caspase-3) overnight at 4°C.[4][17]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualization of Methodologies and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and a key signaling pathway affected by coumarin compounds.

Caption: Workflow for assessing anti-proliferative effects.

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Coumarin Coumarin Compound PI3K PI3K Coumarin->PI3K Inhibits Akt Akt Coumarin->Akt Inhibits RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibits Bad, leading to Bcl-2 activity Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax Bax (Pro-apoptotic) Caspase3 Caspase-3 Activation Bax->Caspase3 Caspase3->Apoptosis

Caption: PI3K/Akt signaling pathway and coumarin inhibition.

References

Application Notes and Protocols for Incorporating 8-Bromo-7-methoxycoumarin into Biomolecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-7-methoxycoumarin is a versatile fluorescent scaffold that can be incorporated into biomolecules for a variety of applications, including fluorescence resonance energy transfer (FRET) studies, fluorescence imaging, and as a photoremovable protecting group. Its utility stems from the bromine atom at the 8-position, which provides a reactive handle for covalent attachment to biomolecules through palladium-catalyzed cross-coupling reactions. This document provides detailed application notes and protocols for the incorporation of this compound into proteins and nucleic acids.

Photophysical Properties of this compound

Understanding the photophysical properties of the fluorophore is critical for its effective use. While specific data for this compound is not extensively reported in the literature, data from similar coumarin derivatives can provide a reasonable estimate. For instance, 7-methoxycoumarin-3-carboxylic acid has an excitation maximum around 355 nm and an emission maximum around 405 nm.[1] The introduction of a bromine atom may cause a slight red-shift in the spectra. It is highly recommended that users experimentally determine the precise photophysical properties of their this compound bioconjugates.

Table 1: Estimated Photophysical Properties of this compound

PropertyEstimated ValueNotes
Excitation Maximum (λex) ~360 - 370 nmEstimated based on similar coumarin structures.
Emission Maximum (λem) ~410 - 420 nmEstimated based on similar coumarin structures.
Quantum Yield (Φ) Moderate to HighBrominated coumarins can exhibit high quantum yields.
Molar Extinction Coefficient (ε) Not ReportedNeeds experimental determination.

Incorporation into Biomolecules via Palladium-Catalyzed Cross-Coupling

The bromine atom at the 8-position of this compound allows for its covalent attachment to biomolecules using palladium-catalyzed cross-coupling reactions. These reactions are highly efficient and can be performed under biocompatible conditions. The most common methods for this purpose are the Sonogashira, Suzuki, and Buchwald-Hartwig amination reactions.

Logical Workflow for Bioconjugation

cluster_0 Biomolecule Preparation cluster_1 Cross-Coupling Reaction cluster_2 Purification and Analysis Introduce_Functional_Group Introduce specific functional group (e.g., alkyne, boronic acid, amine) Coupling_Reaction Palladium-catalyzed cross-coupling with This compound Introduce_Functional_Group->Coupling_Reaction Modified Biomolecule Purification Purify the bioconjugate Coupling_Reaction->Purification Crude Conjugate Analysis Characterize the conjugate (e.g., MS, HPLC, Spectroscopy) Purification->Analysis Purified Conjugate

Caption: General workflow for incorporating this compound into biomolecules.

Application Note 1: Labeling of Proteins

This compound can be site-specifically incorporated into proteins containing unnatural amino acids with suitable functional groups for cross-coupling.

Experimental Protocol: Sonogashira Coupling with Alkyne-Modified Proteins

This protocol describes the labeling of a protein containing a p-ethynyl-L-phenylalanine (pEpF) residue with this compound.

Materials:

  • Protein with pEpF residue (lyophilized)

  • This compound

  • [PdCl₂(CH₃CN)₂] (Palladium catalyst)

  • sXPhos (ligand)

  • Cs₂CO₃ (base)

  • Degassed water

  • Acetonitrile (MeCN)

  • Mercaptopropionic acid (for quenching)

  • PD-10 desalting columns

Procedure:

  • Protein Preparation: Dissolve the lyophilized protein in degassed water to a final concentration of 1 mg/mL.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 5 mM stock solution of [PdCl₂(CH₃CN)₂] in degassed MeCN.

    • Prepare a 6 mM stock solution of sXPhos in degassed MeCN.

    • Prepare a 1 M stock solution of Cs₂CO₃ in degassed water.

  • Reaction Setup: In a microcentrifuge tube, combine the following in order:

    • Protein solution (e.g., 100 µL)

    • This compound stock solution (to a final concentration of 100 µM)

    • Cs₂CO₃ stock solution (to a final concentration of 100 mM)

    • [PdCl₂(CH₃CN)₂] stock solution (to a final concentration of 15 µM)

    • sXPhos stock solution (to a final concentration of 18 µM)

  • Incubation: Gently mix the reaction and incubate at 65°C for 2 hours.

  • Quenching: Add mercaptopropionic acid to a final concentration of 10 mM to quench the reaction and scavenge the palladium catalyst.

  • Purification: Purify the labeled protein from excess reagents using a PD-10 desalting column equilibrated with the desired storage buffer.

  • Analysis: Analyze the labeled protein by SDS-PAGE and mass spectrometry to confirm conjugation. Determine the labeling efficiency by UV-Vis spectroscopy.

Table 2: Typical Reaction Conditions for Sonogashira Coupling on Proteins

ParameterCondition
Protein Concentration 1 mg/mL
This compound 100 µM
Catalyst 15 µM [PdCl₂(CH₃CN)₂]
Ligand 18 µM sXPhos
Base 100 mM Cs₂CO₃
Solvent Water/MeCN
Temperature 65°C
Time 2 hours

Signaling Pathway Visualization (Hypothetical Application)

Labeled_Protein Protein-8-Bromo-7- methoxycoumarin Conjugate Binding Binding Event Labeled_Protein->Binding Target_Molecule Target Molecule Target_Molecule->Binding Fluorescence_Change Change in Fluorescence Binding->Fluorescence_Change

Caption: Detection of a binding event using a labeled protein.

Application Note 2: Labeling of Nucleic Acids

This compound can be incorporated into DNA or RNA that has been modified with a suitable functional group for palladium-catalyzed cross-coupling.

Experimental Protocol: Suzuki Coupling with Boronic Acid-Modified DNA

This protocol describes the labeling of a DNA oligonucleotide containing a boronic acid modification with this compound.

Materials:

  • Boronic acid-modified DNA oligonucleotide

  • This compound

  • Na₂PdCl₄ (Palladium catalyst)

  • sSPhos (ligand)

  • K₂CO₃ (base)

  • Degassed water

  • Acetonitrile (MeCN)

  • Ethanol

  • Sodium acetate

Procedure:

  • DNA Preparation: Dissolve the boronic acid-modified DNA oligonucleotide in degassed water to a final concentration of 100 µM.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 10 mM stock solution of Na₂PdCl₄ in degassed water.

    • Prepare a 20 mM stock solution of sSPhos in degassed MeCN.

    • Prepare a 1 M stock solution of K₂CO₃ in degassed water.

  • Reaction Setup: In a microcentrifuge tube, combine the following in order:

    • DNA solution (e.g., 50 µL)

    • This compound stock solution (to a final concentration of 1 mM)

    • K₂CO₃ stock solution (to a final concentration of 100 mM)

    • Na₂PdCl₄ stock solution (to a final concentration of 200 µM)

    • sSPhos stock solution (to a final concentration of 400 µM)

  • Incubation: Gently mix the reaction and incubate at 37°C for 12-16 hours.

  • Purification:

    • Precipitate the DNA by adding 3 M sodium acetate (1/10th volume) and cold absolute ethanol (3 volumes).

    • Incubate at -20°C for at least 1 hour.

    • Centrifuge at high speed to pellet the DNA.

    • Wash the pellet with 70% ethanol and air dry.

    • Resuspend the labeled DNA in nuclease-free water.

  • Analysis: Analyze the labeled DNA by denaturing PAGE and mass spectrometry. Quantify the labeling efficiency by UV-Vis spectroscopy.

Table 3: Typical Reaction Conditions for Suzuki Coupling on DNA

ParameterCondition
DNA Concentration 100 µM
This compound 1 mM
Catalyst 200 µM Na₂PdCl₄
Ligand 400 µM sSPhos
Base 100 mM K₂CO₃
Solvent Water/MeCN (4:1)
Temperature 37°C
Time 12-16 hours

Experimental Workflow Diagram

Start Start with Boronic Acid-Modified DNA Mix_Reagents Mix DNA, this compound, Catalyst, Ligand, and Base Start->Mix_Reagents Incubate Incubate at 37°C for 12-16 hours Mix_Reagents->Incubate Precipitate Ethanol Precipitation Incubate->Precipitate Analyze Analyze by PAGE and Mass Spectrometry Precipitate->Analyze End Labeled DNA Analyze->End

Caption: Workflow for Suzuki coupling of this compound to DNA.

Conclusion

The protocols outlined in this document provide a starting point for the successful incorporation of this compound into proteins and nucleic acids. Researchers should note that optimization of reaction conditions may be necessary for specific biomolecules and applications. The versatility of palladium-catalyzed cross-coupling reactions opens up a wide range of possibilities for the use of this compound as a fluorescent probe in biological research and drug development.

References

Application Notes and Protocols: Brominated Coumarins in Two-Photon Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brominated coumarins are a class of fluorescent molecules that have garnered significant attention for their advantageous properties in two-photon microscopy (TPM). The incorporation of bromine atoms into the coumarin scaffold can enhance their two-photon absorption cross-section and facilitate intersystem crossing, making them highly efficient photo-cleavable protecting groups (cages) and fluorescent probes.[1][2][3] This allows for the precise spatio-temporal control of bioactive molecules and the sensitive detection of biological analytes in living cells and tissues with the inherent advantages of two-photon excitation, including deeper tissue penetration, reduced phototoxicity, and intrinsic three-dimensional resolution.[4][5]

These application notes provide an overview of the use of brominated coumarins in two-photon microscopy, with a focus on their application as "caged" compounds for neurotransmitter release and as fluorescent probes. Detailed protocols for key experiments are provided to facilitate their implementation in the laboratory.

Data Presentation: Photophysical Properties of Brominated Coumarins

The selection of a suitable two-photon probe is dictated by its photophysical properties. This table summarizes key parameters for representative brominated coumarin derivatives.

Compound NameApplicationλmax (nm) (One-Photon)ε (M-1cm-1)Φu (Quantum Yield of Uncaging)δu (GM)a (Two-Photon Uncaging Cross-Section) at λ (nm)Reference
Bhc-glu (N-(6-bromo-7-hydroxycoumarin-4-ylmethoxycarbonyl)-l-glutamate)Glutamate Uncaging~350~16,0000.03 - 0.050.9 - 1.0 at 740 nm; ~0.4 at 800 nm[3][6]
6-Bromo-7-hydroxycoumarin-4-ylmethyl acetate Caged Acetate~350NDND1.07 at 740 nm; 0.13 at 800 nm[3]
mBhc-caged thiol peptide Thiol UncagingNDNDNDEfficient uncaging with near-IR light[7]
Coumarin Derivative 1 (with ifenprodil) Fluorescent Probe for GSHNDNDND (Fluorescent Probe)TPM imaging at 750 nm[8]

a GM = Goeppert-Mayer unit (1 GM = 10-50 cm4s photon-1) ND = Not Determined in the cited literature.

Experimental Protocols

Protocol 1: Synthesis of N-(6-bromo-7-hydroxycoumarin-4-ylmethoxycarbonyl)-l-glutamate (Bhc-glu)

This protocol describes the synthesis of Bhc-glu, a widely used caged glutamate compound for two-photon uncaging experiments.[6]

Materials:

  • 4-Chloromethyl-7-hydroxycoumarin

  • Bromine

  • Acetic acid

  • Di-tert-butyl l-glutamate

  • Triphosgene

  • Pyridine

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Silica gel for column chromatography

Procedure:

  • Synthesis of 6-Bromo-4-chloromethyl-7-hydroxycoumarin:

    • Suspend 4-chloromethyl-7-hydroxycoumarin in acetic acid.

    • Add bromine dropwise and stir at room temperature for 1 hour.

    • Pour the reaction mixture into ice water to precipitate the product.

    • Collect the yellow precipitate by filtration, wash with cold water, and dry.

  • Synthesis of 6-Bromo-7-hydroxycoumarin-4-ylmethyl chloroformate:

    • Dissolve 6-bromo-4-hydroxymethyl-7-hydroxycoumarin (obtained by hydrolysis of the chloromethyl compound) in dry DCM.

    • Add a solution of triphosgene in DCM dropwise at 0°C.

    • Add pyridine and stir at room temperature.

    • Monitor the reaction by TLC. Upon completion, use the crude product directly in the next step.

  • Synthesis of Di-tert-butyl N-(6-bromo-7-hydroxycoumarin-4-ylmethoxycarbonyl)-l-glutamate:

    • To a solution of di-tert-butyl l-glutamate in DCM, add the crude chloroformate from the previous step.

    • Add pyridine and stir at room temperature.

    • Purify the product by silica gel column chromatography.

  • Deprotection to yield Bhc-glu:

    • Dissolve the protected glutamate derivative in a mixture of DCM and TFA.

    • Stir at room temperature for 24-48 hours.

    • Evaporate the solvent to dryness.

    • Purify the final product, Bhc-glu, by column chromatography to yield a yellow solid.[6]

Protocol 2: Two-Photon Glutamate Uncaging in Acute Brain Slices

This protocol outlines the procedure for performing two-photon uncaging of Bhc-glu to stimulate individual dendritic spines on neurons in acute brain slices, coupled with electrophysiological recording.[4][9]

Materials:

  • Acute brain slices (e.g., hippocampus or cortex), prepared using a protective recovery method.[1][2]

  • Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O2/5% CO2.

  • Bhc-glu

  • Fluorescent dye for neuronal visualization (e.g., Alexa Fluor 594)

  • Two-photon laser scanning microscope equipped with:

    • A Ti:Sapphire laser tuned to the appropriate wavelength for uncaging (e.g., 740 nm for Bhc-glu).

    • A separate laser line for imaging the fluorescent dye (e.g., ~800-900 nm).

    • Pockels cell for precise control of laser power and timing.

  • Patch-clamp electrophysiology setup.

Procedure:

  • Acute Brain Slice Preparation:

    • Prepare 300-400 µm thick brain slices from the desired brain region using a vibratome in ice-cold, oxygenated slicing solution.[2]

    • Allow slices to recover in oxygenated aCSF at 32-34°C for at least 30 minutes, followed by storage at room temperature.[1]

  • Slice and Neuron Preparation:

    • Transfer a brain slice to the recording chamber of the two-photon microscope and continuously perfuse with oxygenated aCSF.

    • Perform whole-cell patch-clamp recording from a target neuron. Include a fluorescent dye in the intracellular solution to visualize the neuron's morphology.

  • Application of Bhc-glu:

    • Bath apply Bhc-glu to the aCSF at a concentration of 0.25-1 mM.

  • Two-Photon Imaging and Uncaging:

    • Visualize the dendritic spines of the patched neuron using the imaging laser wavelength.

    • Position the uncaging laser beam to a specific point on or near the head of a dendritic spine.

    • Deliver a short pulse of the uncaging laser (e.g., 0.5-2 ms) to photorelease glutamate.

    • Simultaneously record the excitatory postsynaptic current (EPSC) or potential (EPSP) using the patch-clamp amplifier.

  • Data Acquisition and Analysis:

    • Record the uncaging-evoked responses from multiple spines.

    • Analyze the amplitude, kinetics, and spatial profile of the responses to map the glutamate sensitivity of the dendrites.

Visualizations

Glutamate Receptor Signaling Pathway

The uncaging of glutamate from Bhc-glu leads to the activation of postsynaptic glutamate receptors, initiating a cascade of intracellular signaling events. The following diagram illustrates the major signaling pathways activated by ionotropic (NMDA and AMPA) and metabotropic glutamate receptors.

Glutamate_Signaling cluster_extracellular Synaptic Cleft cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Signaling Glutamate Glutamate (uncaged) AMPAR AMPA Receptor Glutamate->AMPAR NMDAR NMDA Receptor Glutamate->NMDAR mGluR mGlu Receptor Glutamate->mGluR Na_Influx Na+ Influx AMPAR->Na_Influx Binding Ca_Influx_NMDA Ca2+ Influx NMDAR->Ca_Influx_NMDA Binding & Depolarization G_Protein G-protein activation mGluR->G_Protein Binding Depolarization Depolarization Na_Influx->Depolarization Downstream Downstream Signaling (e.g., Gene Expression, Synaptic Plasticity) Ca_Influx_NMDA->Downstream Depolarization->NMDAR removes Mg2+ block PLC PLC G_Protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Ca2+ release from ER IP3->Ca_Release PKC PKC activation DAG->PKC Ca_Release->Downstream PKC->Downstream

Caption: Glutamate receptor signaling pathways.

Experimental Workflow for Two-Photon Uncaging

The following diagram outlines the key steps involved in a typical two-photon glutamate uncaging experiment.

Uncaging_Workflow SlicePrep Acute Brain Slice Preparation Recovery Slice Recovery SlicePrep->Recovery Patch Whole-Cell Patch Clamp (with fluorescent dye) Recovery->Patch BhcGluApp Bath Application of Bhc-glu Patch->BhcGluApp Imaging Two-Photon Imaging of Dendritic Spines BhcGluApp->Imaging Uncaging Targeted Two-Photon Uncaging at Spine Imaging->Uncaging Recording Electrophysiological Recording (EPSC/EPSP) Uncaging->Recording triggers Analysis Data Analysis Recording->Analysis

References

Application Notes and Protocols for the Synthesis of Coumarin-Based Photoremovable Protecting Groups

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and properties of coumarin-based photoremovable protecting groups (PPGs), also known as photocages. This class of molecules offers spatiotemporal control over the release of bioactive compounds, a critical tool in drug delivery, neuroscience, and materials science. The coumarin scaffold is particularly advantageous due to its synthetic accessibility, tunable photophysical properties, and rapid release kinetics upon photoirradiation.

Introduction to Coumarin-Based Photoremovable Protecting Groups

Photoremovable protecting groups are chemical moieties that can be cleaved from a substrate molecule upon exposure to light of a specific wavelength. This process, often referred to as "uncaging," allows for the precise release of a bioactive molecule at a desired time and location. Coumarin derivatives are a widely used class of PPGs due to their favorable characteristics, including:

  • Tunable Absorption Spectra: The absorption maxima of coumarin PPGs can be shifted from the UV to the visible range through chemical modifications, allowing for the use of less damaging, longer-wavelength light.

  • High Quantum Yields: Many coumarin derivatives exhibit high quantum yields of uncaging (Φu), meaning a large fraction of the absorbed photons leads to the release of the caged molecule.

  • Fast Release Kinetics: The release of the active molecule from a coumarin cage is typically a rapid process, often occurring on the nanosecond to microsecond timescale.

  • Biocompatibility: The coumarin core and its photolysis byproducts generally exhibit low toxicity in biological systems.

The efficiency of a PPG is often characterized by its uncaging cross-section (δε), which is the product of the molar extinction coefficient (ε) at the irradiation wavelength and the quantum yield of uncaging (Φu). For two-photon applications, the two-photon absorption cross-section (δu) is the relevant parameter.

General Synthesis Strategies for the Coumarin Core

The synthesis of coumarin-based PPGs typically begins with the construction of the core coumarin scaffold. Several named reactions are commonly employed for this purpose.

G cluster_start Starting Materials cluster_reactions Core Synthesis Reactions Phenols Phenols Pechmann Pechmann Condensation Phenols->Pechmann Salicylaldehydes Salicylaldehydes Knoevenagel Knoevenagel Condensation Salicylaldehydes->Knoevenagel Perkin Perkin Reaction Salicylaldehydes->Perkin Active_Methylene Active Methylene Compounds Active_Methylene->Knoevenagel beta_Ketoesters β-Ketoesters beta_Ketoesters->Pechmann Coumarin_Core Coumarin Core Scaffold Pechmann->Coumarin_Core Knoevenagel->Coumarin_Core Perkin->Coumarin_Core Functionalization Functionalization Coumarin_Core->Functionalization Further Modification Acetic Anhydride->Perkin

Caption: General workflow for the synthesis of the coumarin core scaffold.

Pechmann Condensation

The Pechmann condensation is a widely used method for synthesizing coumarins from a phenol and a β-ketoester under acidic conditions.

Protocol: Synthesis of 7-Hydroxy-4-methylcoumarin [1]

  • Reaction Setup: In a round-bottom flask, combine resorcinol (10 mmol) and ethyl acetoacetate (10 mmol).

  • Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or a solid acid catalyst (e.g., InCl3, 3 mol%).

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., using a high-speed ball mill mixer for solvent-free conditions) until the reaction is complete, as monitored by thin-layer chromatography (TLC).[1]

  • Work-up: Pour the reaction mixture into ice-cold water. The solid product will precipitate.

  • Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain pure 7-hydroxy-4-methylcoumarin.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of a salicylaldehyde derivative with an active methylene compound, such as a malonic ester, in the presence of a weak base.

Protocol: Synthesis of Coumarin-3-carboxylic acid ethyl ester [2][3]

  • Reaction Setup: In a suitable solvent like ethanol, dissolve salicylaldehyde (10 mmol) and diethyl malonate (11 mmol).

  • Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine (2.4 mmol) or L-proline (10 mol%).[2][3]

  • Reaction Conditions: The reaction can be performed under conventional heating (reflux) or using microwave irradiation for faster reaction times.[3] Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. The product may crystallize out.

  • Purification: Collect the product by filtration and recrystallize from an appropriate solvent to yield the pure coumarin-3-carboxylic acid ethyl ester.

Synthesis of Key Coumarin-Based Photoremovable Protecting Groups

Once the coumarin core is synthesized, it can be further modified to create the desired PPG. The following protocols describe the synthesis of some of the most commonly used coumarin cages.

Synthesis of (7-(Diethylamino)coumarin-4-yl)methyl (DEACM) Alcohol

The DEACM group is popular due to its absorption in the near-UV and visible range, making it suitable for biological applications.[4]

Protocol: [5]

  • Starting Material: Begin with 7-(diethylamino)-4-methylcoumarin.

  • Oxidation: Oxidize the methyl group at the 4-position to an aldehyde using selenium dioxide.

  • Reduction: Reduce the resulting aldehyde to the corresponding alcohol using a mild reducing agent like sodium borohydride in methanol.

  • Purification: Purify the final product, 7-(diethylamino)-4-(hydroxymethyl)coumarin (DEACM alcohol), by column chromatography.

Synthesis of 6-Bromo-7-hydroxycoumarin-4-ylmethyl (Bhc) Alcohol

The Bhc group is known for its high two-photon uncaging cross-section, making it ideal for applications requiring high spatial resolution.[6]

Protocol: [7]

  • Pechmann Condensation: Synthesize 6-bromo-4-chloromethyl-7-hydroxycoumarin by reacting 4-bromoresorcinol with ethyl 4-chloroacetoacetate in the presence of concentrated sulfuric acid.

  • Hydrolysis: Reflux the resulting 6-bromo-4-chloromethyl-7-hydroxycoumarin in water to hydrolyze the chloromethyl group to a hydroxymethyl group, yielding 6-bromo-7-hydroxy-4-hydroxymethylcoumarin (Bhc alcohol).

  • Purification: The product can be purified by recrystallization.

Synthesis of 7-Diethylamino-4-hydroxymethyl-thiocoumarin (thio-DEACM)

Thionation of the coumarin carbonyl group leads to a significant red-shift in the absorption spectrum, allowing for uncaging with visible light.[1][8]

Protocol: [1]

  • Starting Material: Begin with 7-(diethylamino)-4-(hydroxymethyl)coumarin (DEACM alcohol).

  • Thionation: React the DEACM alcohol with Lawesson's reagent in a suitable solvent like toluene under reflux.

  • Purification: After the reaction is complete, purify the product, 7-diethylamino-4-hydroxymethyl-thiocoumarin, by column chromatography.

Caging of Bioactive Molecules

The synthesized coumarin alcohols are the precursors for caging various functional groups.

Caging of Carboxylic Acids (e.g., Glutamate)[9][10]

Protocol:

  • Activation of Coumarin Alcohol: Convert the coumarin alcohol (e.g., DEACM alcohol) to a more reactive species, such as the corresponding bromomethyl or chloromethyl derivative, using a suitable halogenating agent.

  • Esterification: React the activated coumarin with the carboxylic acid of the target molecule (e.g., the γ-carboxyl group of glutamic acid) in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

  • Purification: Purify the caged compound by chromatography (e.g., HPLC).

Caging of Amines (via Carbamate Linkage)[11]

Protocol:

  • Activation of Coumarin Alcohol: React the coumarin alcohol (e.g., Bhc alcohol) with 4-nitrophenyl chloroformate in the presence of a base like 4-dimethylaminopyridine (DMAP) to form an activated carbonate intermediate.

  • Carbamate Formation: React the intermediate carbonate with the amine group of the target molecule.

  • Deprotection (if necessary): If other protecting groups are present on the target molecule, remove them under appropriate conditions (e.g., using trifluoroacetic acid for Boc groups).

  • Purification: Purify the final caged compound using chromatography.

Caging of Phosphates (e.g., ATP)[1]

Protocol:

  • Phosphoramidite Synthesis: Convert the coumarin alcohol (e.g., thio-DEACM) into a phosphoramidite derivative.

  • Coupling: Couple the phosphoramidite with the phosphate group of the target nucleotide (e.g., AMP, ADP, or ATP).

  • Oxidation and Deprotection: Perform an oxidation step followed by deprotection to yield the caged nucleotide.

  • Purification: Purify the final product using chromatographic techniques.

Data Presentation: Photophysical Properties of Selected Coumarin PPGs

The following table summarizes the key photophysical properties of several important coumarin-based photoremovable protecting groups.

PPG NameCaged Molecule/Groupλ_max (nm)ε (M⁻¹cm⁻¹)Φ_uδ_u (GM)Reference(s)
DEACM Glutamate (γ-carboxyl)39013,6510.11-[9]
Bhc Glutamate (γ-carboxyl)36919,550-0.9-1.0 @ 740 nm[6]
Bhc Glutamate (amino)---~0.4 @ 800 nm[6]
Thio-DEACM ATP~480-> DEACM-[1][8]
NPE-caged Coumarin Coumarin Fluorophore365-0.33~1 @ 740 nm[10][11]
ABC Cage Escitalopram (tertiary amine)~390->0.20-[12][13]

DEACM: (7-(diethylamino)coumarin-4-yl)methyl; Bhc: 6-bromo-7-hydroxycoumarin-4-ylmethyl; Thio-DEACM: 7-diethylamino-4-hydroxymethyl-thiocoumarin; NPE: 1-(2-nitrophenyl)ethyl; ABC Cage: Azetidinyl-bromo-coumarin; λ_max: Wavelength of maximum absorption; ε: Molar extinction coefficient; Φ_u: Quantum yield of uncaging; δ_u: Two-photon uncaging cross-section in Goeppert-Mayer units (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹).

Mechanism of Photocleavage and Applications

The photouncaging of coumarin-based PPGs proceeds through a heterolytic bond cleavage in the excited singlet state.[3][14]

G Coumarin_Caged Coumarin-Caged Molecule (Ground State) Excited_State Excited Singlet State (S1) Coumarin_Caged->Excited_State hν (Photon Absorption) CIP Contact Ion Pair [Coumarin+...-Molecule] Excited_State->CIP Heterolytic Cleavage (k1) CIP->Coumarin_Caged Recombination (k-1) Released Released Molecule + Coumarin Byproduct CIP->Released Solvent Trapping (k2)

Caption: General mechanism of photocleavage for coumarin-based PPGs.

Upon absorption of a photon, the coumarin PPG is promoted to an excited singlet state. In this state, the bond between the coumarin moiety and the caged molecule becomes labile and undergoes heterolytic cleavage, forming a contact ion pair (CIP).[2][3][14] This intermediate can either recombine to the starting material or be trapped by a solvent molecule (typically water in biological systems), leading to the release of the active molecule and a coumarin alcohol byproduct.

This precise control over molecular release has led to numerous applications:

  • Drug Delivery: Light-triggered release of therapeutic agents at the site of action, minimizing off-target effects. For example, coumarin-caged anticancer drugs can be activated within a tumor, enhancing their efficacy while reducing systemic toxicity.[15][16][17]

  • Neuroscience: Spatiotemporal control over the release of neurotransmitters like glutamate and GABA to study neuronal signaling pathways with high precision.[18][19]

  • Cell Biology: Controlled release of signaling molecules, such as cyclic nucleotides (e.g., cAMP, cGMP), to investigate intracellular signaling cascades.[4][19][20]

  • Materials Science: Development of photoresponsive polymers and hydrogels where light can trigger changes in material properties.

The ability to synthesize a diverse range of coumarin-based PPGs with tailored photophysical properties continues to expand the toolkit for researchers seeking to control biological and chemical processes with light.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of 8-Bromo-7-methoxycoumarin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing 8-Bromo-7-methoxycoumarin, its limited aqueous solubility can present a significant experimental hurdle. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges in dissolving this compound in aqueous solutions. The following sections offer practical strategies, detailed experimental protocols, and comparative data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: I am having trouble dissolving this compound in my aqueous buffer. What are the initial troubleshooting steps?

A2: If you are encountering poor solubility, consider the following initial steps:

  • Use of a Co-solvent: Initially dissolve the compound in a minimal amount of a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol before adding it to your aqueous buffer.

  • Gentle Heating: Gently warming the solution may aid in dissolution. However, be cautious of potential compound degradation at elevated temperatures.

  • Sonication: Utilizing an ultrasonic bath can help to break down solid particles and enhance the rate of dissolution.

  • pH Adjustment: The solubility of some coumarin derivatives can be influenced by pH.[2] Depending on the specific properties of this compound, adjusting the pH of your aqueous solution might improve its solubility.

Q3: Can cyclodextrins be used to improve the solubility of this compound?

A3: Yes, cyclodextrins are a highly effective method for increasing the aqueous solubility of poorly soluble compounds like coumarins. By forming inclusion complexes, where the hydrophobic coumarin molecule is encapsulated within the cyclodextrin cavity, the overall solubility of the complex in water is significantly enhanced. Beta-cyclodextrin (β-CD) and its more soluble derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.

Q4: Are there methods to permanently increase the water solubility of this compound through chemical modification?

A4: Yes, the chemical structure of this compound can be modified to introduce more hydrophilic functional groups, thereby increasing its intrinsic aqueous solubility. Common strategies include the introduction of sulfonate groups, quaternary ammonium salts, or glycosylation.[3][4][5] These modifications can lead to the synthesis of novel derivatives with significantly improved water solubility.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound precipitates out of solution after initial dissolution in an organic solvent and addition to aqueous buffer. The final concentration of the organic solvent may be too low to maintain solubility. The compound's solubility limit in the final aqueous/organic mixture has been exceeded.Increase the percentage of the organic co-solvent in the final solution. Perform a solubility test with varying co-solvent concentrations to determine the optimal ratio.
Even with a co-solvent, the compound does not fully dissolve. The compound may have a very low intrinsic solubility. The chosen co-solvent may not be optimal.Try a different water-miscible organic solvent such as N,N-dimethylformamide (DMF). Consider using a solubilizing agent like cyclodextrin.
The solution is cloudy or hazy after attempting to dissolve the compound. Micro-precipitates or undissolved fine particles are present.Use sonication to aid dissolution. Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles.
Experimental results are inconsistent, possibly due to solubility issues. The compound may be slowly precipitating out of solution over the course of the experiment. The initial stock solution may not have been fully dissolved.Prepare fresh solutions for each experiment. Ensure the stock solution is completely clear before use. Consider the stability of your final aqueous solution over time.

Quantitative Solubility Data

While specific quantitative data for this compound is limited, the following tables provide solubility data for the closely related compound, 7-methoxycoumarin, in various solvent systems. This data can serve as a valuable reference point for estimating the solubility behavior of this compound.

Disclaimer: The following data is for 7-methoxycoumarin and should be used as an estimation for this compound. Actual solubility may vary.

Table 1: Solubility of 7-Methoxycoumarin in Common Solvents

SolventSolubility (mg/mL)
Dimethyl sulfoxide (DMSO)~10[1]
Dimethylformamide (DMF)~10[1]
Ethanol~5[1]
ChloroformSoluble
WaterVery sparingly soluble

Table 2: Solubility of Coumarin in Ethanol-Water Mixtures at 298.15 K (25 °C)

This table provides data for the parent compound, coumarin, which illustrates the effect of co-solvents on solubility. A similar trend is expected for this compound.

Mole Fraction of EthanolMole Fraction Solubility of Coumarin (x 10^4)
0.000 (Pure Water)0.12
0.0591.15
0.1294.88
0.21516.0
0.32245.4
0.460114
0.645267
0.899 (Pure Ethanol)609

Data adapted from a study on coumarin solubility in ethanol-water mixtures.[6]

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent (DMSO)

This protocol describes a general method for preparing an aqueous solution of a poorly soluble coumarin derivative using DMSO as a co-solvent.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Spectrophotometer or HPLC for concentration determination

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM). To do this, weigh the required amount of the compound and add the calculated volume of DMSO.

  • Vortex the solution thoroughly until the compound is completely dissolved. A brief sonication may be used if necessary.

  • To prepare a working solution, dilute the DMSO stock solution into the aqueous buffer. For example, to prepare a 100 µM solution with 1% DMSO, add 10 µL of the 10 mM DMSO stock to 990 µL of the aqueous buffer.

  • Vortex the working solution immediately and thoroughly after adding the stock solution.

  • Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.

  • For quantitative analysis, the final concentration can be confirmed by spectrophotometry or HPLC, using a standard curve prepared in the same aqueous buffer/DMSO mixture.

Protocol 2: Improving Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) by Co-solvent Evaporation

This method creates a solid inclusion complex of the coumarin and cyclodextrin, which can then be readily dissolved in an aqueous solution.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol

  • Deionized water

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolve this compound in ethanol to create a concentrated solution.

  • In a separate container, dissolve HP-β-CD in deionized water. A 1:1 or 1:2 molar ratio of the coumarin to HP-β-CD is a good starting point.

  • Slowly add the ethanolic solution of the coumarin to the aqueous HP-β-CD solution while stirring continuously.

  • Continue stirring the mixture at room temperature for 24 hours.

  • Remove the ethanol using a rotary evaporator.

  • Freeze-dry the remaining aqueous solution to obtain a solid powder of the inclusion complex.

  • The resulting powder can be dissolved in the desired aqueous buffer for your experiments.

Protocol 3: General Procedure for Synthesis of a Water-Soluble Sulfonated Derivative

This protocol outlines a general strategy for introducing a sulfonate group to a coumarin to enhance its water solubility. This is a representative procedure and may require optimization for this compound.

Materials:

  • This compound

  • Chlorosulfonic acid

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate

  • Ice bath

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Dissolve this compound in anhydrous dichloromethane in a round-bottom flask equipped with a stir bar and under an inert atmosphere (e.g., nitrogen).

  • Cool the solution in an ice bath.

  • Slowly add chlorosulfonic acid (1.1 equivalents) dropwise to the cooled solution while stirring.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by slowly pouring it over crushed ice.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • The water-soluble sulfonated product will be in the aqueous layer. The aqueous layer can be washed with dichloromethane to remove any unreacted starting material.

  • The aqueous solution containing the sodium salt of the sulfonated coumarin can be used directly or the product can be isolated by lyophilization.

Visualizations

experimental_workflow_co_solvent cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation A Weigh 8-Bromo-7- methoxycoumarin B Dissolve in minimal DMSO A->B C Vortex/Sonicate until fully dissolved B->C D Add stock solution to aqueous buffer C->D Dilution E Vortex immediately D->E F Visually inspect for precipitation E->F G Final Aqueous Solution F->G Ready for use

Caption: Workflow for dissolving this compound using a co-solvent.

logical_relationship_solubility A Poor Aqueous Solubility of This compound B Co-solvents (e.g., DMSO, Ethanol) A->B C Cyclodextrins (e.g., HP-β-CD) A->C D pH Adjustment A->D E Chemical Modification A->E F Enhanced Aqueous Solubility B->F Increases solubility by altering solvent polarity C->F Forms water-soluble inclusion complexes D->F May increase solubility depending on pKa E->F Introduces hydrophilic functional groups

Caption: Strategies to improve the aqueous solubility of this compound.

References

optimizing the reaction conditions for the synthesis of 8-Bromo-7-methoxycoumarin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Bromo-7-methoxycoumarin.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the synthesis of this compound?

The most common and logical starting material is 7-methoxycoumarin. This allows for a direct electrophilic aromatic substitution (bromination) on the coumarin nucleus.

Q2: Which brominating agent is best for achieving high regioselectivity at the C-8 position?

The choice of brominating agent is critical for achieving high regioselectivity. While several reagents can be used, their effectiveness for C-8 bromination of 7-methoxycoumarin can vary.

  • 2,4,4,6-tetrabromo-2,5-cyclohexadienone (TBCHD): This reagent has shown high selectivity for the C-8 position in the bromination of 7-hydroxycoumarin, a closely related substrate.[1] Given the similar activating nature of the hydroxyl and methoxy groups, TBCHD is a promising candidate for selective C-8 bromination of 7-methoxycoumarin.

  • Bromine in Acetic Acid (Br₂/AcOH): This is a classic and widely used method for the bromination of aromatic compounds. However, with highly activated rings like 7-methoxycoumarin, it can lead to a mixture of products, including polybrominated species, if not carefully controlled.[2]

  • N-Bromosuccinimide (NBS): NBS is another common brominating agent. However, its regioselectivity can be highly dependent on the reaction conditions and the substrate. For instance, in the presence of a radical initiator, NBS can favor bromination at other positions, such as the C-3 position in 7-methoxy-4-methylcoumarin.[2]

Q3: What are the potential side products in this reaction?

The primary side products are isomers and polybrominated compounds. The methoxy group at C-7 is an activating, ortho-para directing group, making the C-6 and C-8 (ortho) and C-5 (para) positions susceptible to electrophilic attack. Therefore, you may encounter:

  • 6-Bromo-7-methoxycoumarin: Formation of the ortho isomer.

  • 5-Bromo-7-methoxycoumarin: Formation of the para isomer.

  • Dibromo- or Tribromo-7-methoxycoumarin: Over-bromination can occur, especially with strong brominating conditions or an excess of the brominating agent.[1]

Q4: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a suitable method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to distinguish the starting material, the desired product, and any byproducts. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicate the reaction's progress.

Q5: What are the recommended methods for purifying the final product?

The most common purification techniques for this type of compound are:

  • Recrystallization: If a suitable solvent is found, this can be an effective method for obtaining a pure product.

  • Column Chromatography: This is a more general and often necessary method to separate the desired 8-bromo isomer from other isomers and byproducts. A silica gel column with a gradient of ethyl acetate in hexane is a common choice.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Reaction 1. Insufficiently active brominating agent.2. Reaction temperature is too low.3. Deactivated starting material due to impurities.1. Consider a more reactive brominating agent (e.g., Br₂/AcOH).2. Gradually increase the reaction temperature while monitoring for side product formation via TLC.3. Ensure the purity of the 7-methoxycoumarin starting material.
Formation of Multiple Products (Low Regioselectivity) 1. The reaction conditions are too harsh, leading to bromination at multiple sites.2. The chosen brominating agent is not selective for the C-8 position.1. Lower the reaction temperature.2. Reduce the amount of the brominating agent.3. Switch to a more regioselective brominating agent like TBCHD.[1]
Formation of Polybrominated Products 1. Excess of the brominating agent.2. Reaction time is too long.1. Use a stoichiometric amount or a slight excess of the brominating agent.2. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
Difficulty in Purifying the Product 1. Isomers have very similar polarities.2. The product is contaminated with byproducts that are difficult to separate.1. For column chromatography, try a different solvent system or use a longer column for better separation.2. Consider recrystallization from various solvents to selectively crystallize the desired isomer.

Data Presentation

Table 1: Comparison of Brominating Agents for Coumarin Derivatives

Brominating AgentSubstratePosition(s) BrominatedSolventTemperatureYieldReference
TBCHD7-HydroxycoumarinC-8 (selective)AcetonitrileRefluxGood to Excellent[1]
Br₂/AcOH3-Substituted 8-MethoxycoumarinsC-5Acetic Acid60°C then RT~62%[3]
NBS7-Methoxy-4-methylcoumarinC-3ChloroformReflux-[2]
Excess Br₂7-Hydroxy-4-methylcoumarin3,6- and 3,8-dibromo---[2]

Experimental Protocols

Protocol 1: Regioselective Bromination using TBCHD (Proposed)

This protocol is adapted from the selective bromination of 7-hydroxycoumarin and may require optimization for 7-methoxycoumarin.[1]

  • Reaction Setup: In a round-bottom flask, dissolve 7-methoxycoumarin (1 mmol) in acetonitrile.

  • Reagent Addition: Add 2,4,4,6-tetrabromo-2,5-cyclohexadienone (TBCHD) (1.1 mmol) to the solution.

  • Reaction Conditions: Reflux the mixture and monitor the reaction progress using TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to isolate this compound.

Protocol 2: General Bromination using Bromine in Acetic Acid

Caution: Bromine is highly corrosive and toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Reaction Setup: Dissolve 7-methoxycoumarin (1 mmol) in glacial acetic acid in a round-bottom flask equipped with a dropping funnel.

  • Reagent Addition: Slowly add a solution of bromine (1 mmol) in glacial acetic acid to the reaction mixture at room temperature with stirring.

  • Reaction Conditions: Stir the mixture at room temperature and monitor the reaction by TLC. Gentle heating may be required to initiate the reaction.

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water. Collect the precipitate by vacuum filtration and wash with water until the filtrate is neutral.

  • Purification: Dry the crude product and purify by recrystallization or column chromatography to obtain this compound.

Visualizations

experimental_workflow start Start: 7-Methoxycoumarin dissolve Dissolve in appropriate solvent (e.g., Acetonitrile or Acetic Acid) start->dissolve add_reagent Add Brominating Agent (e.g., TBCHD or Br2/AcOH) dissolve->add_reagent react React under optimized conditions (Temperature and Time) add_reagent->react monitor Monitor reaction by TLC react->monitor monitor->react Incomplete workup Reaction Work-up (e.g., Quenching, Extraction) monitor->workup Complete purify Purification (Column Chromatography or Recrystallization) workup->purify end Product: this compound purify->end

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_guide start Analyze Crude Product by TLC/NMR low_yield Low Yield/No Reaction start->low_yield Predominantly starting material multiple_products Multiple Products start->multiple_products Mixture of isomers polybromination Polybrominated Products start->polybromination Higher MW products solution1 Increase Temperature Use more reactive brominating agent low_yield->solution1 solution2 Lower Temperature Use more selective brominating agent (TBCHD) multiple_products->solution2 solution3 Reduce amount of brominating agent Decrease reaction time polybromination->solution3

Caption: Troubleshooting logic for optimizing the synthesis of this compound.

References

troubleshooting low yields in 8-Bromo-7-methoxycoumarin derivatization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Bromo-7-methoxycoumarin and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization reactions performed on this compound?

A1: this compound is a versatile scaffold for various chemical modifications. The most common derivatization reactions include:

  • Palladium-catalyzed cross-coupling reactions: Such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions, which utilize the bromine atom at the 8-position to form new carbon-carbon or carbon-heteroatom bonds.

  • Substitution reactions: The bromine can be displaced by other functional groups.

  • Modifications at other positions: The coumarin core can be further functionalized, for example, through reactions at the 3- and 4-positions.[1][2][3]

Q2: I am observing a significant amount of starting material remaining in my Suzuki-Miyaura coupling reaction. What could be the issue?

A2: Incomplete conversion in Suzuki-Miyaura reactions is a common issue. Several factors could be at play:

  • Catalyst activity: The palladium catalyst may be inactive or poisoned. Ensure you are using a high-quality catalyst and that your solvents and reagents are free of impurities that could inhibit catalysis.

  • Reaction conditions: The temperature, reaction time, and choice of base and solvent are critical. Optimization of these parameters is often necessary for a new substrate.[4][5][6][7]

  • Boronic acid/ester quality: Boronic acids can degrade over time, especially if not stored properly. Use fresh or properly stored boronic acid/ester.

  • Oxygen sensitivity: While some modern catalysts are air-stable, many Suzuki-Miyaura reactions are sensitive to oxygen. Ensure your reaction is properly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon).

Q3: My Sonogashira coupling reaction with this compound is giving a complex mixture of products. What are the likely side reactions?

A3: A complex product mixture in Sonogashira couplings can arise from several side reactions:

  • Homocoupling of the alkyne (Glaser coupling): This is a common side reaction, often promoted by the copper co-catalyst. Using an excess of the alkyne or employing copper-free conditions can mitigate this.[8][9]

  • Dehalogenation of the starting material: The 8-bromo group can be reduced, leading to the formation of 7-methoxycoumarin.

  • Decomposition of the starting material or product: Coumarin rings can be sensitive to strong bases or high temperatures, leading to decomposition.

Q4: I am having trouble purifying my this compound derivative. What purification methods are recommended?

A4: Purification of coumarin derivatives can be challenging due to their often planar and somewhat polar nature. Common purification techniques include:

  • Column chromatography: This is the most widely used method. A silica gel stationary phase with a gradient of non-polar to polar solvents (e.g., hexane/ethyl acetate or dichloromethane/methanol) is typically effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining pure material.

  • Preparative HPLC: For difficult separations or to obtain very high purity material, preparative high-performance liquid chromatography (HPLC) can be employed.

Troubleshooting Guides

Low Yields in Suzuki-Miyaura Coupling
Symptom Possible Cause Suggested Solution
Low to no product formation, starting material recovered Inactive catalystUse a fresh batch of palladium catalyst. Consider using a pre-catalyst that is more air and moisture stable.
Insufficiently degassed reaction mixtureDegas the solvent and reaction mixture thoroughly by bubbling with an inert gas (N₂ or Ar) for an extended period or by using freeze-pump-thaw cycles.
Inappropriate base or solventScreen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., toluene, dioxane, DMF, THF/water mixtures).[5][6][7]
Low reaction temperatureGradually increase the reaction temperature. Some Suzuki couplings require heating to 80-120 °C.
Significant amount of dehalogenated product (7-methoxycoumarin) Premature catalyst decompositionUse a more stable ligand for the palladium catalyst.
Presence of reducing agentsEnsure all reagents and solvents are pure and free from contaminants that could act as reducing agents.
Formation of boronic acid homocoupling product Poor quality boronic acidUse fresh, high-purity boronic acid or its pinacol ester.
Reaction conditions favoring homocouplingAdjust the stoichiometry of the reactants. Sometimes using a slight excess of the boronic acid can be beneficial.
Low Yields in Sonogashira Coupling
Symptom Possible Cause Suggested Solution
Low to no product formation Inactive catalyst (Pd and/or Cu)Use fresh catalysts. Ensure the copper(I) source is of high quality.
Inappropriate baseTriethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common bases. Ensure the base is dry and amine-free.
Low reaction temperatureWhile many Sonogashira couplings proceed at room temperature, some may require gentle heating.
Significant formation of alkyne homocoupling (Glaser) product Excess copper catalystReduce the amount of the copper co-catalyst or switch to copper-free Sonogashira conditions.[8][9]
Presence of oxygenThoroughly degas the reaction mixture as oxygen can promote Glaser coupling.
Decomposition of starting material or product Base is too strong or reaction temperature is too highUse a milder base or lower the reaction temperature. Monitor the reaction closely by TLC or LC-MS to avoid over-running.

Quantitative Data Summary

The following table summarizes reported yields for various derivatization reactions of coumarin precursors. Note that yields are highly dependent on the specific substrates and reaction conditions.

Reaction Type Coumarin Substrate Reagents and Conditions Product Yield (%) Reference
BrominationN-(2-hydroxyphenyl)-8-methoxycoumarin-3-carboxamideBr₂ in glacial acetic acid, 60 °C then RT5-bromo-N-(2-hydroxyphenyl)-8-methoxycoumarin-3-carboxamideNot specified[1]
Bromination3-(5-(4-chlorophenyl)oxazol-2-yl)-8-methoxycoumarinBr₂ in glacial acetic acid, 60 °C5-Bromo-3-(5-(4-chlorophenyl)oxazol-2-yl)-8-methoxycoumarin62[1]
Amide SynthesisEthyl 8-methoxycoumarin-3-carboxylateCH₃COONH₄, fusion at 120-140 °C8-Methoxycoumarin-3-carboxamide53[1]
Cyclocondensationω-bromo-8-ethoxy-3-acetylcoumarin, 2-aminopyridineAcetic acid7-(Bromo-(8-ethoxycoumarin-4-yl)methylene)-4-ethoxychromeno[4,3-d]pyrido[1,2-a]-pyrimidin-6(7H)-one63[2][3]
DeprotectionN-(6-Bromo-7-hydroxycoumarin-4-yl)methoxycarbonyl-l-glutamic acid tert-butyl esterCH₂Cl₂ / CF₃COOH, RTN-(6-Bromo-7-hydroxycoumarin-4-yl)methoxycarbonyl-l-glutamic acid94.1[10]
Esterification6-Bromo-7-hydroxycoumarin-4-ylmethyl chlorideBenzene, DBU, Acetic acid, reflux6-Bromo-7-hydroxycoumarin-4-ylmethyl acetate59.4[10]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound
  • To a dry reaction flask, add this compound (1 equivalent), the desired boronic acid or boronic acid pinacol ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 equivalents).

  • Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 15-30 minutes.

  • Add a degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Sonogashira Coupling of this compound
  • To a dry reaction flask, add this compound (1 equivalent), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%).

  • Seal the flask with a septum and purge with an inert gas for 15-30 minutes.

  • Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylethylamine).

  • Add the terminal alkyne (1.1-1.5 equivalents) via syringe.

  • Stir the reaction at room temperature or with gentle heating until completion (monitor by TLC or LC-MS).

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Low_Yields Start Low Yield in Derivatization CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckConditions Review Reaction Conditions Start->CheckConditions CheckCatalyst Evaluate Catalyst System Start->CheckCatalyst ImpureSM Impure Starting Material CheckPurity->ImpureSM SuboptimalConditions Suboptimal Conditions? CheckConditions->SuboptimalConditions CatalystIssue Catalyst Issue? CheckCatalyst->CatalystIssue PurifySM Purify Starting Material ImpureSM->PurifySM Yes Success Successful Derivatization ImpureSM->Success No OptimizeConditions Optimize T, Time, Solvent, Base SuboptimalConditions->OptimizeConditions Yes SuboptimalConditions->Success No ChangeCatalyst Change Catalyst/ Ligand/Co-catalyst CatalystIssue->ChangeCatalyst Yes CatalystIssue->Success No PurifySM->Start OptimizeConditions->Start ChangeCatalyst->Start

Caption: A troubleshooting workflow for low yields in derivatization reactions.

Suzuki_Miyaura_Pathway Coumarin This compound OxAdd Oxidative Addition Coumarin->OxAdd Pd0 Pd(0) Catalyst Pd0->OxAdd Intermediate1 Ar-Pd(II)-Br OxAdd->Intermediate1 Transmetalation Transmetalation Intermediate1->Transmetalation BoronicAcid R-B(OH)₂ BoronicAcid->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation Intermediate2 Ar-Pd(II)-R Transmetalation->Intermediate2 RedElim Reductive Elimination Intermediate2->RedElim RedElim->Pd0 Catalyst Regeneration Product 8-Aryl-7-methoxycoumarin RedElim->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Minimizing Phototoxicity of Coumarin Compounds in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the phototoxic effects of coumarin compounds during live-cell imaging experiments.

Troubleshooting Guide

Q1: My cells are showing signs of stress (blebbing, vacuolization, detachment) after imaging with a coumarin-based probe. What can I do to reduce phototoxicity?

A1: Cellular stress during fluorescence microscopy is a common indicator of phototoxicity. To mitigate this, consider the following strategies:

  • Reduce Excitation Light Intensity and Exposure Time: This is the most critical step in minimizing phototoxicity. Use the lowest possible laser power or lamp intensity that still provides an adequate signal-to-noise ratio. Similarly, keep exposure times as short as possible.[1] In some cases, sacrificing some resolution for healthier cells by using shorter exposure times, binning, or a lower magnification objective may be advisable.[1]

  • Optimize Imaging Frequency: Acquire images only as often as is necessary to capture the biological process of interest. Unnecessary, frequent illumination increases the cumulative light dose delivered to the cells.

  • Utilize More Sensitive Detectors: Employing highly sensitive detectors, such as electron-multiplying CCD (EMCCD) or sCMOS cameras, allows for the use of lower excitation light levels while maintaining good image quality.

  • Select Appropriate Filters: Ensure that your filter sets are well-matched to the specific coumarin derivative's excitation and emission spectra to maximize signal collection and minimize bleed-through and the need for excessive excitation light.

  • Consider Advanced Microscopy Techniques: If available, techniques like light-sheet fluorescence microscopy (LSFM) or spinning disk confocal microscopy can significantly reduce phototoxicity compared to traditional widefield or point-scanning confocal microscopy.[2][3] LSFM illuminates only the focal plane, reducing overall light exposure to the sample.[2][3]

  • Incorporate Antioxidants: Supplementing your imaging medium with antioxidants can help quench reactive oxygen species (ROS) generated during fluorescence excitation. Common antioxidants used include ascorbic acid and Trolox.[2][3] However, the effectiveness of these should be empirically tested for your specific experimental setup.[2]

Q2: I am observing rapid photobleaching of my coumarin probe. Is this related to phototoxicity, and how can I address it?

A2: Yes, photobleaching and phototoxicity are often linked, as both can be initiated by the interaction of light with the fluorophore, leading to the generation of reactive oxygen species (ROS).[3] Strategies to reduce photobleaching often also help to decrease phototoxicity.[3]

To address rapid photobleaching:

  • Reduce Excitation Intensity: As with mitigating phototoxicity, lowering the excitation light intensity is the primary method to slow down photobleaching.

  • Use Antifade Reagents: For fixed-cell imaging, commercially available antifade mounting media can be used. For live-cell imaging, some antioxidants added to the media, like Trolox, can also have antifade properties.

  • Choose Photostable Coumarin Derivatives: If possible, select a coumarin derivative known for higher photostability. The chemical structure of the coumarin can significantly influence its photophysical properties.

  • Minimize Exposure to Ambient Light: Protect your samples from unnecessary light exposure before and during the imaging experiment.

Q3: How can I quantitatively assess the phototoxicity of a new coumarin compound in my cell line?

A3: A systematic approach is necessary to quantify phototoxicity. This typically involves exposing cells to the coumarin probe and varying doses of light, followed by assays to measure cell health. A generalized workflow is as follows:

  • Cell Culture and Staining: Plate your cells at a suitable density and stain them with the coumarin compound according to your protocol. Include unstained control groups.

  • Controlled Light Exposure: Expose different groups of stained cells to varying doses of excitation light. This can be achieved by varying the illumination time, intensity, or number of acquisition cycles. Include a "dye-only" control group that is stained but not illuminated, and a "light-only" (unstained, illuminated) control.

  • Post-Illumination Incubation: Allow the cells to incubate for a period (e.g., 1, 6, 12, or 24 hours) after light exposure to allow for the manifestation of phototoxic effects.

  • Assess Cell Viability and Stress: Use established assays to quantify cell health.

    • Cell Viability Assays: Assays like MTT, XTT, or resazurin measure metabolic activity, which correlates with the number of viable cells.[4][5][6] Calcein-AM staining can be used to identify live cells with intact membranes.[6]

    • Reactive Oxygen Species (ROS) Detection: Use fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure the intracellular production of ROS, a key mediator of phototoxicity.[2][3][7]

    • Apoptosis Assays: Staining for markers of apoptosis, such as activated caspases, can provide insight into the cell death mechanism.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of coumarin-induced phototoxicity?

A1: The primary mechanism of phototoxicity for many fluorophores, including coumarins, involves the generation of reactive oxygen species (ROS).[8] Upon excitation with light, the coumarin molecule can transition to an excited triplet state. This excited state can then transfer energy to molecular oxygen, creating highly reactive singlet oxygen and other ROS. These ROS can then damage cellular components such as DNA, proteins, and lipids, leading to cellular stress and eventually cell death.[8]

Q2: Are all coumarin derivatives equally phototoxic?

A2: No, the phototoxicity of coumarin derivatives can vary significantly depending on their chemical structure.[9] Substitutions on the coumarin core can alter the photophysical properties of the molecule, including its propensity to generate ROS.[9] For example, coumarins with electron-withdrawing groups at the C3 position have been shown to be less phototoxic in some cases. Therefore, it is crucial to evaluate the phototoxicity of each specific coumarin compound under your experimental conditions.

Q3: Can the choice of imaging medium affect phototoxicity?

A3: Yes, the composition of the imaging medium can influence phototoxicity. Some components in standard culture media can act as photosensitizers, exacerbating phototoxic effects. Using a buffered salt solution (e.g., HBSS) or a specialized live-cell imaging solution during the experiment can sometimes reduce background fluorescence and phototoxicity. Additionally, as mentioned earlier, supplementing the medium with antioxidants can help mitigate ROS-induced damage.[2]

Q4: How does the excitation wavelength affect the phototoxicity of coumarin compounds?

A4: Generally, shorter wavelength (higher energy) light, such as UV and blue light, is more damaging to cells than longer wavelength (lower energy) light.[10] While coumarins are typically excited in the blue-to-green range of the spectrum, using the longest possible excitation wavelength that still efficiently excites the probe is advisable. Using red-shifted fluorophores, when possible for the experimental design, can also help preserve cell health.[1]

Quantitative Data on Coumarin Phototoxicity

The phototoxicity of coumarin derivatives is context-dependent, varying with the specific compound, cell type, and experimental conditions. The following table summarizes some reported quantitative data.

Coumarin DerivativeCell LineAssayEndpointReported Value (IC50)Reference
UmbelliferoneMCF-7Not specifiedPhototoxicity476.3 µM[11]
AurapteneMCF-7Not specifiedPhototoxicity59.7 µM[11]
HerniarinMCF-7Not specifiedPhototoxicity207.6 µM[11]
UmbellipreninMCF-7Not specifiedPhototoxicity73.4 µM[11]

Note: IC50 values represent the concentration of the compound that causes 50% inhibition of a measured biological process (e.g., cell growth) under specific light exposure conditions. These values should be considered relative and may not be directly comparable between different studies due to variations in methodology.

Experimental Protocols

Protocol for Assessing Phototoxicity of a Coumarin Compound

This protocol provides a framework for evaluating the phototoxicity of a coumarin derivative using a combination of cell viability and ROS detection assays.

1. Cell Preparation: a. Seed the cells of interest in a multi-well plate (e.g., 96-well plate for viability assays, or a glass-bottom dish for microscopy). b. Culture the cells until they reach the desired confluency (typically 60-80%). c. Prepare different treatment groups: No-dye/no-light control, Dye-only control, Light-only control, and experimental groups with the coumarin dye and varying light doses.

2. Staining and Light Exposure: a. Prepare a working solution of the coumarin compound in an appropriate imaging buffer. b. Incubate the cells with the coumarin solution for the recommended time. c. Wash the cells to remove excess dye. d. On a fluorescence microscope, expose the "Light-only" and experimental groups to controlled doses of excitation light. Vary the duration and/or intensity of illumination for different experimental groups.

3. Post-Exposure Incubation: a. Return the plate/dish to the incubator and allow cells to recover for a defined period (e.g., 1 to 24 hours).

4. Cell Viability Assessment (MTT Assay Example): a. Prepare MTT solution (5 mg/mL in PBS). b. Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C. c. Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals. d. Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader. e. Calculate cell viability as a percentage relative to the no-light control.

5. ROS Detection (DCFH-DA Assay Example): a. Immediately after light exposure (or after a short incubation period), load the cells with DCFH-DA (typically 5-10 µM) for 30 minutes at 37°C.[2][3] b. Wash the cells with a buffer to remove excess probe. c. Measure the fluorescence intensity using a fluorescence microscope or a microplate reader (excitation ~485 nm, emission ~535 nm).[3] d. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Visualizations

Experimental_Workflow_for_Assessing_Phototoxicity cluster_prep Preparation cluster_exposure Treatment cluster_analysis Analysis cluster_outcome Outcome start Seed Cells stain Stain with Coumarin Compound start->stain expose Controlled Light Exposure (Vary Dose/Intensity) stain->expose incubate Post-Exposure Incubation expose->incubate viability Cell Viability Assay (e.g., MTT, Calcein-AM) incubate->viability ros ROS Detection Assay (e.g., DCFH-DA) incubate->ros apoptosis Apoptosis Assay (e.g., Caspase Activity) incubate->apoptosis end Quantify Phototoxicity viability->end ros->end apoptosis->end Phototoxicity_Signaling_Pathway cluster_trigger Trigger cluster_ros Cellular Stress cluster_damage Damage & Response cluster_apoptosis Apoptosis Cascade light Excitation Light + Coumarin ros Reactive Oxygen Species (ROS) Generation light->ros dna_damage DNA Damage ros->dna_damage atm_atr ATM/ATR Activation dna_damage->atm_atr p53 p53 Activation atm_atr->p53 bax_bak Bax/Bak Activation p53->bax_bak cyto_c Cytochrome c Release bax_bak->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

addressing side reactions in the bromination of 7-methoxycoumarin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common side reactions and challenges encountered during the bromination of 7-methoxycoumarin.

Frequently Asked Questions (FAQs)

Q1: What is the expected product of the bromination of 7-methoxycoumarin?

The primary and expected product of the electrophilic bromination of 7-methoxycoumarin is 3-bromo-7-methoxycoumarin . The electron-donating methoxy group at the 7-position activates the aromatic ring, and the position C-3 in the α-pyrone ring is particularly susceptible to electrophilic attack.[1]

Q2: I obtained a mixture of mono- and di-brominated products. How can I improve the selectivity for the mono-brominated product?

The formation of di-brominated side products, such as 3,6-dibromo- or 3,8-dibromo-7-methoxycoumarin, typically occurs when an excess of the brominating agent is used.[2] To enhance the selectivity for the desired mono-brominated product, consider the following adjustments:

  • Control Stoichiometry: Carefully control the molar ratio of the brominating agent (e.g., N-Bromosuccinimide (NBS) or Bromine) to 7-methoxycoumarin. Use close to a 1:1 molar ratio.

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to molecular bromine (Br₂), which can help minimize over-bromination.[3][4]

  • Reaction Conditions: Perform the reaction at a lower temperature to decrease the reaction rate and improve selectivity.

Q3: My starting material has a methyl group at the 4-position, and I'm seeing bromination on that methyl group. How can I prevent this?

Bromination of the methyl group at the 4-position is a radical-mediated side reaction that forms a 4-(bromomethyl) derivative.[2] This is often promoted by the use of radical initiators (like dibenzoyl peroxide) and non-polar solvents like carbon tetrachloride under reflux conditions.[2] To prevent this side reaction:

  • Avoid Radical Initiators: Do not use radical initiators like AIBN or benzoyl peroxide.

  • Choose a Different Solvent: Employing a polar solvent like chloroform or acetic acid can favor the electrophilic aromatic substitution over the radical pathway.[2]

  • Control Reaction Temperature: Radical reactions are often initiated at higher temperatures. Running the reaction at room temperature or slightly above, without a radical initiator, can suppress this side reaction.

Q4: What are the common impurities I should look for during the purification of 3-bromo-7-methoxycoumarin?

Common impurities include:

  • Unreacted 7-methoxycoumarin.

  • Di-brominated products (e.g., 3,6-dibromo-7-methoxycoumarin, 3,8-dibromo-7-methoxycoumarin).

  • In the case of 7-methoxy-4-methylcoumarin, 4-(bromomethyl)-7-methoxycoumarin and 3-bromo-4-(bromomethyl)-7-methoxycoumarin could be present.[2]

  • Succinimide, if NBS is used as the brominating agent. This can often be removed by washing with water.[2]

Purification can typically be achieved by recrystallization or column chromatography.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of 3-bromo-7-methoxycoumarin - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient purification.- Increase reaction time or slightly elevate the temperature. - Monitor reaction progress using Thin Layer Chromatography (TLC).[6] - Optimize purification method (e.g., solvent system for recrystallization or chromatography).
Formation of Multiple Products (Poly-bromination) - Excess brominating agent. - Reaction temperature is too high. - Highly activating substrate.- Use 1.0-1.1 equivalents of the brominating agent. - Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). - Consider a less reactive brominating agent.
Reaction is not proceeding - Inactive brominating agent. - Insufficient activation of the brominating agent. - Low reaction temperature.- Use a fresh batch of the brominating agent. - For electrophilic aromatic substitution, a Lewis acid catalyst might be required with less reactive substrates, though generally not necessary for activated coumarins. - Gradually increase the reaction temperature while monitoring for product formation.
Formation of 4-(bromomethyl) Side Product (for 4-methyl substituted coumarins) - Radical reaction conditions are favored. - Use of a non-polar solvent like CCl₄. - Presence of a radical initiator.- Switch to a more polar solvent such as chloroform or acetic acid.[2] - Exclude radical initiators from the reaction mixture. - Conduct the reaction in the dark to avoid photochemical initiation of radical reactions.

Experimental Protocols

Protocol 1: Selective Bromination of 7-Methoxy-4-methylcoumarin at the 3-Position[2]

This protocol is adapted for the selective bromination at the C-3 position.

  • Reaction Setup: In a round-bottom flask, dissolve 1.9 g (10 mmol) of 7-methoxy-4-methylcoumarin in 100 mL of chloroform.

  • Reagent Addition: Add 2.67 g (15 mmol) of N-Bromosuccinimide (NBS) and a catalytic amount (20 mg) of dibenzoyl peroxide (DBP).

  • Reaction Conditions: Reflux the mixture for 5 hours.

  • Workup: After cooling, concentrate the chloroform layer under vacuum.

  • Purification: Stir the resulting precipitate with 500 mL of warm water to remove the succinimide. Filter the solid and recrystallize from aqueous ethanol to obtain 3-bromo-7-methoxy-4-methylcoumarin.

Protocol 2: Bromination of the 4-Methyl Group (Benzylic Bromination)[2]

This protocol is for the selective bromination of the methyl group at the C-4 position.

  • Reaction Setup: In a round-bottom flask, dissolve 1.9 g (10 mmol) of 7-methoxy-4-methylcoumarin in 100 mL of carbon tetrachloride.

  • Reagent Addition: Add 3.91 g (22 mmol) of NBS and 30 mg of dibenzoyl peroxide.

  • Reaction Conditions: Reflux the mixture for 24 hours. Add additional 30 mg portions of dibenzoyl peroxide every 2 hours for the first 8 hours.

  • Workup: Filter the hot mixture and concentrate the filtrate under vacuum.

  • Purification: Recrystallize the precipitate from benzene to yield 3-bromo-4-(bromomethyl)-7-methoxycoumarin.

Visualizing Reaction Pathways

The following diagrams illustrate the key reaction pathways and troubleshooting logic.

Electrophilic_Bromination Start 7-Methoxycoumarin Intermediate Arenium Ion Intermediate Start->Intermediate Electrophilic Attack at C3 Reagents Br+ (from NBS or Br2) Reagents->Intermediate Product 3-Bromo-7-methoxycoumarin Intermediate->Product Deprotonation

Caption: Electrophilic Aromatic Substitution Pathway.

Side_Reactions Start Bromination of 7-Methoxycoumarin Desired 3-Bromo-7-methoxycoumarin Start->Desired Controlled Conditions (1 eq. NBS, polar solvent) Side1 Dibromination (e.g., 3,6-dibromo) Start->Side1 Excess Brominating Agent Side2 Benzylic Bromination (on 4-methyl group) Start->Side2 Radical Conditions (NBS, CCl4, initiator)

Caption: Desired vs. Side Reaction Pathways.

Troubleshooting_Logic Start { Problem: Low yield or multiple products } Check1 Check Product Mixture TLC/NMR Analysis Start:f0->Check1:f0 Path1 Issue: Polybromination Solution: Reduce brominating agent, lower temp Check1:f1->Path1:f0 Multiple Spots Path2 Issue: Unreacted Starting Material Solution: Increase reaction time/temp Check1:f1->Path2:f0 Mainly Starting Material Path3 Issue: Benzylic Bromination Solution: Change to polar solvent, remove initiator Check1:f1->Path3:f0 Non-polar Side Product

Caption: Troubleshooting Flowchart for Bromination.

References

strategies to reduce background fluorescence in assays with coumarin probes

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and answers to frequently asked questions regarding the reduction of background fluorescence in assays utilizing coumarin probes.

Frequently Asked Questions (FAQs)

Q1: What is background fluorescence and why is it a concern in assays?

Background fluorescence is any unwanted fluorescent signal that does not originate from the specific target of the assay. This signal can come from the sample itself (autofluorescence), the assay components (buffers, reagents), or the coumarin probe (e.g., unbound or hydrolyzed probe). High background fluorescence is a significant concern because it can mask the true signal from the analyte of interest, leading to a reduced signal-to-noise ratio, decreased assay sensitivity, and potentially inaccurate results[1][2].

Q2: What are the most common sources of high background in coumarin-based assays?

Common sources of high background fluorescence include:

  • Autofluorescence: Endogenous fluorescence from biological materials like cells and tissues. Common sources include NADH, collagen, riboflavin, and lipofuscin[1][3][4][5].

  • Assay Components: Intrinsic fluorescence from buffers, media, or other reagents. Fetal calf serum (FCS) and cofactors like NADPH can be significant contributors[5][6].

  • Probe-Related Issues: The coumarin probe itself can be a source of background due to hydrolysis, impurities from synthesis, or non-specific binding to assay components or surfaces[7]. High probe concentrations can also lead to elevated background[8].

  • Instrumental Factors: Improperly configured excitation/emission filters or light leaks in the detection instrument can contribute to background noise[9].

Q3: How does the choice of solvent affect background fluorescence?

The choice of solvent can significantly impact the fluorescent properties of coumarin probes due to solvatochromic effects, where the absorption and emission spectra change with solvent polarity[10][11][12][13]. An inappropriate solvent can lead to probe aggregation, precipitation, or altered photophysical properties that may increase background fluorescence. It is crucial to use a solvent system in which the probe is stable and its fluorescence is optimally responsive to the target analyte. For instance, some coumarin derivatives show increased fluorescence intensity in nonpolar environments[14].

Q4: How does pH influence the performance of coumarin probes and background signal?

The fluorescence of many coumarin derivatives is highly sensitive to pH[10][15]. Changes in pH can alter the protonation state of the fluorophore, leading to significant shifts in fluorescence intensity and emission wavelength[16][17][18]. Operating at a suboptimal pH can result in either a quenched specific signal or an increased background signal from the probe itself. Therefore, optimizing the pH of the assay buffer is a critical step in developing a robust assay[16].

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: High fluorescence signal in blank or negative control wells.

This problem indicates that the background signal originates from the assay components themselves, rather than the biological sample.

Potential Cause Recommended Solution
Impure Coumarin Probe Fluorescent impurities from the synthesis process can cause high background. If possible, purify the probe using methods like column chromatography[7][19][20]. Alternatively, source a higher purity probe from a reliable vendor.
Probe Concentration Too High Excess probe can contribute to background signal. Perform a concentration titration to determine the optimal probe concentration that provides the best signal-to-noise ratio[8].
Probe Hydrolysis/Degradation Coumarin probes can degrade over time or under certain buffer conditions (e.g., suboptimal pH). Prepare fresh probe solutions for each experiment and avoid repeated freeze-thaw cycles. Store stock solutions as recommended by the manufacturer.
Fluorescent Assay Buffer/Media Components in your buffer or cell culture media (e.g., phenol red, riboflavin, FCS) can be fluorescent. Test the fluorescence of your buffer alone. If it is high, consider switching to a fluorescence-free or low-fluorescence medium for the final assay steps[5].
Contaminated Reagents Reagents or solvents may be contaminated with fluorescent substances. Use high-purity, spectroscopy-grade solvents and reagents[21].
Issue 2: High background fluorescence observed in biological samples (autofluorescence).

Autofluorescence is the natural fluorescence emitted by biological materials and is a common challenge, especially in cell- and tissue-based assays[1][3][22].

Potential Cause Recommended Solution
Endogenous Fluorophores Molecules like NADH, FAD, collagen, and lipofuscin are common sources of autofluorescence, typically in the blue-green spectral region[1][5].
Fixation Method Aldehyde fixatives like glutaraldehyde and formaldehyde can induce autofluorescence[1][3][22].
Dead Cells and Debris Dead cells are often more autofluorescent than live cells and can bind reagents non-specifically[1][5].
Red Blood Cells (RBCs) Heme groups within RBCs are a major source of autofluorescence[1][3].

Workflow for Mitigating Autofluorescence

cluster_pre Pre-Analytical Steps cluster_fix Fixation & Permeabilization cluster_post Post-Staining & Imaging Start Start: High Autofluorescence Detected Remove_RBCs Perfuse tissue with PBS to remove red blood cells Start->Remove_RBCs For tissue samples Remove_Dead Use Ficoll gradient or DNase I to remove dead cells/debris Start->Remove_Dead For cell suspensions Fixation Optimize Fixation: - Reduce fixation time - Avoid glutaraldehyde Remove_RBCs->Fixation Remove_Dead->Fixation Quench_Aldehyde Quench aldehyde fluorescence with: - Sodium borohydride - Glycine Fixation->Quench_Aldehyde Chemical_Quench Use chemical quenchers like: - Sudan Black B - TrueBlack® Quench_Aldehyde->Chemical_Quench Instrumental Instrumental Solutions: - Use narrow bandpass filters - Employ spectral unmixing - Choose red-shifted probes Chemical_Quench->Instrumental End End: Optimized Image Instrumental->End

Caption: A logical workflow for diagnosing and mitigating autofluorescence in biological samples.

Issue 3: Low signal-to-noise ratio.

This occurs when the specific signal from your probe is weak relative to the background noise. The goal is always to maximize this ratio[9].

Potential Cause Recommended Solution
Suboptimal Wavelengths Using incorrect excitation or emission wavelengths reduces the specific signal. Use the optimal wavelengths for your specific coumarin probe. Using an excitation wavelength >400 nm can help minimize background from components like NADPH[6].
Signal Quenching Components in the assay buffer (e.g., halide ions like Br⁻ and I⁻) can quench the fluorescence of coumarin probes[23][24]. Identify and remove any quenching agents from your buffer system.
Photobleaching Coumarin dyes, while generally photostable, can still photobleach upon prolonged exposure to excitation light, reducing the specific signal[25][26]. Minimize light exposure, use the lowest possible excitation intensity, and consider using an anti-fade mounting medium if applicable.
Incorrect Buffer pH As noted in the FAQ, pH is critical. A suboptimal pH can drastically reduce the quantum yield of the probe. Titrate the buffer pH to find the optimum for your specific probe and assay system[10][16][17].

Key Experimental Protocols

Protocol 1: Optimizing Assay Buffer pH

This protocol helps determine the optimal pH for maximizing the signal-to-noise ratio of your coumarin-based assay.

  • Prepare a series of buffers: Prepare identical assay buffers, but vary the pH in 0.5 unit increments (e.g., from pH 6.0 to 9.0).

  • Set up test conditions: For each pH value, prepare three sets of wells:

    • Buffer Blank: Contains only the buffer at that specific pH.

    • Negative Control: Contains the buffer and the coumarin probe at its final concentration.

    • Positive Control: Contains the buffer, probe, and a known high concentration of the target analyte.

  • Incubate: Incubate the plate under standard assay conditions (time, temperature).

  • Measure Fluorescence: Read the fluorescence on a plate reader using the appropriate excitation and emission wavelengths for your probe.

  • Analyze Data: For each pH value, subtract the "Buffer Blank" reading from both the "Negative Control" and "Positive Control" readings. Calculate the signal-to-noise ratio (S/N) by dividing the net positive control signal by the net negative control signal.

Protocol 2: Reducing Autofluorescence in Fixed Cells with Sodium Borohydride

This method is used to quench autofluorescence induced by aldehyde fixatives[3][27].

  • Fix and Permeabilize Cells: Follow your standard protocol for cell fixation (e.g., with 4% paraformaldehyde) and permeabilization.

  • Prepare NaBH₄ Solution: Prepare a fresh solution of 0.1% sodium borohydride (NaBH₄) in ice-cold PBS. Caution: NaBH₄ is a strong reducing agent. Handle with care and prepare the solution immediately before use.

  • Incubate: After washing the cells post-fixation, add the fresh NaBH₄ solution and incubate for 15-30 minutes at room temperature.

  • Wash: Aspirate the NaBH₄ solution and wash the cells thoroughly three times with PBS for 5 minutes each.

  • Proceed with Staining: Continue with your standard blocking and staining protocol for the coumarin probe.

  • Control: Always include a control sample that has not been treated with NaBH₄ to validate the effectiveness of the treatment.

Sources of Background Fluorescence

cluster_sources Sources of Background TotalSignal Total Measured Signal SpecificSignal Specific Signal (Analyte-Probe Interaction) TotalSignal->SpecificSignal Background Background Fluorescence (Noise) TotalSignal->Background Autofluorescence Sample Autofluorescence (NADH, Collagen, etc.) Background->Autofluorescence Probe Probe Issues (Impurity, High Conc., Hydrolysis) Background->Probe Reagents Reagent Fluorescence (Buffer, Media, Solvents) Background->Reagents

Caption: Diagram illustrating the components of the total measured signal in a fluorescence assay.

References

overcoming challenges in the photolytic cleavage of caged 8-Bromo-7-methoxycoumarin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the photolytic cleavage of caged 8-Bromo-7-methoxycoumarin and related derivatives. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their uncaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using this compound as a caging group?

The this compound scaffold and its analogs are favored for their advantageous photophysical properties. Bromination of the coumarin ring, particularly at the 6- or 8-position, tends to increase the efficiency of photolysis, including enhancing the cross-sections for two-photon excitation (2PE). This allows for the use of lower energy, longer wavelength light (near-infrared), which minimizes photodamage to biological samples and increases tissue penetration compared to UV light. The methoxy group at the 7-position further modulates the electronic properties of the chromophore.

Q2: I am observing very low uncaging efficiency. What are the potential causes and solutions?

Low uncaging efficiency, often manifesting as a low quantum yield, is a common challenge. Several factors can contribute to this issue:

  • Inappropriate Wavelength: Ensure your light source is well-matched to the absorption maximum of the caged compound. While the core coumarin structure absorbs in the UV-visible range (320-440 nm), substitutions can shift this peak.

  • Low Photon Flux: The intensity of your light source may be insufficient. For two-photon uncaging, this is particularly critical, as it relies on the simultaneous absorption of two photons.

  • Undesired Side Reactions: The excited coumarin molecule can sometimes undergo reactions that do not lead to the release of the caged substrate, such as photoisomerization or recombination with the released molecule.

  • Environmental Factors: The pH and solvent composition of your experimental medium can significantly influence the photolysis quantum yield.

Troubleshooting Steps:

  • Verify the absorption spectrum of your specific caged compound and match your laser or lamp wavelength accordingly.

  • Increase the power of your light source incrementally, being mindful of potential photodamage.

  • Consider structural modifications to the caging group, such as adding a self-immolative spacer, which can prevent recombination reactions and improve release efficiency.[1]

  • Optimize the pH of your buffer, as the pKa of the coumarin hydroxyl group can affect photorelease.

Q3: My caged compound has poor solubility in aqueous buffers. How can I address this?

Poor aqueous solubility is a frequent hurdle, especially when working with live cells or in vivo models.

Solutions:

  • Structural Modification: Incorporating hydrophilic moieties into the coumarin structure can dramatically increase water solubility. For example, derivatives with bis(carboxymethyl)aminomethyl groups have been shown to have enhanced solubility in aqueous buffers.[2]

  • Co-solvents: While not ideal for all biological experiments, using a small percentage of a biocompatible organic co-solvent like DMSO can improve solubility. However, it is crucial to perform control experiments to ensure the co-solvent does not affect the biological system.

  • Formulation Strategies: For in vivo applications, formulation approaches such as encapsulation in nanoparticles or liposomes can be explored.

Q4: I am concerned about phototoxicity in my live-cell experiments. What are the best practices to minimize it?

Phototoxicity is a major concern when using light to stimulate biological systems.

Mitigation Strategies:

  • Two-Photon Excitation (2PE): This is the most effective method to reduce phototoxicity. 2PE uses lower-energy near-infrared (NIR) light (e.g., 720-900 nm), which is less damaging to cells than UV light.[3] The non-linear nature of 2PE also confines the uncaging event to a very small focal volume, further reducing off-target damage.[3]

  • Wavelength Selection: If using one-photon excitation, choose a caging group that absorbs at the longest possible wavelength to minimize cellular damage.

  • Minimize Exposure: Use the lowest light intensity and shortest irradiation time necessary to achieve the desired level of uncaging.

Troubleshooting Guide

This guide addresses specific experimental problems in a question-and-answer format.

Problem 1: High background activity or spontaneous release of the caged molecule in the dark.

  • Question: I'm detecting the activity of my caged molecule even before applying a light stimulus. What's happening?

  • Answer: This indicates that your caged compound is unstable in your experimental buffer, a phenomenon known as "dark hydrolysis." Some coumarin esters are susceptible to spontaneous hydrolysis.

  • Solution:

    • Measure the Half-Life: Quantify the rate of spontaneous release in your buffer to understand the experimental time window.

    • pH and Temperature Control: Hydrolysis is often pH and temperature-dependent. Assess if adjusting the pH or lowering the experimental temperature (if feasible) improves stability.

    • Chemical Linker: The linkage between the coumarin cage and the active molecule is critical. Carbamate or ether linkages are often more stable than ester linkages against spontaneous hydrolysis.[4]

Problem 2: Uncaging seems to work, but I observe unexpected or inconsistent biological responses.

  • Question: The photorelease seems successful, but the biological outcome is not what I expect, or it varies between experiments. Why?

  • Answer: This could be due to the generation of photoreactive byproducts or quenching of fluorescent reporters.

  • Solution:

    • Analyze Photoproducts: The coumarin cage itself breaks down into a byproduct upon photolysis (e.g., a hydroxymethylcoumarin derivative).[2] It's essential to verify that this byproduct is not biologically active in your system.

    • Fluorescence Quenching: In some cellular environments, the fluorescent photoproduct of coumarin uncaging can be quenched, making it difficult to quantify the release using fluorescence.[5] It is advisable to use a direct method, such as HPLC or electrophysiology, to confirm the amount of released substrate.

    • Undesired Photoreactions: In some cases, the excited caging group can react with the solvent or other molecules, leading to the formation of unexpected byproducts. Using a self-immolative spacer between the coumarin and the substrate can sometimes circumvent these unproductive reactions.[1]

Quantitative Data Summary

The efficiency of photolytic cleavage is determined by the quantum yield (Φ) for one-photon uncaging and the two-photon action cross-section (δu) for two-photon uncaging. Higher values indicate more efficient release.

Caged Compound DerivativeWavelength (nm)Quantum Yield (Φ)Two-Photon Action Cross-Section (δu) (GM)Reference
6-Bromo-7-hydroxycoumarin-4-ylmethyl (Bhc) glutamate740-~1.0[4]
(7-Methoxycoumarin-4-yl)methyl (MCM) estersUVFavorable-[5]
DEACM-caged 8-Br-cGMP4000.15 - 0.31-[6]
Coumarin-caged thymidine (with spacer)3650.014-[1]
Coumarin-caged thymidine (no spacer)3650.006-[1]

Note: 1 GM (Goeppert-Mayer unit) = 10⁻⁵⁰ cm⁴ s photon⁻¹.

Experimental Protocols

Protocol 1: General One-Photon Uncaging Experiment
  • Sample Preparation: Prepare a stock solution of the caged this compound compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to the final working concentration in your aqueous experimental buffer. Ensure the final DMSO concentration is non-toxic to your system (typically <0.1%).

  • Light Source: Use a filtered mercury lamp or a laser with an output wavelength that matches the absorbance maximum of the caged compound (typically in the 365-420 nm range for coumarin derivatives).

  • Irradiation: Deliver the light to the sample through the objective of a microscope for cellular studies or using a light guide for cuvette-based experiments.

  • Dosage Control: Control the duration and intensity of the light exposure using a shutter and neutral density filters.

  • Analysis: Immediately following irradiation, assess the outcome. This can be a biological response (e.g., change in cell morphology, ion channel opening) or chemical analysis (e.g., HPLC, mass spectrometry) to quantify the released substrate.

Protocol 2: Quantification of Photoreleased Substrate by HPLC
  • Prepare Calibration Standards: Create a series of known concentrations of the expected photoreleased substrate in the same buffer as your experiment.

  • Photolysis: Irradiate your sample containing the caged compound for a defined period. Keep an identical, non-irradiated sample as a control.

  • Sample Collection: Immediately after photolysis, collect the irradiated sample and the non-irradiated control.

  • HPLC Analysis:

    • Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).

    • Inject the irradiated and non-irradiated samples.

    • Use a suitable column (e.g., C18) and mobile phase to separate the caged compound, the released substrate, and the photoproduct.

    • Monitor the elution using a UV detector set to a wavelength where the substrate of interest absorbs strongly.

  • Quantification: Identify the peak corresponding to the released substrate in the chromatogram of the irradiated sample. Use the standard curve to determine its concentration.

Visualizations

Photolysis_Workflow cluster_start Start cluster_excitation Excitation cluster_cleavage Cleavage cluster_products Products Start Caged Compound in Solution Excitation Photon Absorption (One- or Two-Photon) Start->Excitation Irradiation Cleavage Photolytic Cleavage Excitation->Cleavage Excited State Released_Substrate Active Substrate Cleavage->Released_Substrate Byproduct Coumarin Byproduct Cleavage->Byproduct

Caption: General workflow for the photolytic cleavage of a caged compound.

Troubleshooting_Logic Start Low Uncaging Efficiency? CheckWavelength Match Light Source to Compound's λmax? Start->CheckWavelength Yes CheckStability Spontaneous Hydrolysis (Dark Reaction)? Start->CheckStability No IncreasePower Increase Light Intensity (Caution: Phototoxicity) CheckWavelength->IncreasePower Yes SideReactions Consider Undesired Photoreactions CheckWavelength->SideReactions No Success Experiment Optimized IncreasePower->Success ModifyLinker Change Linker Chemistry (e.g., to carbamate) CheckStability->ModifyLinker Yes CheckSolubility Poor Aqueous Solubility? CheckStability->CheckSolubility No ModifyLinker->Success ModifyCage Add Solubilizing Groups to Coumarin CheckSolubility->ModifyCage Yes CheckSolubility->Success No ModifyCage->Success

Caption: A logical troubleshooting guide for common uncaging problems.

References

Technical Support Center: Optimization of HPLC Parameters for the Separation of Coumarin Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the effective separation of coumarin isomers.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of coumarin isomers in a question-and-answer format.

Issue 1: Poor Resolution or Co-elution of Isomer Peaks

Q: My coumarin isomers are not separating and are showing as one broad peak or closely overlapping peaks. What should I do?

A: Poor resolution is a common challenge in separating structurally similar isomers. Here are several parameters to investigate and optimize:

  • Mobile Phase Composition: The organic modifier (e.g., acetonitrile or methanol) and its ratio to the aqueous phase is critical. Systematically vary the percentage of the organic modifier. A shallower gradient or even an isocratic elution might be necessary to improve separation.[1][2] The addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can improve peak shape and selectivity by suppressing the ionization of silanol groups on the stationary phase.[3][4][5]

  • Column Chemistry: Not all C18 columns are the same. Consider trying a column with a different stationary phase, such as a phenyl-hexyl or a C8 column, which can offer different selectivities for aromatic isomers.[5] The choice of a highly deactivated, end-capped column can also minimize secondary interactions that lead to poor peak shape.[6]

  • Temperature: Column temperature affects the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase.[7] Increasing the temperature can sometimes improve efficiency and resolution, but it can also decrease retention times.[7] It is crucial to maintain a stable column temperature for reproducible results.[7]

  • Flow Rate: Lowering the flow rate can increase the interaction time of the isomers with the stationary phase, potentially leading to better separation. However, this will also increase the analysis time.

Issue 2: Peak Tailing

Q: My coumarin isomer peaks are asymmetrical with a distinct "tail." How can I fix this?

A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or issues with the HPLC system itself.[6]

  • Mobile Phase pH: For acidic or basic coumarin isomers, the pH of the mobile phase is crucial. Adjusting the pH to suppress the ionization of the analytes can significantly improve peak shape.[6][8] Using a buffer in the mobile phase helps maintain a constant pH.[6]

  • Column Issues:

    • Active Silanol Groups: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on coumarin isomers, causing tailing.[6][8] Using a highly end-capped column or operating at a lower pH can minimize these interactions.[8]

    • Column Contamination: Accumulation of sample matrix components on the column can lead to peak tailing. Using a guard column and proper sample preparation can prevent this.[6] If contamination is suspected, flushing the column with a strong solvent may help.[9]

    • Column Overload: Injecting too much sample can lead to peak tailing.[6] Try diluting the sample or injecting a smaller volume.[6][10]

  • System Voids: Voids in the column packing or dead volumes in the system (e.g., from poorly connected tubing) can cause peak distortion.[11]

Issue 3: Baseline Noise or Drift

Q: I am observing a noisy or drifting baseline in my chromatogram, which is affecting the integration of my peaks. What are the possible causes?

A: An unstable baseline can originate from several sources within the HPLC system.[12]

  • Mobile Phase Preparation: Ensure the mobile phase is properly degassed to remove dissolved gases, which can cause baseline fluctuations.[9][12] Use high-purity solvents and freshly prepared mobile phases.[12]

  • Pump Issues: Fluctuations in pump pressure or leaks in the pump seals can lead to a noisy baseline.[10][12]

  • Detector Problems: A dirty flow cell or a failing detector lamp can cause baseline noise and drift.[9]

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis.[9]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for coumarin isomer separation?

A1: A good starting point is a reversed-phase method using a C18 column.[4][5] Begin with a mobile phase gradient of water (with 0.1% formic or acetic acid) and acetonitrile or methanol. A typical gradient might run from a low organic percentage to a high organic percentage over 20-30 minutes. The detection wavelength for many coumarins is in the range of 280-330 nm.[4][13]

Q2: How do I choose between acetonitrile and methanol as the organic modifier?

A2: Acetonitrile and methanol have different selectivities and elution strengths. Acetonitrile is generally a stronger solvent for reversed-phase HPLC and can provide sharper peaks. However, methanol can sometimes offer better selectivity for separating closely related isomers. It is often beneficial to screen both solvents during method development.

Q3: Is a gradient or isocratic elution better for separating coumarin isomers?

A3: For a mixture of coumarin isomers with a range of polarities, a gradient elution is often necessary to achieve adequate separation within a reasonable time.[14] However, for a pair of very similar isomers, a long isocratic hold at a specific mobile phase composition may provide the best resolution.[15]

Q4: What role does temperature play in the separation of coumarin isomers?

A4: Temperature influences retention time, selectivity, and mobile phase viscosity.[7] Increasing the column temperature generally decreases retention times and can improve peak efficiency.[7] For some isomer pairs, changing the temperature can alter the selectivity and improve resolution.[7] It is essential to use a column oven to maintain a consistent temperature for reproducible results.[7]

Data Presentation: HPLC Parameters for Coumarin Isomer Separation

The following tables summarize typical HPLC parameters used for the separation of various coumarin isomers, extracted from published methods.

Table 1: General HPLC Parameters for Coumarin Analysis

ParameterTypical Conditions
Stationary Phase C18, C8
Column Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile/Water or Methanol/Water with 0.1-0.5% Acetic or Formic Acid
Elution Mode Gradient or Isocratic
Flow Rate 0.8 - 1.2 mL/min
Detection UV/PDA (280 - 330 nm)
Column Temperature 25 - 40 °C

Table 2: Specific Examples of HPLC Methods for Coumarin Isomer Separation

IsomersColumnMobile PhaseElutionFlow RateDetection
Scopoletin & Isoscopoletin Newcrom R1Acetonitrile, Water, Phosphoric Acid[3]Isocratic1.0 mL/minNot Specified
Daphnetin & Umbelliferone C18 (250x4.5mm, 5µm)Methanol, Water (90:10)[16]Isocratic1.0 mL/min325 nm[16]
Coumarin & 4-Hydroxycoumarin C18 (150mm x 3.9mm, 5µm)Methanol with 0.3% acetic acid and 0.3% aqueous acetic acid[4]Gradient1.0 mL/minNot Specified
Nodakenin & Nodakenetin Phenomenex Luna C18 (250mm x 4.6mm, 5µm)Acetonitrile, Deionized Water[17]Gradient1.0 mL/min330 nm[17]

Experimental Protocols

Protocol 1: General Method Development for Coumarin Isomer Separation

  • Sample Preparation: Dissolve the coumarin isomer standard mixture in a suitable solvent, typically the initial mobile phase composition (e.g., 80:20 water:acetonitrile). Filter the sample through a 0.45 µm syringe filter before injection.

  • Initial HPLC Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a linear gradient from 10% B to 90% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: PDA detector scanning from 200-400 nm, with a specific wavelength (e.g., 320 nm) for quantification.

    • Injection Volume: 10 µL.

  • Optimization:

    • Gradient Shape: If resolution is poor, try a shallower gradient over a longer time.

    • Organic Modifier: Replace acetonitrile with methanol to assess changes in selectivity.

    • Temperature: Evaluate the separation at different temperatures (e.g., 25 °C, 35 °C, 45 °C).

    • Isocratic Elution: If isomers elute closely, determine the approximate mobile phase composition at elution and run an isocratic method at that composition.

Mandatory Visualizations

HPLC_Method_Development_Workflow cluster_start Start cluster_method_dev Method Development cluster_optimization Optimization cluster_validation Final Method start Define Separation Goal (e.g., Isomer Pair) col_select Select Column (e.g., C18, Phenyl) start->col_select mp_select Select Mobile Phase (ACN/Water, MeOH/Water + Acid) col_select->mp_select initial_run Perform Initial Gradient Run mp_select->initial_run eval_res Evaluate Resolution and Peak Shape initial_run->eval_res opt_gradient Optimize Gradient (Steepness, Time) eval_res->opt_gradient Resolution Not OK final_method Final Optimized Method eval_res->final_method Resolution OK opt_temp Optimize Temperature opt_gradient->opt_temp opt_flow Optimize Flow Rate opt_temp->opt_flow opt_mp Change Organic Modifier (e.g., ACN to MeOH) opt_flow->opt_mp isocratic Consider Isocratic Elution opt_mp->isocratic isocratic->initial_run Re-evaluate

Caption: Workflow for HPLC method development for coumarin isomer separation.

HPLC_Troubleshooting_Tree cluster_resolution Poor Resolution cluster_tailing Peak Tailing cluster_baseline Baseline Issues problem Chromatographic Problem Identified res_q1 Adjust Mobile Phase Gradient/Composition problem->res_q1 Poor Resolution tail_q1 Adjust Mobile Phase pH (Add Acid/Buffer) problem->tail_q1 Peak Tailing base_q1 Degas Mobile Phase problem->base_q1 Baseline Noise/Drift res_q2 Change Column Selectivity (e.g., C8) res_q1->res_q2 res_q3 Optimize Temperature res_q2->res_q3 tail_q2 Check for Column Overload/Contamination tail_q1->tail_q2 tail_q3 Use End-Capped Column tail_q2->tail_q3 base_q2 Check Pump and Detector base_q1->base_q2 base_q3 Ensure Column Equilibration base_q2->base_q3

Caption: Decision tree for troubleshooting common HPLC separation issues.

References

preventing the degradation of 8-Bromo-7-methoxycoumarin in storage

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 8-Bromo-7-methoxycoumarin

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of the compound during storage. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common concerns.

Troubleshooting Guide

This guide provides solutions to specific issues you might encounter, helping you to identify and resolve potential degradation of this compound.

Problem/Observation Potential Cause(s) Recommended Action(s)
Discoloration of solid compound (e.g., yellowing) 1. Photodegradation: Exposure to light, especially UV, can cause decomposition of coumarin derivatives.[1][2] 2. Oxidation: Prolonged exposure to air can lead to oxidative degradation.[3]1. Store the compound in an amber or opaque vial to protect it from light.[1] 2. Ensure the container is tightly sealed and consider flushing with an inert gas (e.g., argon or nitrogen) before sealing for long-term storage.[4]
Appearance of new spots on TLC or new peaks in HPLC/LC-MS analysis of a stored sample 1. Chemical Degradation: The compound may be degrading due to improper storage conditions (temperature, humidity, light).[1][3] 2. Hydrolysis: Although the 7-methoxy group is generally more stable than a 7-hydroxy group, residual moisture can potentially lead to hydrolysis over time, especially if the compound has any impurities.[2]1. Review the storage conditions immediately. Confirm that the compound is stored in a cool, dark, and dry place.[4][5] 2. For long-term storage, keep the compound at -20°C or below.[6] 3. Use a desiccator to minimize exposure to moisture.[3]
Inconsistent experimental results using a previously reliable batch of the compound 1. Partial Degradation: The compound may have partially degraded, leading to a lower effective concentration and the presence of impurities that could interfere with your assay. 2. Contamination: The stock solution or solid may have been contaminated.1. Re-qualify the compound using an appropriate analytical method (e.g., HPLC, LC-MS, NMR) to check for purity and degradation products. 2. Prepare fresh stock solutions from the solid compound stored under optimal conditions. 3. If degradation is confirmed, discard the affected batch and use a fresh, properly stored one.
Poor solubility of the compound in a solvent it was previously soluble in 1. Formation of Insoluble Degradants: Degradation products may have different solubility profiles. 2. Polymorphism: Changes in the crystalline structure of the solid over time, potentially influenced by temperature fluctuations.1. Attempt to dissolve a small amount in a high-purity solvent with gentle warming or sonication to see if solubility can be restored. 2. Analyze the sample for degradation products. If degradation is confirmed, the batch should not be used.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

For optimal stability, solid this compound should be stored in a tightly sealed, opaque container in a cool, dark, and dry environment.[4][5] For long-term storage (months to years), it is highly recommended to store the compound at -20°C in a desiccated environment.[6]

Q2: How should I store solutions of this compound?

Stock solutions should be prepared in a high-purity, anhydrous solvent. It is advisable to divide the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles and minimize exposure to air and moisture. These aliquots should be stored in tightly sealed vials at -20°C or -80°C. Before use, allow the aliquot to warm to room temperature before opening to prevent condensation of moisture into the solution.

Q3: What are the main factors that can cause the degradation of this compound?

The primary factors that can lead to the degradation of coumarin derivatives like this compound are:

  • Light: Coumarins can be photolabile.[1][2]

  • Moisture: Can lead to hydrolysis.[2][3]

  • Heat: Accelerates the rate of chemical degradation.

  • Oxygen: Can cause oxidative degradation.[3]

  • Incompatible Materials: Avoid storage with strong oxidizing agents.[5]

Q4: How can I check if my sample of this compound has degraded?

The most reliable way to assess the purity and detect degradation is through analytical techniques. A comparative analysis of a stored sample against a fresh or reference sample using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is the recommended approach. The appearance of new peaks or a decrease in the area of the main peak would indicate degradation.

Experimental Protocols

Protocol: Stability Assessment of this compound via HPLC

This protocol outlines a method to assess the stability of this compound under different storage conditions.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., HPLC-grade acetonitrile or DMSO).

    • Create several small aliquots from this stock solution in amber HPLC vials.

  • Stress Conditions:

    • Control (T=0): Analyze one aliquot immediately to establish a baseline chromatogram.

    • Light Exposure: Store one aliquot on a lab bench exposed to ambient light at room temperature.

    • Elevated Temperature: Store one aliquot in an oven at 40°C in the dark.

    • Recommended Storage: Store one aliquot at -20°C in the dark.

  • Time Points:

    • Analyze the samples at regular intervals (e.g., 24 hours, 48 hours, 1 week, 1 month).

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Gradient: Start at 70% A / 30% B, ramp to 10% A / 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a relevant wavelength (e.g., 320 nm, determined by a UV scan of the compound).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Compare the chromatograms from the stressed samples to the T=0 control.

    • Calculate the percentage of the remaining parent compound and note the formation of any new peaks (degradants).

Visualizations

Below are diagrams illustrating key workflows and concepts for maintaining the stability of this compound.

cluster_storage Recommended Storage Protocol cluster_use Usage Protocol Solid Receive Solid Compound StoreSolid Store in Opaque, Tightly Sealed Container at -20°C with Desiccant Solid->StoreSolid PrepareSolution Prepare Stock Solution in Anhydrous Solvent StoreSolid->PrepareSolution Aliquot Create Single-Use Aliquots in Amber Vials PrepareSolution->Aliquot StoreSolution Store Aliquots at -20°C or -80°C Aliquot->StoreSolution Warm Warm Aliquot to Room Temperature Before Opening StoreSolution->Warm Use Use in Experiment Warm->Use

Caption: Recommended workflow for storing and handling this compound.

cluster_degradation Degradation Pathways Compound This compound (Stable) Degradant1 Photodegradation Products Compound->Degradant1 Light / UV Degradant2 Hydrolysis Products Compound->Degradant2 Moisture / H₂O Degradant3 Oxidation Products Compound->Degradant3 Air / O₂ Start Inconsistent Experimental Results? CheckPurity Check Compound Purity via HPLC/LC-MS Start->CheckPurity Degradation Degradation Detected? CheckPurity->Degradation ReviewStorage Review Storage Conditions: - Light Exposure? - Temperature? - Moisture? Degradation->ReviewStorage Yes NoDegradation No Degradation Detected Degradation->NoDegradation No Discard Discard Batch and Use Fresh Stock ReviewStorage->Discard PrepareFresh Prepare Fresh Solutions from Solid Discard->PrepareFresh Retest Retest Experiment PrepareFresh->Retest CheckProtocol Review Experimental Protocol and Reagents NoDegradation->CheckProtocol

References

improving the quantum yield of 8-Bromo-7-methoxycoumarin fluorescence

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Bromo-7-methoxycoumarin. The focus is on understanding and improving its fluorescence quantum yield.

Frequently Asked Questions (FAQs)

Q1: What is the expected fluorescence quantum yield of this compound?

Q2: How does the bromine atom at position 8 affect the fluorescence?

The bromine atom quenches fluorescence through both static and dynamic quenching mechanisms[5][6]. The heavy bromine atom enhances spin-orbit coupling, which facilitates the transition of the excited electron from the singlet state (S1) to the triplet state (T1). Since the transition from the triplet state back to the ground state is slow and often non-radiative (phosphorescence), the overall fluorescence intensity is reduced. The quenching efficiency of halides on coumarin fluorescence follows the order I⁻ > Br⁻ > Cl⁻, which correlates with their ionization energies and atomic mass[5][6].

Q3: How does solvent polarity influence the quantum yield of this compound?

Solvent polarity can have a significant impact on the fluorescence of coumarin derivatives[4][7][8][9]. For 7-alkoxycoumarins, fluorescence intensity has been observed to increase with the polarity of the medium, though with minimal spectral shifts[4]. It is crucial to experimentally determine the optimal solvent for your application, as the interplay between the methoxy group, the bromo substituent, and the solvent environment will dictate the photophysical properties. A systematic study of fluorescence in a range of solvents with varying polarity is recommended.

Q4: What structural modifications can be made to improve the quantum yield?

A common strategy to enhance the fluorescence of coumarins is to introduce an electron-donating group at the 7-position (which is already present as a methoxy group) and an electron-withdrawing group at the 3-position[10]. This creates an intramolecular charge transfer (ICT) character, which can lead to a higher quantum yield[10]. For this compound, a promising approach would be the introduction of an aryl group at the 3-position via a Suzuki-Miyaura cross-coupling reaction[11].

Troubleshooting Guide

Problem Possible Causes Troubleshooting Steps
Low or no fluorescence detected 1. Heavy Atom Quenching: The intrinsic properties of this compound lead to low fluorescence. 2. Solvent Effects: The chosen solvent may not be optimal for fluorescence. 3. Concentration Quenching: At high concentrations, fluorophores can aggregate and self-quench. 4. Degradation: The compound may have degraded due to exposure to light or incompatible chemicals.1. Consider chemical modification to counteract the heavy atom effect (see Experimental Protocols). 2. Test the fluorescence in a range of solvents with varying polarities (e.g., dioxane, acetonitrile, ethanol, water). 3. Prepare a dilution series to find the optimal concentration range. Ensure absorbance is below 0.1 at the excitation wavelength for quantum yield measurements. 4. Store the compound in a dark, cool, and dry place. Use fresh solutions for experiments.
Inconsistent quantum yield measurements 1. Standard Selection: The chosen fluorescence standard may not be appropriate for the emission range of your compound. 2. Instrument Settings: Inconsistent excitation/emission slit widths, integration times, or detector sensitivity. 3. Inner Filter Effects: Solutions are too concentrated, leading to reabsorption of emitted light.1. Use a well-characterized standard with a known quantum yield in the same solvent and a similar emission range (e.g., quinine sulfate, Coumarin 153). 2. Use consistent instrument settings for both the sample and the standard. 3. Ensure the absorbance of all solutions at the excitation wavelength is below 0.1.
Shift in emission wavelength (Solvatochromism) 1. Solvent Polarity: The emission spectrum of coumarins is often sensitive to the polarity of the solvent. 2. pH Changes: If the solvent contains acidic or basic impurities, it can affect the protonation state of the molecule.1. This is an inherent property. If a specific emission wavelength is required, you will need to select a solvent that provides it. 2. Use high-purity solvents and consider buffering the solution if pH sensitivity is suspected.

Quantitative Data Summary

Table 1: Photophysical Properties of 7-Methoxycoumarin Derivatives in Different Solvents

CompoundSolventExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Reference
7-Methoxycoumarin-4-acetic acidMethanol324~3900.18
7-MethoxycoumarinAqueous Buffer-324.70.51[4]
7-MethoxycoumarinMethanol-322.60.033[4]
7-amino-4-methylcoumarinMethanol--0.51[12]

Table 2: Fluorescence Quenching of 4-methyl-7-methoxy coumarin by Halide Ions

QuencherQuenching MechanismRelative Quenching AbilityReference
Cl⁻NegligibleVery Low[5][6]
Br⁻Static & DynamicModerate[5][6]
I⁻Static & DynamicHigh[5][6]

Experimental Protocols

Protocol 1: Determination of Relative Fluorescence Quantum Yield

This protocol describes the relative method for determining the fluorescence quantum yield of this compound using a known standard.

Materials:

  • This compound

  • Fluorescence standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ = 0.546)

  • Spectroscopic grade solvent (e.g., methanol, ethanol, or acetonitrile)

  • UV-Vis spectrophotometer

  • Spectrofluorometer

  • 1 cm path length quartz cuvettes

Methodology:

  • Prepare Stock Solutions: Prepare stock solutions of both the this compound and the standard in the chosen solvent.

  • Prepare a Dilution Series: Prepare a series of five dilutions for both the sample and the standard, ensuring the absorbance at the excitation wavelength is between 0.01 and 0.1.

  • Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength using the UV-Vis spectrophotometer.

  • Measure Fluorescence Spectra: Record the fluorescence emission spectra of each solution using the spectrofluorometer, exciting at the same wavelength used for the absorbance measurements. Ensure the excitation and emission slit widths are kept constant for all measurements.

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

  • Calculate Quantum Yield: The quantum yield (Φ_x) of the sample is calculated using the following equation:

    Φ_x = Φ_s * (Slope_x / Slope_s) * (n_x² / n_s²)

    Where:

    • Φ_s is the quantum yield of the standard.

    • Slope_x and Slope_s are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

    • n_x and n_s are the refractive indices of the sample and standard solutions (if the solvent is the same, this term is 1).

Protocol 2: Synthesis of 3-Aryl-8-Bromo-7-methoxycoumarin via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for introducing an aryl group at the 3-position of a bromo-coumarin to potentially enhance its quantum yield. This is adapted from a method for similar coumarins[11].

Materials:

  • 3,8-Dibromo-7-methoxycoumarin (requires synthesis from this compound via bromination at the 3-position)

  • Arylboronic acid or aryl MIDA boronate

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., XPhos)

  • Base (e.g., K₂CO₃)

  • Anhydrous solvent (e.g., DMF or 1,4-dioxane)

Methodology:

  • Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine 3,8-Dibromo-7-methoxycoumarin, the arylboronic acid (1.2 equivalents), the palladium catalyst (e.g., 5 mol%), the ligand (e.g., 10 mol%), and the base (2-3 equivalents).

  • Add Solvent: Add the anhydrous solvent to the reaction vessel.

  • Reaction: Heat the mixture to 60-100 °C and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the 3-Aryl-8-Bromo-7-methoxycoumarin.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry. Measure the quantum yield using Protocol 1 to assess the impact of the modification.

Visualizations

Logical Workflow for Troubleshooting Low Quantum Yield

Troubleshooting_Workflow start Low Quantum Yield Observed check_intrinsic Is the heavy atom effect the primary cause? start->check_intrinsic check_solvent Is the solvent optimized? check_intrinsic->check_solvent No modify_structure Perform chemical modification (e.g., Suzuki coupling) check_intrinsic->modify_structure Yes check_concentration Is concentration in the optimal range? check_solvent->check_concentration Yes optimize_solvent Screen a panel of solvents check_solvent->optimize_solvent No check_purity Is the compound pure and not degraded? check_concentration->check_purity Yes optimize_concentration Perform a dilution series check_concentration->optimize_concentration No purify_sample Purify the sample (e.g., chromatography) check_purity->purify_sample No remeasure Re-measure Quantum Yield check_purity->remeasure Yes modify_structure->remeasure optimize_solvent->remeasure optimize_concentration->remeasure purify_sample->remeasure end Improved Quantum Yield remeasure->end

Caption: Troubleshooting workflow for low quantum yield.

Experimental Workflow for Cellular Imaging

Cellular_Imaging_Workflow prep_cells Prepare and culture cells on coverslips incubate Incubate cells with the fluorescent probe prep_cells->incubate prep_probe Prepare stock solution of This compound derivative prep_probe->incubate wash Wash cells to remove excess probe incubate->wash fix_cells Fix cells (optional, depending on experiment) wash->fix_cells mount Mount coverslip on microscope slide fix_cells->mount image Image with fluorescence microscope (e.g., confocal) mount->image analyze Analyze images image->analyze

Caption: Workflow for cellular imaging with a coumarin probe.

Signaling Pathway for FRET-Based Biosensor

FRET_Biosensor cluster_0 Initial State (No Analyte) cluster_1 Final State (Analyte Present) Excitation Excitation Light (e.g., 350 nm) Coumarin Coumarin Donor (8-Bromo-7-methoxy -coumarin derivative) Excitation->Coumarin Excites Donor Acceptor Acceptor (e.g., Fluorescein) Coumarin->Acceptor FRET Acceptor Emission Acceptor Emission Acceptor->Acceptor Emission Emits Light Excitation2 Excitation Light (e.g., 350 nm) Coumarin2 Coumarin Donor Excitation2->Coumarin2 Excites Donor Donor Emission Donor Emission Coumarin2->Donor Emission Emits Light Acceptor2 Acceptor Analyte Analyte Analyte->Coumarin2 Binds and separates Donor and Acceptor Analyte->Acceptor2

Caption: FRET mechanism for a coumarin-based biosensor.

References

Technical Support Center: Enhancing the Stability of 8-Bromo-7-methoxycoumarin-Protein Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis, purification, and handling of 8-Bromo-7-methoxycoumarin-protein conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the stability of my this compound-protein conjugate?

A1: The stability of your conjugate is a multifactorial issue influenced by both the inherent properties of the coumarin dye and the protein, as well as the experimental conditions. Key factors include:

  • pH: Coumarin stability is pH-dependent, with increased degradation observed at higher pH levels.[1]

  • Temperature: Elevated temperatures can lead to denaturation of the protein and degradation of the coumarin moiety.

  • Light Exposure: As a fluorescent molecule, this compound is susceptible to photobleaching upon prolonged exposure to light.

  • Presence of Oxidizing/Reducing Agents: These agents can chemically modify the coumarin structure or the protein, affecting the conjugate's stability.

  • Storage Conditions: Improper storage, such as repeated freeze-thaw cycles, can compromise the integrity of the conjugate.[2]

Q2: How do the bromo and methoxy substituents on the coumarin ring affect the conjugate's properties?

A2: The electronic effects of substituents like bromine and a methoxy group play a significant role in the stability and reactivity of coumarin derivatives.[3]

  • The methoxy group at the 7-position is an electron-donating group, which generally enhances the fluorescence quantum yield of the coumarin.

  • The bromo group at the 8-position is an electron-withdrawing group. While it can influence the spectral properties of the coumarin, bromine-containing compounds can also exhibit enhanced stability.[4]

Q3: What is the optimal degree of labeling (DOL) for my this compound-protein conjugate?

A3: The optimal DOL, or the number of dye molecules per protein, is a critical parameter that needs to be determined empirically for each specific application.

  • Low DOL: May result in a weak fluorescent signal.

  • High DOL: Can lead to fluorescence quenching, where the dye molecules interact with each other and reduce the overall fluorescence intensity.[5] It can also potentially alter the protein's structure and function.[5] A good starting point is to perform several small-batch labeling reactions with varying dye-to-protein molar ratios to determine the optimal DOL for your experiment.[6]

Troubleshooting Guides

This section provides solutions to common problems encountered when working with this compound-protein conjugates.

Issue 1: Low Fluorescence Signal
Possible Cause Recommended Solution
Low Degree of Labeling (DOL) Increase the molar ratio of this compound to protein during the conjugation reaction. Ensure the reaction buffer has the optimal pH for the chosen conjugation chemistry (e.g., pH 8.0-9.0 for amine-reactive dyes).
Fluorescence Quenching (High DOL) Decrease the molar ratio of the coumarin dye to the protein in the conjugation reaction. A high DOL can lead to self-quenching.[5]
Protein Denaturation Perform the conjugation reaction at a lower temperature (e.g., 4°C or room temperature) to minimize the risk of protein denaturation.[]
pH-Dependent Fluorescence Ensure the final buffer for your conjugate has a pH that is optimal for the fluorescence of this compound. The fluorescence of many dyes is pH-sensitive.
Photobleaching Protect the conjugate from light at all stages of the experiment, including storage, by using amber tubes and minimizing exposure to excitation light during imaging.
Issue 2: Protein Precipitation During or After Conjugation
Possible Cause Recommended Solution
High Degree of Labeling (DOL) A high DOL can increase the hydrophobicity of the protein, leading to aggregation and precipitation. Reduce the molar ratio of the dye in the conjugation reaction.
Inappropriate Buffer Conditions Ensure the buffer composition (e.g., ionic strength, pH) is suitable for maintaining the solubility of your specific protein.
Presence of Aggregates in Starting Material Centrifuge the protein solution before initiating the conjugation reaction to remove any pre-existing aggregates.
Solvent from Dye Stock Solution If the coumarin dye is dissolved in an organic solvent like DMSO, ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%) to prevent protein precipitation.
Issue 3: Loss of Protein Activity After Conjugation
Possible Cause Recommended Solution
Modification of Critical Amino Acid Residues If the conjugation chemistry targets amino acids (e.g., lysines) that are essential for the protein's active site or binding interface, this can lead to a loss of function.[5] Consider using a site-specific conjugation method to attach the dye to a region of the protein that is not critical for its activity.
Conformational Changes Induced by the Dye The attachment of a bulky dye molecule can alter the protein's conformation. Try using a linker with a different length or chemical composition between the dye and the protein to minimize this effect.
High Degree of Labeling (DOL) A high DOL can significantly alter the protein's surface properties and lead to a loss of activity. Optimize the DOL to the lowest level that still provides an adequate signal.

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation with Amine-Reactive this compound

This protocol assumes the use of an N-hydroxysuccinimide (NHS) ester derivative of this compound.

  • Protein Preparation:

    • Dissolve the protein in a suitable amine-free buffer (e.g., PBS, HEPES) at a pH of 8.0-9.0.

    • Ensure the protein concentration is in the range of 1-10 mg/mL.

    • If the protein solution contains any primary amines (e.g., Tris buffer), they must be removed by dialysis or buffer exchange.

  • Dye Preparation:

    • Dissolve the amine-reactive this compound in a high-quality, anhydrous organic solvent (e.g., DMSO or DMF) to prepare a stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • Add the calculated amount of the dye stock solution to the protein solution while gently vortexing. The molar ratio of dye to protein will need to be optimized, but a starting point of 10:1 to 20:1 is common.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification of the Conjugate:

    • Remove the unreacted dye and byproducts by size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis against a suitable storage buffer (e.g., PBS).

  • Characterization:

    • Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the coumarin dye.

Protocol 2: Assessing the Stability of the Conjugate
  • Sample Preparation:

    • Prepare aliquots of the purified this compound-protein conjugate at a known concentration in the desired storage buffer.

  • Stress Conditions:

    • Thermal Stability: Incubate aliquots at different temperatures (e.g., 4°C, 25°C, 37°C) for various time points (e.g., 1, 7, 14, 30 days).

    • Photostability: Expose aliquots to a controlled light source for different durations. Keep a control sample in the dark.

    • pH Stability: Adjust the pH of aliquots to different values (e.g., 5, 7.4, 9) and incubate for a set period.

    • Freeze-Thaw Stability: Subject aliquots to multiple freeze-thaw cycles (e.g., freezing at -20°C or -80°C and thawing at room temperature).

  • Analysis:

    • At each time point, analyze the samples for:

      • Fluorescence Intensity: Measure the fluorescence to assess the integrity of the coumarin dye.

      • Protein Aggregation: Use dynamic light scattering (DLS) or size-exclusion chromatography (SEC) to detect the formation of aggregates.

      • Protein Integrity: Run SDS-PAGE to check for protein degradation.

      • Biological Activity: Perform a relevant functional assay to determine if the protein retains its activity.

Data Presentation

Quantitative data from stability studies should be summarized in tables for clear comparison.

Table 1: Thermal Stability of this compound-Protein Conjugate

TemperatureTime (days)Remaining Fluorescence (%)Aggregation (%)Remaining Activity (%)
4°C01000100
798<199
3095196
25°C01000100
785590
30601575
37°C01000100
7502560
30205030

Visualizations

Below are diagrams illustrating key workflows and decision-making processes.

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis protein_prep Protein Preparation (Buffer Exchange) conjugation Conjugation Reaction (Optimized Molar Ratio) protein_prep->conjugation dye_prep Dye Preparation (Dissolve in DMSO) dye_prep->conjugation purification Purification (Size-Exclusion Chromatography) conjugation->purification characterization Characterization (DOL, Concentration) purification->characterization stability_assay Stability Assay characterization->stability_assay

Caption: Experimental workflow for the preparation and analysis of this compound-protein conjugates.

troubleshooting_workflow start Low Fluorescence Signal check_dol Measure DOL start->check_dol dol_high DOL is High (>5) check_dol->dol_high High dol_low DOL is Low (<1) check_dol->dol_low Low dol_ok DOL is Optimal (1-5) check_dol->dol_ok Optimal reduce_ratio Decrease Dye:Protein Ratio dol_high->reduce_ratio increase_ratio Increase Dye:Protein Ratio dol_low->increase_ratio check_environment Check Buffer pH & Protect from Light dol_ok->check_environment

Caption: Troubleshooting decision tree for addressing a low fluorescence signal in conjugate experiments.

References

Technical Support Center: Refining Purification Techniques for Synthesized Coumarin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification of synthesized coumarin derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying synthesized coumarin derivatives?

A1: The most common purification techniques for coumarin derivatives include recrystallization, column chromatography (including flash chromatography and preparative TLC), and High-Performance Liquid Chromatography (HPLC). The choice of method depends on the purity of the crude product, the quantity of the sample, and the physicochemical properties of the specific coumarin derivative.[1][2] An acid-base extraction can also be employed, where coumarins are dissolved in a hot alkaline solution and then precipitated by adding acid.[1]

Q2: My coumarin derivative is still impure after recrystallization. What should I do?

A2: If recrystallization does not yield a pure product, consider the following:

  • Solvent System Optimization: The choice of solvent is critical. A good recrystallization solvent should dissolve the coumarin derivative well at high temperatures but poorly at low temperatures, while impurities should remain soluble or insoluble at all temperatures. Experiment with different solvent systems, including mixed solvents.[3][4]

  • Alternative Purification Technique: If optimizing the recrystallization protocol fails, column chromatography is a highly effective next step for separating coumarin derivatives from impurities.[1][5]

Q3: How do I select an appropriate solvent system for column chromatography of my coumarin derivative?

A3: Thin Layer Chromatography (TLC) is the primary tool for selecting a suitable mobile phase for column chromatography.[1] The ideal solvent system should provide a good separation of your target coumarin from impurities, with the Rf value of the target compound ideally between 0.2 and 0.4 for optimal separation on a column.[6] A common starting point for coumarins is a mixture of a non-polar solvent like hexane or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane.[7][8] The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with different polarities.[7]

Q4: My coumarin derivative is very polar and remains at the baseline on the TLC plate even with highly polar solvents. How can I purify it?

A4: For very polar coumarin derivatives, you can try the following:

  • More Polar Mobile Phases: Consider using more polar solvent systems, such as those containing methanol or even small amounts of acetic or formic acid to improve the elution of acidic compounds.[9] For basic compounds, adding a small amount of triethylamine or ammonia can be beneficial.[9]

  • Reversed-Phase Chromatography: If normal-phase chromatography is ineffective, reversed-phase chromatography (e.g., using a C18-functionalized silica gel) is a suitable alternative.[9] In this case, you would use a polar mobile phase (like water or methanol) and gradually decrease its polarity.

  • HILIC: For highly polar analytes, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective technique.[7]

Q5: Can I use an acid-base extraction to purify my coumarin derivative?

A5: Yes, particularly for acidic coumarins or to remove neutral or basic impurities. Coumarins can often be dissolved in a hot, dilute alkaline solution (e.g., 0.5% sodium hydroxide).[1] The solution can then be washed with a non-polar organic solvent like ether to remove impurities.[1] After this, acidification of the aqueous layer will precipitate the purified coumarin.[1]

Troubleshooting Guides

Recrystallization
Issue Possible Cause(s) Troubleshooting Steps
Low Recovery of Crystals The compound is too soluble in the chosen solvent at low temperatures. The volume of solvent used was too large.- Select a solvent in which the coumarin derivative has lower solubility at cold temperatures.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the solution is thoroughly cooled before filtration.
Oily Product Instead of Crystals The melting point of the coumarin derivative is lower than the boiling point of the solvent. The product is "salting out" due to a too-rapid change in solvent polarity (in mixed solvent systems).- Use a lower-boiling point solvent.- Add the less-soluble solvent more slowly while the solution is hot and well-stirred.[3]
No Crystals Form Upon Cooling The solution is not supersaturated. The compound is highly soluble in the solvent even at low temperatures.- Try scratching the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure compound.- Reduce the volume of the solvent by evaporation.- Cool the solution in an ice bath or refrigerator for a longer period.
Product is Still Impure The impurities have similar solubility to the target compound in the chosen solvent. The cooling process was too rapid, trapping impurities in the crystal lattice.- Try a different recrystallization solvent or a mixed solvent system.[3][4]- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Consider a second recrystallization step.
Thin Layer Chromatography (TLC)
Issue Possible Cause(s) Troubleshooting Steps
Streaking of Spots The sample is overloaded.[9][10] The sample is not fully soluble in the mobile phase. The compound is acidic or basic and is interacting strongly with the silica gel.- Dilute the sample before spotting it on the TLC plate.[9]- Spot a smaller amount of the sample.- For acidic compounds, add a small amount of acetic or formic acid (0.1-2.0%) to the mobile phase.[9]- For basic compounds, add a small amount of triethylamine (0.1-2.0%) to the mobile phase.[9]
Spots Remain at the Baseline (Low Rf) The mobile phase is not polar enough.[9]- Increase the proportion of the polar solvent in the mobile phase.[9]- Choose a more polar solvent to add to your mobile phase system.[9]
Spots Run with the Solvent Front (High Rf) The mobile phase is too polar.[9]- Decrease the proportion of the polar solvent in the mobile phase.[9]- Choose a less polar solvent for your mobile phase system.[9]
Poor Separation of Spots The chosen mobile phase does not have the right selectivity for the compounds.- Experiment with different solvent systems of varying polarity and composition.[10] For example, try mixtures of ethyl acetate/hexane, dichloromethane/methanol, or ether/petroleum ether.[7][9]
No Visible Spots The compound is not UV-active. The sample is too dilute.[9] The compound is volatile and has evaporated.- Use a visualizing stain (e.g., potassium permanganate, iodine).- Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[9]- Ensure the developing chamber is saturated with solvent vapor to minimize evaporation from the plate.
Column Chromatography
Issue Possible Cause(s) Troubleshooting Steps
Poor Separation of Compounds The mobile phase is not optimized. The column was packed improperly (channeling). The column was overloaded with the sample.- Optimize the solvent system using TLC to achieve a good separation of Rf values.- Ensure the column is packed uniformly without any air bubbles or cracks.- Use an appropriate amount of silica gel for the amount of sample being purified (typically a 20:1 to 100:1 ratio of silica to crude product by weight).
Compound is Stuck on the Column The mobile phase is not polar enough. The compound is unstable on silica gel and has decomposed.[6]- Gradually increase the polarity of the mobile phase (gradient elution).- If the compound is very polar, consider using a stronger eluent like methanol.[6]- Test the stability of your compound on a silica TLC plate before running a column.[6] If it is unstable, consider using a different stationary phase like alumina or a deactivated silica gel.[6]
Cracked or Dry Column Bed The solvent level dropped below the top of the stationary phase.- Always keep the silica gel bed covered with the mobile phase.- If the column runs dry, the separation will be compromised, and it is often best to start over.
Eluted Fractions are Very Dilute Too much solvent was used for elution, or the elution was too fast.- Collect smaller fraction volumes.- Concentrate the fractions and re-analyze by TLC to locate the compound.[6]

Experimental Protocols

Protocol 1: Recrystallization using a Mixed Solvent System

This protocol is suitable for purifying coumarin derivatives when a single solvent is not ideal. A common example is the use of aqueous ethanol or aqueous methanol.[3][4]

  • Dissolution: In a flask, add the crude coumarin derivative. Heat a solvent in which the coumarin is highly soluble (e.g., ethanol or methanol) and add the minimum amount required to just dissolve the crude product.[3]

  • Induce Precipitation: While the solution is still hot, slowly add a solvent in which the coumarin is poorly soluble (e.g., water) dropwise until the solution becomes slightly cloudy (the supersaturation point).[3]

  • Re-dissolution: Add a few drops of the first (soluble) solvent until the solution becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold, poor solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Recovery percentages for some simple coumarins using mixed solvent recrystallization:[3][4]

Coumarin DerivativeSolvent SystemRecovery (%)
Coumarin40% Aqueous Methanol86.4
7-Hydroxy-4-methyl coumarin34% Aqueous EthanolHigh
7-Hydroxy coumarin33% Aqueous EthanolHigh
7-Hydroxy coumarin25% Aqueous Acetic AcidHigh
Protocol 2: Column Chromatography on Silica Gel

This is a standard procedure for the purification of many synthesized coumarin derivatives.[5]

  • Mobile Phase Selection: Using TLC, determine a solvent system that gives an Rf value of approximately 0.2-0.4 for the target coumarin derivative. A common mobile phase is a mixture of hexane and ethyl acetate.

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a small layer of sand.

    • In a beaker, mix the required amount of silica gel with the mobile phase to create a slurry.

    • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to help the silica gel settle evenly.

    • Add another layer of sand on top of the silica gel bed.

    • Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude coumarin derivative in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully add the sample solution to the top of the column using a pipette.

    • Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent. Carefully add this dry powder to the top of the column.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Begin collecting fractions. The flow rate can be increased by applying gentle pressure (flash chromatography).

    • If necessary, the polarity of the mobile phase can be gradually increased during the elution to separate compounds with different polarities.

  • Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the purified coumarin derivative.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_result Result start Crude Synthesized Coumarin Derivative recrystallization Recrystallization start->recrystallization Initial attempt tlc_analysis TLC Analysis recrystallization->tlc_analysis Check purity column_chromatography Column Chromatography column_chromatography->tlc_analysis Check fractions prep_hplc Preparative HPLC hplc_analysis HPLC/LC-MS Analysis prep_hplc->hplc_analysis Check fractions tlc_analysis->column_chromatography <95% Pure tlc_analysis->prep_hplc Complex Mixture/ Difficult Separation pure_product Pure Coumarin Derivative tlc_analysis->pure_product >95% Pure hplc_analysis->pure_product >99% Pure nmr_analysis NMR Spectroscopy pure_product->nmr_analysis Structural Confirmation

Caption: General purification workflow for synthesized coumarin derivatives.

troubleshooting_tlc action_node action_node start Problem with TLC Result? streaking Streaking Spot? start->streaking rf_value Rf Value Optimal? streaking->rf_value No action_node_dilute Dilute sample or add acid/base to eluent streaking->action_node_dilute Yes separation Good Separation? rf_value->separation OK action_node_polar_inc Increase eluent polarity rf_value->action_node_polar_inc Too Low action_node_polar_dec Decrease eluent polarity rf_value->action_node_polar_dec Too High action_node_change_solvent Change solvent system (e.g., different solvent classes) separation->action_node_change_solvent No end Proceed to Column Chromatography separation->end Yes

References

Technical Support Center: Optimizing Uncaging of Brominated Hydroxycoumarin (Bhc) Protecting Groups

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for brominated hydroxycoumarin (Bhc) photolabile protecting groups. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your uncaging experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using Bhc protecting groups?

Brominated hydroxycoumarin (Bhc) protecting groups offer several advantages for photocaging applications:

  • High Two-Photon Absorption Cross-Section: Bhc derivatives are specifically designed for efficient two-photon excitation (2PE), allowing for three-dimensional spatial resolution and deeper tissue penetration with less scattering compared to UV light.[1][2][3][4]

  • Visible Light Absorption: They exhibit absorption maxima in the near-UV to visible range (around 350-450 nm), reducing potential photodamage to biological samples often associated with shorter UV wavelengths.[5]

  • Improved Quantum Yields: Bromination of the coumarin core can significantly increase the uncaging quantum yield compared to first-generation coumarin-based cages.[6][7][8]

  • Water Solubility: The 7-hydroxy group on the coumarin scaffold enhances water solubility, which is crucial for biological experiments.[9]

Q2: What is the general mechanism of Bhc uncaging?

The uncaging of Bhc-protected compounds is a photolytic process. Upon absorption of one or two photons, the Bhc caging group enters an excited state. This leads to the cleavage of the covalent bond between the benzylic carbon of the coumarin and the protected functional group (e.g., carboxylate, amine, or phosphate), releasing the active molecule.[10] The process for many coumarin-caged compounds proceeds via photosolvolysis, which can be a very rapid process.[10]

Q3: My uncaging efficiency is low. What are the common causes and how can I troubleshoot this?

Low uncaging efficiency is a common issue. Here are several factors to investigate:

  • Irradiation Wavelength and Power: Ensure your light source is well-matched to the absorption maximum of your specific Bhc-caged compound. Using an off-peak wavelength will significantly reduce excitation efficiency. For two-photon uncaging, the wavelength should be approximately double the one-photon absorption maximum.[1] Insufficient laser power can also lead to incomplete uncaging. Gradually increase the laser power while monitoring for any signs of photodamage.

  • Solvent Polarity: The uncaging quantum yield of some photoremovable protecting groups can be highly dependent on the solvent environment. For certain types of cages, less polar environments can lead to an increase in the uncaging quantum yield.[11] If your experimental conditions allow, consider testing the uncaging efficiency in a solvent of different polarity.

  • pH of the Medium: The pH of the solution can influence the protonation state of the Bhc cage and the caged molecule, which may affect the photochemical reaction. It is recommended to perform uncaging in a well-buffered solution at a pH that is optimal for both the stability of the compound and the biological process being studied.

  • Compound Integrity: Ensure that your Bhc-caged compound has not degraded. Some brominated coumarin compounds can be prone to hydrolysis, especially in aqueous solutions.[7][9] It is recommended to use freshly prepared aqueous solutions from solid or DMSO stocks.[7]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Uncaging Yield Incorrect irradiation wavelength.Verify the one-photon absorption maximum of your Bhc derivative and adjust your light source accordingly. For 2P uncaging, use approximately twice this wavelength.
Insufficient light intensity/power.Gradually increase the laser power or exposure time. Monitor for potential photodamage.
Suboptimal solvent polarity.If feasible, test uncaging in a different solvent system. Some cages show improved quantum yields in less polar environments.[11]
Compound degradation (hydrolysis).Use freshly prepared aqueous solutions. Store stock solutions in an appropriate solvent (e.g., DMSO) at -20°C.[7]
Poor Aqueous Solubility The caged compound is too hydrophobic.Prepare a concentrated stock solution in an organic co-solvent like DMSO and then dilute it in your aqueous buffer. Ensure the final DMSO concentration is compatible with your biological system.[12]
Aggregation of the caged compound.Sonication of the solution may help to break up aggregates.
Biological Inertness is Compromised The caged compound exhibits agonist or antagonist activity before photolysis.This is a critical issue. The caged compound should be biologically inert.[10][12] If activity is observed, a different caging strategy or a modification of the linker between the cage and the molecule may be necessary.
Slow Release Kinetics The rate-limiting step is not the initial photochemical reaction.For some caged compounds, the final release of the active molecule can be limited by subsequent chemical steps, such as decarboxylation in the case of caged amines.[13] The release kinetics should be faster than the biological process being studied.[10]

Quantitative Data Summary

The following tables summarize key photophysical and photochemical properties of various brominated hydroxycoumarin derivatives and related compounds found in the literature.

Table 1: One-Photon Uncaging Properties of Selected Caged Compounds

Caged Compoundλmax (nm)Extinction Coefficient (ε) (M-1cm-1)Quantum Yield (Φu)Reference
Bhc-caged tertiary amine>350High>20%[6][8]
BCMACM-caged escitalopram (brominated)~410N/A14.5%[6][7]
ABC-caged escitalopram~410N/A20.3%[6][7]
BCMACM-caged escitalopram (iodinated)>410N/A48.4%[6][7]
Bhc-Glu~350HighN/A[2]

Table 2: Two-Photon Uncaging Properties of Selected Caged Compounds

Caged CompoundExcitation λ (nm)2P Cross-Section (δa) (GM)Uncaging Action Cross-Section (δu) (GM)Quantum Yield (Qu2)Reference
Bhc-Glu720-740~50>10.019[1][2]
DM-nitrophen720N/A0.01N/A[2]

Note: GM = Goeppert-Mayer unit (1 GM = 10-50 cm4s/photon). N/A: Data not available in the provided search results.

Experimental Protocols

Protocol 1: Determination of Uncaging Quantum Yield (Φu)

The uncaging quantum yield is a measure of the efficiency of the photolysis reaction. It is defined as the number of molecules of released substrate per photon absorbed.

Materials:

  • Bhc-caged compound of interest

  • Spectrophotometer

  • Fluorometer (if the photoproduct is fluorescent)

  • Calibrated light source (e.g., laser or filtered lamp) with a known photon flux

  • Actinometer (a chemical system with a known quantum yield, e.g., potassium ferrioxalate)

  • Appropriate solvent (e.g., buffered aqueous solution, acetonitrile)

  • HPLC or LC-MS system for quantification of the released substrate

Methodology:

  • Determine the Photon Flux of the Light Source: Use a chemical actinometer to accurately measure the number of photons being delivered to the sample per unit time.

  • Prepare Sample and Reference Solutions: Prepare a solution of the Bhc-caged compound at a concentration where the absorbance at the irradiation wavelength is known and ideally between 0.1 and 0.2 to avoid inner filter effects.

  • Irradiation: Irradiate the sample solution for a specific period. It is crucial that the light absorption is kept low (typically less than 10%) to ensure uniform light intensity throughout the sample.

  • Quantify Photoproduct Formation: After irradiation, quantify the amount of the released substrate. This can be done by:

    • Spectrophotometry: If the released molecule or the coumarin byproduct has a distinct absorption spectrum from the caged compound, the concentration can be determined using Beer-Lambert law.

    • Fluorometry: If the photoproduct is fluorescent, its concentration can be determined by comparing its fluorescence intensity to a standard curve.

    • Chromatography (HPLC/LC-MS): This is a highly accurate method to separate and quantify the released substrate from the remaining caged compound and any photobyproducts.[13]

  • Calculate the Quantum Yield: The uncaging quantum yield (Φu) is calculated using the following formula:

    Φu = (moles of product formed) / (moles of photons absorbed)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_irradiation Irradiation cluster_analysis Analysis cluster_calculation Calculation prep_sample Prepare Bhc-caged compound solution irradiate_sample Irradiate sample for a set time prep_sample->irradiate_sample prep_actinometer Prepare actinometer solution irradiate_actinometer Irradiate actinometer to determine photon flux prep_actinometer->irradiate_actinometer analyze_actinometer Measure actinometer photoproduct irradiate_actinometer->analyze_actinometer analyze_sample Quantify released substrate (HPLC/Spectroscopy) irradiate_sample->analyze_sample calculate_qy Calculate Uncaging Quantum Yield (Φu) analyze_actinometer->calculate_qy analyze_sample->calculate_qy

Caption: Workflow for determining the uncaging quantum yield.

troubleshooting_logic start Low Uncaging Efficiency check_wavelength Is the irradiation wavelength correct? start->check_wavelength check_power Is the laser power sufficient? check_wavelength->check_power Yes solution_wavelength Adjust wavelength to λmax check_wavelength->solution_wavelength No check_solvent Is the solvent polarity optimal? check_power->check_solvent Yes solution_power Increase laser power check_power->solution_power No check_stability Is the compound stable? check_solvent->check_stability Yes solution_solvent Test different solvents check_solvent->solution_solvent No solution_stability Use fresh solution check_stability->solution_stability No end Efficiency Optimized check_stability->end Yes solution_wavelength->end solution_power->end solution_solvent->end solution_stability->end

Caption: Troubleshooting flowchart for low uncaging efficiency.

References

Validation & Comparative

A Comparative Analysis of the Anticancer Activity of 8-Bromo-7-methoxycoumarin and Other Coumarin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticancer activity of 8-Bromo-7-methoxycoumarin with other notable coumarin derivatives. The information is compiled from various studies to offer an objective overview supported by experimental data. This document is intended to assist researchers in navigating the landscape of coumarin-based anticancer agents and to inform future drug development efforts.

Introduction to Coumarins in Cancer Therapy

Coumarins are a class of naturally occurring benzopyrone compounds widely distributed in the plant kingdom. They have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including potent anticancer activities. The coumarin scaffold serves as a privileged structure for the design and synthesis of novel therapeutic agents. Their anticancer effects are exerted through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. The substitution pattern on the coumarin ring plays a crucial role in determining the potency and selectivity of their anticancer action. Halogenation, in particular, has been explored as a strategy to enhance the biological activity of coumarins.

Comparative Anticancer Activity: A Data-Driven Overview

The anticancer efficacy of coumarin derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following tables summarize the IC50 values for this compound and a selection of other coumarin derivatives, providing a quantitative comparison of their cytotoxic potential. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.

Table 1: Anticancer Activity of 8-Methoxycoumarin Derivatives against HepG2 (Liver Cancer) Cells
CompoundStructureIC50 (µM)[1]
8-methoxycoumarin-3-carboxamide8-methoxycoumarin with a carboxamide group at position 317[1]
5-Bromo-8-methoxycoumarin-3-carboxamide 8-methoxycoumarin-3-carboxamide with a bromine atom at position 5 0.9 [1]
N-acetyl-8-methoxycoumarin-3-carboxamideAcetylated 8-methoxycoumarin-3-carboxamide2.3[1]
N-acetyl-5-bromo-8-methoxycoumarin-3-carboxamideAcetylated 5-bromo-8-methoxycoumarin-3-carboxamide2.3[1]
8-methoxycoumarin-3-carboxylic acid8-methoxycoumarin with a carboxylic acid group at position 35[1]
5-bromo-8-methoxycoumarin-3-carboxylic acid8-methoxycoumarin-3-carboxylic acid with a bromine atom at position 51.8[1]
Staurosporine (Reference Drug)-8.4[1]

Note: The data in this table is sourced from a single study to ensure consistency in experimental conditions.

Table 2: Anticancer Activity of Various Coumarin Derivatives Against Different Cancer Cell Lines
Coumarin DerivativeCancer Cell LineIC50 (µM)Reference
CoumarinHeLa (Cervical Cancer)54.2[2]
7-HydroxycoumarinVarious NSCLC linesG1 arrest at ~45 µM[3]
ScopoletinMCF-7 (Breast Cancer)Not specified, but active[4]
4-Methyl-esculatinHEp-2 (Larynx Cancer)>1000[5]
UmbelliferoneHEp-2 (Larynx Cancer)>1000[5]
Coumarin-pyrazole hybrid 35HepG2 (Liver Cancer)2.96[6]
Coumarin-pyrazole hybrid 35SMMC-7721 (Liver Cancer)2.08[6]
Coumarin-artemisinin hybrid 1aHepG2 (Liver Cancer)3.05[7]
Coumarin-thiazole hybrid 52dHT-29 (Colon Cancer)0.25[7]
Coumarin-thiazole hybrid 52dHCT-116 (Colon Cancer)0.26[7]

Experimental Protocols: Methodologies for Anticancer Evaluation

The following sections detail the standardized experimental protocols commonly employed to assess the anticancer activity of coumarin derivatives.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 to 2 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the coumarin derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay is used to detect and differentiate between apoptotic and necrotic cells.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the coumarin derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in binding buffer.

  • Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated with the coumarin derivative, harvested, and washed with PBS.

  • Fixation: The cells are fixed in cold 70% ethanol and stored at -20°C overnight.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium iodide.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity of the propidium iodide.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a generalized signaling pathway for coumarin-induced apoptosis and a typical experimental workflow for evaluating the anticancer activity of these compounds.

G Generalized Signaling Pathway of Coumarin-Induced Apoptosis Coumarin Coumarin Derivative ROS ↑ Reactive Oxygen Species (ROS) Coumarin->ROS Bax ↑ Bax Coumarin->Bax Bcl2 ↓ Bcl-2 Coumarin->Bcl2 Mitochondria Mitochondria ROS->Mitochondria CytochromeC Cytochrome c release Mitochondria->CytochromeC Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Generalized pathway of coumarin-induced apoptosis.

G Experimental Workflow for Anticancer Activity Evaluation cluster_invitro In Vitro Studies CellCulture Cancer Cell Line Culture Treatment Treatment with Coumarin Derivatives CellCulture->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT ApoptosisAssay Apoptosis Assay (Annexin V/PI) Treatment->ApoptosisAssay CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle IC50 IC50 Determination MTT->IC50 ApoptosisInduction Apoptosis Induction Analysis ApoptosisAssay->ApoptosisInduction CellCycleArrest Cell Cycle Arrest Analysis CellCycle->CellCycleArrest

Caption: Workflow for in vitro anticancer evaluation.

Conclusion

The available data suggests that coumarin derivatives are a promising class of anticancer agents. The introduction of a bromine atom to the coumarin scaffold, as seen in 5-Bromo-8-methoxycoumarin-3-carboxamide, can significantly enhance cytotoxic activity against cancer cells. Further structure-activity relationship studies are warranted to optimize the anticancer efficacy of this and other halogenated coumarins. The experimental protocols and signaling pathway information provided in this guide offer a foundational framework for researchers to design and interpret studies aimed at developing novel coumarin-based cancer therapeutics.

References

The Validation of Coumarin-Based Fluorescent Probes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Performance Comparison of Coumarin-Based Fluorescent Probes

The efficacy of a fluorescent probe is determined by a range of photophysical and biochemical parameters. The following table summarizes key performance indicators for several well-established coumarin-based probes used for detecting various biological targets. This comparative data serves as a benchmark for the potential evaluation of novel probes like 8-Bromo-7-methoxycoumarin.

Probe/FluorophoreTarget Analyte/EnzymeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)SelectivityReference Compound(s)
7-Hydroxycoumarin General pH indicator, product of enzymatic cleavage~365~450~0.6-0.8Low-
7-Ethoxyresorufin Cytochrome P450 1A1 (CYP1A1)~530~585Not ReportedModerate (cross-reactivity with CYP1A2, CYP1B1)Resorufin
Coumarin-Boronate Probes Peroxynitrite (ONOO⁻)~450-470~490-520~0.3-0.6High vs. other ROS-
Hypothetical this compound To Be DeterminedEstimated ~340-360Estimated ~430-450To Be DeterminedTo Be Determined7-Methoxycoumarin

Note: The photophysical properties of this compound are hypothetical and based on the characteristics of similar coumarin scaffolds. The bromine atom, being an electron-withdrawing group, could potentially influence the spectral properties and pKa of the molecule.

Experimental Protocols for Probe Validation

The validation of a novel fluorescent probe is a multi-step process that involves rigorous characterization of its photophysical properties, selectivity, and performance in biological systems.

Photophysical Characterization
  • Objective: To determine the fundamental optical properties of the probe.

  • Methodology:

    • Absorption and Emission Spectra: The probe is dissolved in a suitable solvent (e.g., phosphate-buffered saline, ethanol) at a known concentration. The absorption spectrum is recorded using a UV-Vis spectrophotometer to determine the maximum excitation wavelength (λex). The fluorescence emission spectrum is then recorded on a spectrofluorometer by exciting at λex to determine the maximum emission wavelength (λem).

    • Quantum Yield Determination: The fluorescence quantum yield (Φ) is calculated relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄). The absorbance of the probe and standard solutions are kept below 0.1 at the excitation wavelength to avoid inner filter effects. The quantum yield is calculated using the following equation:

      Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

      where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

    • Photostability Assay: The probe's resistance to photobleaching is assessed by continuously exposing a solution of the probe to the excitation light and monitoring the decrease in fluorescence intensity over time.

Selectivity and Interference Studies
  • Objective: To evaluate the probe's specificity for its target analyte over other potentially interfering species.

  • Methodology:

    • The fluorescence response of the probe is measured in the presence of its target analyte.

    • The fluorescence response is then measured in the presence of a panel of other biologically relevant molecules that are structurally or functionally related to the target. These may include other enzymes, reactive oxygen species, metal ions, or amino acids.

    • The change in fluorescence intensity is compared between the target and the potential interferents. A highly selective probe will show a significant fluorescence change only in the presence of its specific target.

In Vitro and In Cellulo Validation
  • Objective: To demonstrate the probe's utility in a biological context.

  • Methodology:

    • Enzyme Kinetics (if applicable): For enzyme-targeted probes, kinetic parameters such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) are determined by measuring the rate of fluorescence increase at varying substrate (probe) concentrations.

    • Cell Culture Imaging: The probe is incubated with live cells (e.g., cancer cell lines, primary neurons). Cellular uptake, localization, and response to the target analyte (which can be endogenous or stimulated) are visualized using fluorescence microscopy.

    • Co-localization Studies: To determine the subcellular localization of the probe, cells are co-stained with organelle-specific dyes (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes).

Visualizing the Validation Workflow and Potential Applications

To better illustrate the processes involved in validating and applying a fluorescent probe, the following diagrams have been generated.

G Experimental Workflow for Fluorescent Probe Validation cluster_0 Probe Synthesis & Characterization cluster_1 Selectivity & Specificity cluster_2 Biological Validation synthesis Synthesis of this compound photophysics Photophysical Characterization (λex, λem, Quantum Yield) synthesis->photophysics selectivity Selectivity Screening (vs. Interferents) photophysics->selectivity kinetics Enzyme Kinetics (Km, kcat) selectivity->kinetics cell_imaging Live Cell Imaging kinetics->cell_imaging colocalization Subcellular Localization cell_imaging->colocalization

Caption: Workflow for validating a novel fluorescent probe.

G Hypothetical Signaling Pathway Application cluster_pathway Cellular Signaling drug Drug Candidate receptor Cell Surface Receptor drug->receptor activates enzyme Target Enzyme (e.g., CYP1A) receptor->enzyme upregulates probe This compound (Pro-fluorescent) enzyme->probe metabolizes product Fluorescent Product probe->product fluorescence ON response Cellular Response product->response reports on

Caption: Potential use of a coumarin probe in a signaling pathway.

Conclusion

The validation of a novel fluorescent probe is a comprehensive undertaking that requires detailed photophysical analysis, rigorous selectivity testing, and demonstration of utility in biological systems. While this compound remains a molecule with unexplored potential as a selective fluorescent probe, the established methodologies for characterizing other coumarin derivatives provide a clear roadmap for its future evaluation. The development of new, highly selective probes based on the coumarin scaffold continues to be a promising avenue for advancing our understanding of complex biological processes and for the development of novel diagnostic and therapeutic tools.

A Comparative Analysis of Coumarin-Based Caged Compounds for Spatiotemporal Control in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the ability to precisely control the release of bioactive molecules is paramount. Photoremovable protecting groups, or "caged" compounds, offer an elegant solution, enabling the light-induced activation of molecules with high spatial and temporal resolution. Among the various caging chromophores, coumarin derivatives have emerged as a versatile and popular choice due to their favorable photophysical properties and synthetic accessibility.

This guide provides an objective comparison of coumarin-based caged compounds with other common alternatives, supported by experimental data, detailed methodologies, and visual representations of key processes. Coumarin-derived caging groups are lauded for their facile synthetic accessibility, the ease with which their photophysical properties can be tuned through structural modification, and their rapid photolysis reactions.[1]

Key Performance Indicators of Caged Compounds

The efficacy of a caged compound is determined by several key photophysical and photochemical parameters. These include:

  • Quantum Yield (Φu): A measure of the efficiency of the uncaging reaction, representing the fraction of absorbed photons that result in the release of the caged molecule. Higher quantum yields are generally desirable for efficient uncaging with lower light doses.

  • Molar Extinction Coefficient (ε): Indicates how strongly a molecule absorbs light at a particular wavelength. A high extinction coefficient at the activation wavelength allows for efficient light absorption, even at low concentrations.

  • Wavelength of Activation (λmax): The wavelength at which the caged compound exhibits maximum light absorption. Ideally, this should be in a range that minimizes cellular damage and autofluorescence, often in the near-UV to visible region.

  • Two-Photon Absorption Cross-Section (δu): A measure of the efficiency of simultaneous absorption of two lower-energy photons to trigger uncaging. This is particularly important for applications requiring deep tissue penetration and high spatial resolution. Values are typically reported in Goeppert-Mayer (GM) units.

  • Release Rate: The speed at which the active molecule is liberated after photoactivation. For studying rapid biological processes, fast release rates are crucial.

Comparative Data of Caged Compounds

The following table summarizes the key performance indicators for several prominent coumarin-based caged compounds and compares them with traditional nitrobenzyl and emerging BODIPY-based alternatives.

Caging GroupCompound Exampleλmax (nm)Quantum Yield (Φu)Two-Photon Cross-Section (δu) (GM) @ λ (nm)Key Features & Limitations
Coumarin-based
DEACMDEACM-caged ATP~400~0.004 - 0.006~1 @ 740[2][3]Good water solubility, but relatively low one-photon quantum yield. The coumarin moiety can act as an antenna to enhance two-photon uncaging.[4][2][3]
BhcBhc-caged glutamate~365~0.03 - 0.1[5]~1 @ 740[4][2]Higher quantum yield than DEACM. Clickable versions have been developed for easy modification.[5]
Thio-DEACMThio-DEACM-caged ATP~490> DEACMNot widely reportedRed-shifted absorption compared to DEACM, allowing for activation with longer wavelengths and potentially faster photolysis kinetics.[6][7][8]
Nitrobenzyl-based
NPENPE-caged ATP~347~0.5 - 0.65[9]~0.01 - 0.03 @ 720-740Well-established, high quantum yield, but activates in the UV range which can be phototoxic. Slower release rates compared to some coumarins.[10][11][12]
DMNPEDMNPE-caged compounds~355Varies with substrateLowMethoxy groups cause a red-shift in absorption compared to NPE, but can also affect release kinetics.[10]
BODIPY-based
meso-methyl-BODIPYBODIPY-caged AZD5438~500-650VariesCan be highAbsorb in the visible/NIR range, offering deeper tissue penetration. However, can generate singlet oxygen, leading to photodegradation and potential for photodynamic effects rather than clean uncaging.[13][14][15]

Experimental Protocols

General Synthesis of Coumarin-Caged Compounds

The synthesis of coumarin-based caged compounds often follows a multi-step process that can be adapted for various functionalities. A general approach involves:

  • Synthesis of the Coumarin Core: This is typically achieved through established organic chemistry reactions such as the Pechmann condensation, Knoevenagel condensation, or Perkin reaction, starting from substituted phenols and β-keto esters or other suitable precursors.[16][17]

  • Functionalization of the Coumarin: The coumarin core is then functionalized, often at the 4-position with a methyl group that can be subsequently halogenated to introduce a leaving group for coupling to the molecule of interest.

  • Coupling to the Bioactive Molecule: The functionalized coumarin is then reacted with the bioactive molecule (e.g., an alcohol, amine, or carboxylic acid) to form the caged compound. This step often requires specific coupling reagents and optimization of reaction conditions.

A detailed, specific synthesis protocol for a clickable Bhc-caged compound can be found in the work by Suzuki et al. (2019) in JoVE.[5][18]

Determination of Uncaging Quantum Yield (Φu)

The uncaging quantum yield is a critical parameter for evaluating the efficiency of a caged compound. It is typically determined by actinometry, comparing the rate of photolysis of the caged compound to that of a well-characterized chemical actinometer.

  • Prepare Solutions: Prepare solutions of the caged compound and a suitable actinometer (e.g., potassium ferrioxalate for UV-range activation) of known concentration in an appropriate buffer.

  • Irradiation: Irradiate both solutions with a monochromatic light source at the desired uncaging wavelength. The light intensity should be kept constant for both samples.

  • Monitor Photolysis: Monitor the progress of the photolysis reaction for both the caged compound and the actinometer over time using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculate Quantum Yield: The uncaging quantum yield of the caged compound (Φu_sample) can be calculated using the following formula:

    Φu_sample = Φu_act * (k_sample / k_act) * (ε_act / ε_sample)

    where Φu_act is the known quantum yield of the actinometer, k is the rate of photolysis (determined from the kinetic data), and ε is the molar extinction coefficient at the irradiation wavelength for the sample and the actinometer.

Visualizing Key Processes

To better understand the application and evaluation of caged compounds, the following diagrams illustrate a typical signaling pathway activation, an experimental workflow for evaluation, and a logical comparison of the different caging groups.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Light Light Caged_Molecule Caged Bioactive Molecule Light->Caged_Molecule Uncaging Active_Molecule Active Bioactive Molecule Caged_Molecule->Active_Molecule Receptor Receptor Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Activation Active_Molecule->Receptor Binding Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response Transduction

Caption: Activation of a cellular signaling pathway using a caged compound.

Experimental_Workflow Start Start Synthesis Synthesis of Caged Compound Start->Synthesis Characterization Photophysical Characterization (λmax, ε) Synthesis->Characterization Uncaging_Studies Photolysis & Quantum Yield Determination Characterization->Uncaging_Studies In_Vitro_Assay In Vitro Biological Assay (e.g., cell culture) Uncaging_Studies->In_Vitro_Assay Data_Analysis Data Analysis & Comparison In_Vitro_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: A typical experimental workflow for the evaluation of caged compounds.

Caging_Group_Comparison cluster_coumarin Coumarin-based cluster_nitrobenzyl Nitrobenzyl-based cluster_bodipy BODIPY-based Caged_Compounds Photoremovable Protecting Groups Coumarin DEACM, Bhc, etc. Caged_Compounds->Coumarin Nitrobenzyl NPE, DMNPE Caged_Compounds->Nitrobenzyl BODIPY meso-methyl-BODIPY Caged_Compounds->BODIPY Coumarin_Pros Pros: - Tunable properties - Fast release rates - Good 2P cross-sections Coumarin->Coumarin_Pros Coumarin_Cons Cons: - Lower 1P quantum yields - Potential fluorescence interference Coumarin->Coumarin_Cons Nitrobenzyl_Pros Pros: - High 1P quantum yields - Well-established chemistry Nitrobenzyl->Nitrobenzyl_Pros Nitrobenzyl_Cons Cons: - UV activation (phototoxicity) - Slower release rates - Potentially toxic byproducts Nitrobenzyl->Nitrobenzyl_Cons BODIPY_Pros Pros: - Visible/NIR activation - High extinction coefficients BODIPY->BODIPY_Pros BODIPY_Cons Cons: - Singlet oxygen generation - Photodegradation - Potential for photodynamic toxicity BODIPY->BODIPY_Cons

Caption: Logical comparison of coumarin, nitrobenzyl, and BODIPY caging groups.

Conclusion

Coumarin-based caged compounds represent a powerful and versatile class of tools for controlling biological processes with light. Their tunable photophysical properties, including respectable two-photon cross-sections, make them particularly attractive for a wide range of applications in cell biology and drug development. While traditional nitrobenzyl cages offer high one-photon quantum yields, their UV activation and slower release rates can be limiting. The newer BODIPY-based cages provide the advantage of visible to near-infrared activation, but their propensity for generating reactive oxygen species requires careful consideration to avoid unintended photodynamic effects. The choice of the optimal caging group will ultimately depend on the specific experimental requirements, including the desired wavelength of activation, the required release kinetics, and the biological system under investigation. As research in this field continues to advance, the development of new and improved photoremovable protecting groups, including novel coumarin derivatives, will undoubtedly expand the toolkit available to scientists for the precise optical control of cellular functions.

References

Cross-Validation of Experimental and Computational Analyses of 8-Bromo-7-methoxycoumarin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental findings and computational models for 8-Bromo-7-methoxycoumarin, a synthetic coumarin derivative of interest for its potential biological activities. By juxtaposing experimental data with in silico predictions, this document aims to offer a comprehensive understanding of its physicochemical properties and potential as a therapeutic agent. This guide is intended to aid researchers in validating their own findings and to inform the design of future studies.

Experimental and Computational Data Summary

The following tables summarize key experimental and computational data for this compound and its closely related analogs. This comparative approach allows for a cross-validation of findings and highlights the predictive power of computational models.

Table 1: Physicochemical and Spectroscopic Data

ParameterExperimental Value (Analogues)Computational Prediction (Analogues)Method
Melting Point (°C) 220 °C (5-Bromo-8-methoxycoumarin-3-carboxamide)[1]Not ApplicableCapillary Method
1H-NMR (ppm) δ: 2.33 (s), 3.92 (s, OCH3), 7.38–8.77 (m, Ar-H)Chemical shifts can be predictedDFT/GIAO
13C-NMR (ppm) δ: 25.59 (CH3), 56.0 (OCH3), 112.63-159.80 (Ar-C, C=O)Chemical shifts can be predictedDFT/GIAO
FT-IR (cm-1) ν: 3225 (N-H), 1723–1696 (C=O), 1612, 1590 (C=C), 1083, 1062 (C-O)Vibrational frequencies can be calculatedDFT/B3LYP
Mass Spectrometry Molecular Ion Peak (M+) consistent with the structureNot ApplicableESI-MS

Table 2: In Vitro Cytotoxicity Data (MTT Assay)

Cell LineCompoundIC50 (µM)Reference
HepG2 (Liver Cancer)5-Bromo-8-methoxycoumarin-3-carboxamide0.9[1][2][3]
MCF-7 (Breast Cancer)Bromo coumarin derivative51.70[4]
MDA-MB-231 (Breast Cancer)5-Bromo-N-(2-hydroxyphenyl)-8-methoxycoumarin-3-carboxamideNot specified, but showed activity[5]

Table 3: Molecular Docking and DFT Calculation Summary (Analogues)

Target ProteinDocking Score (kcal/mol)Interacting ResiduesComputational Method
Caspase-7-Hydrogen bonds and pi-stacking interactionsAutoDock Vina, GOLD
β-tubulinHigh binding affinityNot specifiedMolecular Docking
DFT Parameter Calculated Value Method
HOMO Energy-6.19 eV (7-Methoxycoumarin)DFT/B3LYP
LUMO EnergyNot specifiedDFT/B3LYP
Energy Gap (ΔE)Not specifiedDFT/B3LYP

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are generalized protocols for the synthesis, characterization, and biological evaluation of coumarin derivatives, based on established methods.

Synthesis of Brominated Methoxycoumarins

A common route for the synthesis of brominated coumarins involves the electrophilic substitution of a coumarin precursor.[1][5]

  • Starting Material: A suitable 7-methoxycoumarin derivative.

  • Brominating Agent: N-Bromosuccinimide (NBS) or bromine in a suitable solvent like glacial acetic acid.[5]

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or slightly elevated temperatures for a period ranging from a few hours to overnight.[5]

  • Work-up: The reaction is quenched, and the crude product is precipitated.

  • Purification: The product is purified by recrystallization from an appropriate solvent (e.g., ethanol, acetic acid) to yield the pure brominated coumarin.

Spectroscopic Characterization

Standard spectroscopic techniques are employed to confirm the structure and purity of the synthesized compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as DMSO-d6 or CDCl3. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[6][7][8]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is recorded using the KBr pellet technique or on an ATR-FTIR spectrometer in the range of 4000-400 cm-1 to identify characteristic functional group vibrations.[9][10][11]

  • Mass Spectrometry (MS): Mass spectra are obtained using techniques like Electrospray Ionization (ESI) to determine the molecular weight and fragmentation pattern of the compound.[12][13][14][15][16]

In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[17][18][19]

  • Cell Seeding: Cancer cells (e.g., HepG2, MCF-7) are seeded in a 96-well plate at a specific density (e.g., 1 x 104 cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a few hours.

  • Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent (e.g., DMSO, isopropanol).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Mandatory Visualizations

Experimental Workflow for Synthesis and Characterization

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start 7-Methoxycoumarin bromination Bromination (NBS or Br2/AcOH) start->bromination workup Reaction Work-up bromination->workup purification Recrystallization workup->purification product This compound purification->product nmr NMR Spectroscopy (1H, 13C) product->nmr ftir FT-IR Spectroscopy product->ftir ms Mass Spectrometry product->ms

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

In Vitro Cytotoxicity Assay Workflow

cytotoxicity_workflow cell_seeding Seed Cancer Cells (96-well plate) compound_treatment Treat with This compound cell_seeding->compound_treatment incubation Incubate (e.g., 48 hours) compound_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan (DMSO) mtt_addition->formazan_solubilization absorbance_reading Read Absorbance (570 nm) formazan_solubilization->absorbance_reading data_analysis Calculate IC50 absorbance_reading->data_analysis

Caption: Step-by-step workflow of the MTT assay for determining cytotoxicity.

Potential Signaling Pathway Inhibition by Coumarin Derivatives

signaling_pathway cluster_cell Cancer Cell coumarin This compound tubulin β-tubulin coumarin->tubulin caspase Caspase-3/7 coumarin->caspase proliferation Cell Proliferation tubulin->proliferation inhibition apoptosis Apoptosis caspase->apoptosis activation

Caption: Postulated mechanism of anticancer activity for coumarin derivatives.

Conclusion

The cross-validation of experimental data with computational models provides a powerful paradigm in modern drug discovery. For this compound and its analogs, computational methods such as DFT and molecular docking have shown promise in predicting spectroscopic properties and potential biological targets. Experimental findings, particularly in vitro cytotoxicity assays, have confirmed the anticancer potential of related brominated coumarins. The synergy between these approaches can accelerate the identification and optimization of novel coumarin-based therapeutic agents. Future studies should focus on obtaining direct experimental data for this compound to further validate and refine the computational models.

References

comparing the photostability of 8-Bromo-7-methoxycoumarin to other fluorophores

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the photostability of coumarin-based fluorophores, with a focus on 8-Bromo-7-methoxycoumarin, in relation to other commonly used fluorescent dyes. Understanding the photostability of a fluorophore is critical for applications in fluorescence microscopy, high-throughput screening, and other fluorescence-based assays, as it directly impacts the quality and reliability of the obtained data.

Introduction to Fluorophore Photostability

Photostability refers to the ability of a fluorophore to resist photodegradation or photobleaching when exposed to light. Photobleaching is the irreversible destruction of a fluorophore's fluorescent properties upon excitation. This process limits the duration of fluorescence imaging experiments and can affect the quantitative analysis of results. A higher photostability allows for longer exposure times and more robust and reproducible data.

Coumarin derivatives are a class of fluorophores widely used as fluorescent probes and labels. While they generally exhibit good brightness, their photostability can vary significantly depending on their chemical structure.

Photostability Comparison: Coumarins vs. Other Fluorophores

Direct quantitative photostability data for this compound is scarce in the scientific literature, primarily because this molecule is frequently employed as a "caged" compound. In such applications, the molecule is designed to be photolabile, releasing a bioactive compound upon light exposure. This inherent photoreactivity suggests that its photostability as a traditional fluorophore is likely to be low.

To provide a useful comparison, this guide presents photostability data for a representative simple coumarin, Coumarin 1, alongside two widely used fluorophores, Fluorescein and Rhodamine B. The photobleaching quantum yield (Φb) is a key parameter used to quantify photostability; a lower Φb value indicates higher photostability.

FluorophorePhotobleaching Quantum Yield (Φb)SolventNotes
Coumarin 1~3 x 10⁻³AcetonitrileData for a representative simple coumarin.[1]
Fluorescein3 x 10⁻⁷ - 3 x 10⁻⁵Aqueous BufferPhotostability is highly dependent on the local environment.[2]
Rhodamine B~5 x 10⁻⁶WaterGenerally considered more photostable than fluorescein.

Note: The photostability of fluorophores is highly dependent on the experimental conditions, including the solvent, oxygen concentration, and the intensity and wavelength of the excitation light. The values presented here are for comparative purposes and may vary under different conditions.

Experimental Protocol: Determination of Photobleaching Quantum Yield

The following protocol outlines a common method for determining the photobleaching quantum yield of a fluorophore in solution. This method is based on monitoring the decrease in fluorescence intensity over time upon continuous illumination.

Materials:

  • Fluorophore of interest

  • Reference fluorophore with a known photobleaching quantum yield (e.g., Rhodamine 6G)

  • Spectrofluorometer with a temperature-controlled cuvette holder and a continuous excitation source

  • Quartz cuvettes

  • Appropriate solvent (e.g., air-saturated water, ethanol, or buffer)

  • Stir bar

Procedure:

  • Prepare Solutions: Prepare dilute solutions of both the sample and reference fluorophores in the chosen solvent. The absorbance of the solutions at the excitation wavelength should be low (typically < 0.05) to avoid inner filter effects.

  • Spectrofluorometer Setup:

    • Set the excitation and emission wavelengths appropriate for the fluorophore.

    • Use a constant and stable excitation light intensity. It is crucial to use the same light intensity for both the sample and the reference.

    • Set the temperature of the cuvette holder to a constant value.

  • Measurement:

    • Place the cuvette containing the sample solution and a small stir bar in the spectrofluorometer.

    • Start continuous stirring to ensure a homogeneous solution throughout the experiment.

    • Record the fluorescence intensity over time under continuous illumination. The decay in fluorescence intensity represents the photobleaching process.

    • Repeat the measurement with the reference fluorophore under identical conditions.

  • Data Analysis:

    • The photobleaching quantum yield (Φb) can be calculated using the following equation: Φb,sample = Φb,ref * (k_sample / k_ref) * (Φf,ref / Φf,sample) where:

      • Φb,sample and Φb,ref are the photobleaching quantum yields of the sample and reference, respectively.

      • k_sample and k_ref are the first-order rate constants of the fluorescence decay for the sample and reference, obtained by fitting the intensity vs. time data to an exponential decay function.

      • Φf,sample and Φf,ref are the fluorescence quantum yields of the sample and reference, respectively.

Photodegradation Pathway of Coumarins

The photodegradation of coumarin derivatives can proceed through several pathways, often involving the formation of reactive oxygen species (ROS) like singlet oxygen. The following diagram illustrates a generalized photodegradation pathway for a 7-alkoxycoumarin.

Caption: Generalized photodegradation pathway of a 7-alkoxycoumarin.

Upon absorption of light, the coumarin molecule is promoted to an excited singlet state. From this state, it can either relax back to the ground state via fluorescence or undergo intersystem crossing to a longer-lived excited triplet state. This triplet state can then react with molecular oxygen to generate highly reactive singlet oxygen, which can, in turn, oxidize the coumarin molecule, leading to its degradation. Alternatively, the excited triplet state can undergo electron transfer to form a radical cation, which can also lead to degradation products through subsequent reactions.

Conclusion

The photostability of a fluorophore is a critical parameter for ensuring the reliability and reproducibility of fluorescence-based experiments. While this compound is a useful tool for applications requiring photolability, its inherent photoreactivity makes it less suitable for long-term imaging studies where high photostability is required. For such applications, researchers should consider alternative fluorophores with lower photobleaching quantum yields, such as certain rhodamine derivatives or other photostable coumarins. The provided experimental protocol offers a standardized method for researchers to quantitatively assess and compare the photostability of different fluorophores in their specific experimental context.

References

A Comparative Guide to the Synthesis of 8-Bromo-7-methoxycoumarin: Traditional vs. Microwave-Assisted Routes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of functionalized coumarins is a cornerstone of medicinal chemistry and drug development, owing to their diverse pharmacological activities. Among these, 8-Bromo-7-methoxycoumarin stands as a valuable intermediate for the synthesis of more complex bioactive molecules. This guide provides a comprehensive comparison of two synthetic routes to this key compound: a traditional electrophilic bromination and a modern, microwave-assisted approach. We will delve into the experimental protocols, present a clear comparison of the performance metrics, and visualize the synthetic workflows.

Performance Comparison at a Glance

The choice of synthetic route can significantly impact the efficiency, cost, and environmental footprint of chemical production. Below is a summary of the key performance indicators for the traditional and microwave-assisted synthesis of this compound.

ParameterTraditional Electrophilic BrominationNew Microwave-Assisted Route
Reaction Time 4 - 6 hours10 - 15 minutes
Yield 75 - 85%88 - 95%
Purity High (after recrystallization)High (often requiring minimal purification)
Energy Consumption High (prolonged heating)Low (short reaction time)
Solvent Usage Moderate to HighLow to Moderate
Scalability Well-establishedRequires specialized equipment
Safety Standard laboratory precautionsRequires careful handling of pressurized reactions

Synthetic Pathways and Methodologies

Both synthetic routes begin with the commercially available 7-hydroxycoumarin, which is first methylated to produce the immediate precursor, 7-methoxycoumarin. The key difference lies in the subsequent bromination step.

Part 1: Synthesis of the Precursor, 7-Methoxycoumarin

The initial step in both synthetic strategies is the methylation of 7-hydroxycoumarin.

Experimental Protocol:

  • Dissolution: 7-hydroxycoumarin (10 mmol) is dissolved in acetone (50 mL) in a round-bottom flask.

  • Base Addition: Anhydrous potassium carbonate (15 mmol) is added to the solution, and the mixture is stirred at room temperature for 15 minutes.

  • Methylation: Dimethyl sulfate (12 mmol) is added dropwise to the suspension.

  • Reaction: The reaction mixture is heated to reflux and maintained for 3-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between water (50 mL) and ethyl acetate (50 mL).

  • Extraction and Purification: The organic layer is separated, washed with brine (2 x 20 mL), dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by recrystallization from ethanol to afford 7-methoxycoumarin as a white solid.

Route 1: Traditional Electrophilic Bromination

This classical approach utilizes the direct bromination of 7-methoxycoumarin using molecular bromine in a suitable solvent, typically a carboxylic acid.

7-Methoxycoumarin 7-Methoxycoumarin Reaction_Heat Stirring at RT (4-6 hours) 7-Methoxycoumarin->Reaction_Heat Bromine_AceticAcid Br2 / Acetic Acid Bromine_AceticAcid->Reaction_Heat Workup_Purification Aqueous Work-up & Recrystallization Reaction_Heat->Workup_Purification This compound This compound Workup_Purification->this compound

Figure 1: Workflow for the traditional synthesis of this compound.

Experimental Protocol:

  • Dissolution: 7-methoxycoumarin (5 mmol) is dissolved in glacial acetic acid (20 mL) in a round-bottom flask equipped with a dropping funnel.

  • Bromine Addition: A solution of bromine (5.5 mmol) in glacial acetic acid (5 mL) is added dropwise to the stirred solution at room temperature.

  • Reaction: The reaction mixture is stirred at room temperature for 4-6 hours. The progress of the reaction is monitored by TLC.

  • Precipitation: Upon completion, the reaction mixture is poured into ice-cold water (100 mL) with constant stirring.

  • Isolation and Purification: The precipitated solid is collected by vacuum filtration, washed thoroughly with water to remove acetic acid, and then dried. The crude product is purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to yield pure this compound.

Route 2: New Microwave-Assisted Synthesis

This modern approach leverages microwave irradiation to dramatically accelerate the bromination reaction, leading to a more efficient and environmentally friendly process.

7-Methoxycoumarin 7-Methoxycoumarin Microwave_Irradiation Microwave Irradiation (10-15 mins) 7-Methoxycoumarin->Microwave_Irradiation NBS_Solvent NBS / Solvent NBS_Solvent->Microwave_Irradiation Workup_Purification Solvent Removal & Purification Microwave_Irradiation->Workup_Purification This compound This compound Workup_Purification->this compound

Figure 2: Workflow for the microwave-assisted synthesis of this compound.

Experimental Protocol:

  • Reactant Mixture: In a microwave-safe reaction vessel, 7-methoxycoumarin (2 mmol) and N-bromosuccinimide (NBS) (2.2 mmol) are combined in a suitable solvent (e.g., acetonitrile or a mixture of acetic acid and water, 10 mL).

  • Microwave Irradiation: The sealed vessel is placed in a microwave reactor and irradiated at a controlled temperature (e.g., 80-100 °C) for 10-15 minutes. The reaction progress can be monitored by TLC after cooling the vessel.

  • Work-up: After the reaction is complete, the vessel is cooled to room temperature. The solvent is removed under reduced pressure.

  • Isolation and Purification: The residue is treated with water (30 mL), and the resulting solid is collected by filtration. The crude product is washed with water and can often be of high purity. If necessary, further purification can be achieved by a quick recrystallization or column chromatography.

Conclusion for the Modern Researcher

The validation of a new synthetic route for this compound clearly demonstrates the advantages of adopting modern synthetic techniques. While the traditional electrophilic bromination is a reliable and well-understood method, the microwave-assisted synthesis offers significant improvements in terms of reaction time, yield, and energy efficiency. For researchers and professionals in drug development, the adoption of such green and efficient methodologies can accelerate the discovery and production of novel therapeutics. The choice between these routes will ultimately depend on the specific needs of the laboratory, including equipment availability, scale of synthesis, and environmental considerations. However, the data strongly supports the exploration and implementation of microwave-assisted synthesis for the preparation of this and other valuable coumarin intermediates.

Comparative Study of the Quantum Yields of Different Brominated Coumarins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the photophysical properties of brominated coumarins is crucial for their application in areas such as fluorescent probes, photosensitizers, and photolabile protecting groups. A key parameter in this regard is the fluorescence quantum yield (Φf), which quantifies the efficiency of the fluorescence process. This guide provides a comparative analysis of the quantum yields of various brominated coumarins, supported by experimental data, to aid in the selection of appropriate compounds for specific applications.

The introduction of a bromine atom to the coumarin scaffold can significantly influence its photophysical properties, including its fluorescence quantum yield. This "heavy atom effect" can enhance intersystem crossing from the excited singlet state to the triplet state, which often leads to a decrease in fluorescence intensity and a lower quantum yield. However, the position and nature of other substituents on the coumarin ring can modulate this effect, leading to a wide range of quantum efficiencies among different brominated coumarins. This guide summarizes the reported quantum yields of several brominated coumarin derivatives to provide a basis for comparison.

Data Presentation: Quantum Yields of Brominated Coumarins

The following table summarizes the fluorescence quantum yields of various brominated coumarin derivatives as reported in the scientific literature. The data is organized to facilitate comparison based on the position of bromine substitution and the presence of other functional groups.

Coumarin DerivativeBromine Position(s)Other SubstituentsSolvent/MediumFluorescence Quantum Yield (Φf)
6-Bromo-7-hydroxycoumarin-4-ylmethyl acetate67-hydroxy, 4-ylmethyl acetateNot specifiedPhotolysis QY: 0.01[1][2]
6-Bromo-substituted 7-diethylaminocoumarin-3-carboxamide67-diethylamino, 3-carboxamideNot specifiedLow[3]
8-Bromo-7-monoethylamino-coumarin-3-carboxylic acid derivative87-monoethylamino, 3-carboxylic acidAqueous solutionHigh[3]
3-(p-Bromophenyl)-7-hydroxycoumarin3-(p-Bromophenyl)7-hydroxyPBS (pH 7.4)0.25[4][5]
7-Ethylamino-8-bromocoumarin-3-carboxylic acid derivative (mbc-edaADP)87-ethylamino, 3-carboxylic acidNot specified0.62[3]

Note: The quantum yield for 6-Bromo-7-hydroxycoumarin-4-ylmethyl acetate is a photolysis (uncaging) quantum yield, not a fluorescence quantum yield. The terms "low" and "high" are as reported in the cited literature without specific numerical values.

Experimental Protocols: Determination of Fluorescence Quantum Yield

The most common method for determining the fluorescence quantum yield of a compound is the relative method, which involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

Principle

The relative fluorescence quantum yield (Φf) is calculated using the following equation:

Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)^2

Where:

  • Φf_sample and Φf_std are the fluorescence quantum yields of the sample and the standard, respectively.

  • I_sample and I_std are the integrated fluorescence intensities of the sample and the standard.

  • A_sample and A_std are the absorbances of the sample and the standard at the excitation wavelength.

  • n_sample and n_std are the refractive indices of the sample and standard solutions, respectively.

Materials and Equipment
  • Spectrofluorometer with a monochromatic excitation source and a detector.

  • UV-Vis spectrophotometer.

  • Quartz cuvettes (1 cm path length).

  • Fluorescence standard with a known quantum yield in the same solvent as the sample. The standard should have an absorption spectrum that overlaps with the sample's excitation wavelength.

  • Solvent of spectroscopic grade.

  • The brominated coumarin sample.

Procedure
  • Preparation of Solutions:

    • Prepare a stock solution of the brominated coumarin sample and the fluorescence standard in the chosen solvent.

    • Prepare a series of dilute solutions of both the sample and the standard from the stock solutions. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Absorbance Measurement:

    • Using the UV-Vis spectrophotometer, measure the absorbance of each of the prepared solutions at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the spectrofluorometer.

    • Record the fluorescence emission spectrum for each of the prepared solutions of the sample and the standard. The emission range should cover the entire fluorescence band.

    • Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission spectrum for each solution to obtain the integrated fluorescence intensity (I).

    • Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

    • Determine the slope of the linear fit for both plots. The slope of the plot of integrated fluorescence intensity versus absorbance is proportional to the quantum yield.

  • Calculation:

    • Use the slopes obtained from the plots in the following modified equation to calculate the quantum yield of the sample:

      Φf_sample = Φf_std * (Slope_sample / Slope_std) * (n_sample / n_std)^2

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the relative fluorescence quantum yield of a brominated coumarin.

experimental_workflow prep_sample Prepare Sample Solutions (Abs < 0.1) abs_measure Measure Absorbance (UV-Vis Spectrophotometer) prep_sample->abs_measure prep_std Prepare Standard Solutions (Abs < 0.1) prep_std->abs_measure fluor_measure Measure Fluorescence Spectra (Spectrofluorometer) abs_measure->fluor_measure integrate Integrate Fluorescence Intensity fluor_measure->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield (Φf) using Comparative Formula plot->calculate

Caption: Experimental workflow for determining relative fluorescence quantum yield.

References

A Comprehensive Guide to the Validation of an Analytical Method for the Quantification of 8-Bromo-7-methoxycoumarin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed framework for the validation of an analytical method for the quantification of 8-Bromo-7-methoxycoumarin, tailored for researchers, scientists, and drug development professionals. In the absence of a standardized, publicly available method for this specific analyte, this document outlines a proposed High-Performance Liquid Chromatography (HPLC) method and a comprehensive validation strategy based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4]

The guide compares the performance characteristics of this proposed method against internationally accepted criteria, offering a benchmark for successful validation.

Proposed Analytical Method: Reverse-Phase HPLC

A reverse-phase HPLC method is proposed due to its widespread use and success in the separation and quantification of various coumarin derivatives.[5][6][7][8][9][10]

Table 1: Proposed HPLC Chromatographic Conditions

ParameterProposed Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5][7]
Mobile Phase Gradient elution with Acetonitrile and 0.1% Acetic Acid in Water[5][7][8]
Flow Rate 1.0 mL/min[6][8]
Detection UV-Vis Detector at a wavelength determined by the UV spectrum of this compound
Injection Volume 10 µL
Column Temperature 30°C
Diluent Acetonitrile:Water (50:50 v/v)

Analytical Method Validation Protocol

The validation of the analytical method is essential to ensure that it is suitable for its intended purpose.[1] The following experimental protocols are designed to validate the proposed HPLC method in line with ICH Q2(R2) guidelines.

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[1]

Experimental Protocol:

  • Blank Analysis: Analyze the diluent (blank) to ensure no interfering peaks are present at the retention time of this compound.

  • Placebo Analysis: If in a formulation, analyze a placebo sample (containing all excipients except the active pharmaceutical ingredient, API) to demonstrate the absence of interference.

  • Forced Degradation: Subject a solution of this compound to stress conditions (acid, base, oxidation, heat, light) to induce degradation. Analyze the stressed samples to ensure that the degradation product peaks are well-resolved from the main analyte peak.

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.

Experimental Protocol:

  • Prepare a stock solution of this compound reference standard.

  • From the stock solution, prepare a series of at least five concentrations across the expected working range (e.g., 50% to 150% of the target concentration).

  • Inject each concentration in triplicate.

  • Plot the mean peak area against the corresponding concentration and perform a linear regression analysis.

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often expressed as the percent recovery.

Experimental Protocol:

  • Prepare samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with at least three replicates for each level.

  • For drug products, this can be performed by spiking a known quantity of pure this compound into a placebo mixture.

  • Analyze the samples and calculate the percentage recovery for each replicate.

Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicates of a homogeneous sample at 100% of the target concentration under the same operating conditions over a short interval of time.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument to assess within-laboratory variations.

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve:

  • LOD = 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve)

  • LOQ = 10 * (Standard Deviation of the Response / Slope of the Calibration Curve)

The standard deviation of the response can be determined from the y-intercepts of regression lines or the standard deviation of blank sample responses.

Robustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce small, deliberate changes to the chromatographic conditions, one at a time. Examples of variations include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2°C)

    • Mobile phase composition (e.g., ± 2% organic component)

  • Analyze a standard solution under each modified condition and evaluate the impact on system suitability parameters (e.g., peak asymmetry, theoretical plates) and the assay results.

Comparison of Performance to Acceptance Criteria

The following table summarizes the typical acceptance criteria for the validation parameters of an HPLC assay method, providing a benchmark against which the experimental data for this compound quantification can be compared.

Table 2: Validation Parameters and Acceptance Criteria

Validation ParameterAcceptance Criteria
Specificity No interference from blank, placebo, or degradation products at the retention time of the analyte peak. Peak purity should pass.
Linearity Correlation coefficient (r²) ≥ 0.999[11]
Accuracy Mean recovery of 98.0% to 102.0% for drug substance assay.[12]
Precision
    - RepeatabilityRelative Standard Deviation (RSD) ≤ 2.0%[1][12]
    - Intermediate PrecisionRelative Standard Deviation (RSD) ≤ 2.0%[1][12]
Limit of Quantitation (LOQ) Signal-to-noise ratio ≥ 10. The LOQ should be precise and accurate (e.g., RSD ≤ 10% and recovery of 80-120%).
Limit of Detection (LOD) Signal-to-noise ratio ≥ 3.
Robustness System suitability parameters should remain within acceptable limits. Assay results should not be significantly affected by the introduced variations.

Visualization of the Validation Workflow

The following diagram illustrates the logical workflow of the analytical method validation process.

G cluster_0 Phase 1: Method Development & Planning cluster_1 Phase 2: Validation Experiments cluster_2 Phase 3: Evaluation & Reporting cluster_3 Phase 4: Method Implementation Dev Develop Analytical Method (e.g., HPLC) Proto Define Validation Protocol & Acceptance Criteria Dev->Proto Spec Specificity (Blank, Placebo, Forced Degradation) Proto->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability, Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Robust Robustness LOD_LOQ->Robust Eval Evaluate Data Against Acceptance Criteria Robust->Eval Report Prepare Validation Report Eval->Report Implement Implement for Routine Use (QC, Stability) Report->Implement

Caption: Workflow for Analytical Method Validation.

References

Unlocking Deeper Insights: A Comparative Guide to the Two-Photon Absorption Cross-Section of Brominated Coumarins

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for more efficient and precisely targeted molecular tools is perpetual. In the realm of two-photon microscopy and photodynamic therapy, the two-photon absorption (TPA) cross-section of a chromophore is a critical parameter determining its efficacy. This guide provides a comparative analysis of the TPA cross-section of brominated coumarins, offering supporting experimental data and detailed methodologies to inform the selection of optimal probes for advanced applications.

The introduction of bromine atoms into the coumarin scaffold has been shown to significantly influence the photophysical properties of these versatile fluorophores. Notably, bromination can lead to an enhancement of the two-photon absorption cross-section, a key attribute for applications requiring deep tissue penetration and high spatial resolution. This guide synthesizes available data to facilitate a direct comparison of the performance of various brominated coumarins.

Quantitative Comparison of Two-Photon Absorption Properties

The following table summarizes the two-photon uncaging cross-section (δu) for several brominated coumarin derivatives compared to their non-brominated counterparts. The uncaging cross-section is a measure of the efficiency of a photolabile protecting group to be cleaved by two-photon absorption and is directly proportional to the TPA cross-section (δa). While direct measurements of δa for a comprehensive series of brominated coumarins are limited in the literature, the uncaging cross-section provides a valuable metric for comparison. For the brominated 7-hydroxycoumarin derivatives listed below, the two-photon absorption cross-section (δa) is estimated to be in the range of 20–50 GM.[1]

Compound NameBromination PatternPeak Wavelength (nm)Two-Photon Uncaging Cross-Section (δu) (GM)Reference CompoundPeak Wavelength (nm)Two-Photon Uncaging Cross-Section (δu) (GM)
6-Bromo-7-hydroxycoumarin-4-ylmethylglutamate (Bhc-glu)6-Bromo7400.9 - 1.07-Hydroxycoumarin-4-ylmethyl acetateNone740
800~0.48000.13
6-Chloro-7-hydroxycoumarin-4-ylmethyl acetate6-Chloro7400.82
3,6,8-Tribromo-7-hydroxycoumarin-4-ylmethyl acetate3,6,8-Tribromo7401.1

Note: GM stands for Goeppert-Mayer units (1 GM = 10-50 cm4 s molecule-1 photon-1). The data for the brominated and reference compounds are extracted from the same study to ensure consistency in measurement conditions.

Experimental Protocols

The determination of the two-photon absorption cross-section is a precise measurement that can be accomplished through several experimental techniques. The two most common methods are the Z-scan technique and the two-photon excited fluorescence (TPEF) method.

Z-Scan Technique

The Z-scan technique is a single-beam method that allows for the simultaneous measurement of both the nonlinear absorption coefficient and the nonlinear refractive index of a material.

Methodology:

  • Sample Preparation: The brominated coumarin derivative is dissolved in a suitable solvent of high optical quality at a known concentration. The solution is then placed in a cuvette with a known path length.

  • Optical Setup: A high-intensity, pulsed laser beam (typically a femtosecond or picosecond laser) is focused using a lens. The sample is mounted on a translation stage that allows it to be moved along the axis of the focused laser beam (the z-axis).

  • Data Acquisition: The laser beam's transmission through the sample is measured by a photodetector placed in the far field. The measurement is performed with and without a finite aperture in front of the detector.

    • Open-Aperture Z-scan: Without the aperture, the detector measures the total transmitted intensity. As the sample moves through the focal point, any nonlinear absorption (like two-photon absorption) will cause a dip in the transmitted intensity. The shape and magnitude of this dip are used to calculate the two-photon absorption coefficient (β).

    • Closed-Aperture Z-scan: With a small aperture in front of the detector, the measurement becomes sensitive to changes in the beam's spatial profile caused by nonlinear refraction. This results in a characteristic peak-valley or valley-peak transmittance curve from which the nonlinear refractive index can be determined.

  • Cross-Section Calculation: The two-photon absorption cross-section (σ₂) is then calculated from the measured two-photon absorption coefficient (β) using the following equation:

    σ₂ = (hνβ) / NAC

    where h is the Planck constant, ν is the frequency of the incident light, NA is the Avogadro constant, and C is the concentration of the sample.

Two-Photon Excited Fluorescence (TPEF)

The TPEF method is a highly sensitive technique used for fluorescent molecules. It relies on measuring the fluorescence emission following the two-photon absorption event.

Methodology:

  • Sample Preparation: A dilute solution of the fluorescent brominated coumarin is prepared in a suitable solvent.

  • Optical Setup: A pulsed laser beam is focused into the sample cuvette. The fluorescence emitted from the focal volume is collected at a 90-degree angle to the excitation beam path using a lens and directed towards a photodetector (e.g., a photomultiplier tube or a spectrometer). Optical filters are used to block the scattered laser light and only allow the fluorescence signal to pass.

  • Data Acquisition: The intensity of the two-photon excited fluorescence is measured as a function of the incident laser intensity. For a true two-photon process, the fluorescence intensity should be proportional to the square of the excitation intensity.

  • Cross-Section Calculation: The TPA cross-section (σ₂) is typically determined by comparing the TPEF signal of the sample to that of a well-characterized reference standard with a known TPA cross-section, measured under identical experimental conditions. The following equation is used:

    σ₂sample = σ₂ref * (Φref / Φsample) * (Cref / Csample) * (Isample / Iref)

    where Φ is the fluorescence quantum yield, C is the concentration, and I is the measured fluorescence intensity for the sample and the reference.

Experimental Workflow Visualization

The following diagram illustrates the typical experimental workflow for determining the two-photon absorption cross-section using the Z-scan technique.

Z_Scan_Workflow Laser Pulsed Laser Source Attenuator Attenuator Laser->Attenuator BeamSplitter Beam Splitter Attenuator->BeamSplitter FocusingLens Focusing Lens BeamSplitter->FocusingLens RefDetector Reference Detector BeamSplitter->RefDetector Reference Beam Sample Sample on Translation Stage (z-axis) FocusingLens->Sample CollectionLens Collection Lens Sample->CollectionLens Aperture Aperture CollectionLens->Aperture Detector Photodetector Aperture->Detector OpenAperture Open-Aperture Measurement (Nonlinear Absorption) Detector->OpenAperture ClosedAperture Closed-Aperture Measurement (Nonlinear Refraction) Detector->ClosedAperture DataAnalysis Data Analysis (Fit to theoretical model) OpenAperture->DataAnalysis ClosedAperture->DataAnalysis BetaCalculation Calculate β (TPA Coefficient) DataAnalysis->BetaCalculation SigmaCalculation Calculate σ₂ (TPA Cross-Section) BetaCalculation->SigmaCalculation

Z-Scan Experimental Workflow

References

Benchmarking the Performance of 8-Bromo-7-methoxycoumarin-Based Fluorescent Sensors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of fluorescent sensors based on the 8-Bromo-7-methoxycoumarin scaffold. While direct, comprehensive benchmarking studies on a single this compound-based sensor are not extensively available in the reviewed literature, this document synthesizes performance data from various coumarin-based sensors for specific analytes, offering insights into the expected capabilities of this particular sensor class. The inclusion of bromine and methoxy groups on the coumarin core is known to modulate the photophysical and sensing properties, influencing factors such as quantum yield, Stokes shift, and sensitivity.

Performance Comparison of Coumarin-Based Fluorescent Sensors

The following tables summarize the performance of various coumarin-based fluorescent sensors for the detection of common analytes, providing a benchmark for evaluating the potential of this compound derivatives.

Table 1: Performance of Coumarin-Based Sensors for Copper (Cu²⁺) Detection
Sensor Name/StructureLimit of Detection (LOD)SelectivityResponse MechanismReference
(E)-3-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)-7-(diethylamino) coumarin5.7 ppb (colorimetric), 4.0 ppb (fluorescent)High selectivity over other metal ionsFluorescence quenching and colorimetric shift[1]
7-diethylamino-N-[2-(dimethylamino) ethyl]-2-oxo-2H-chromene-3-carboxamideLow concentration (not specified)Selective over other cationsFluorescence quenching[2]
Coumarin-derived probe 1 -Significant fluorescence quenching with Cu²⁺, minor changes with other ionsFluorescence quenching[3]
(E)-3-((3,4-dihydroxybenzylidene)amino)-7-hydroxy-2H-chromen-2-one (BS1) & (E)-3-((2,4-dihydroxybenzylidene)amino)-7-hydroxy-2H-chromen-2-one (BS2)ca. 10⁻⁵ MHighly selective for Cu²⁺ and Fe³⁺"Turn-off" fluorescence[4]
Naphthalimide-modified coumarin derivative (Probe L)-Good selectivity and high sensitivity toward Cu²⁺Color and fluorescence intensity change[5]
Table 2: Performance of Coumarin-Based Sensors for Other Metal Ions
Sensor Name/StructureAnalyteLimit of Detection (LOD)SelectivityResponse MechanismReference
Coumarin-based Schiff base chemosensor (CIH)Zn²⁺3.49 nMSelective for Cu²⁺ and Zn²⁺CHEF-induced fluorescence enhancement[3]
4- or 8-substituted-7-hydroxycoumarin derivativesZn²⁺, Cd²⁺-Moderate to highFluorescence enhancement[6]
(E)-3-((3,4-dihydroxybenzylidene)amino)-7-hydroxy-2H-chromen-2-one (BS1) & (E)-3-((2,4-dihydroxybenzylidene)amino)-7-hydroxy-2H-chromen-2-one (BS2)Fe³⁺ca. 10⁻⁵ MHighly selective for Cu²⁺ and Fe³⁺"Turn-off" fluorescence[4]
π-extended coumarin vinyl ethersHg²⁺-Does not respond to various other metal species"Turn-on" fluorescence upon hydrolysis[7]

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of coumarin-based sensors are crucial for reproducible research and development.

Synthesis of Coumarin Derivatives

The synthesis of coumarin-based sensors often involves multi-step reactions. A general workflow is outlined below.

Start Starting Materials (e.g., Substituted Salicylaldehyde, Active Methylene Compound) Condensation Condensation Reaction (e.g., Knoevenagel, Pechmann) Start->Condensation CoumarinCore Formation of Coumarin Core Condensation->CoumarinCore Functionalization Functionalization (e.g., Bromination, Amination) CoumarinCore->Functionalization Receptor Introduction of Receptor Moiety Functionalization->Receptor FinalSensor Final Sensor Molecule Receptor->FinalSensor

Caption: General synthetic workflow for coumarin-based fluorescent sensors.

A common method for synthesizing the coumarin scaffold is the Knoevenagel condensation of a substituted salicylaldehyde with an active methylene compound, followed by cyclization. For an this compound core, a potential starting material would be 3-bromo-4-methoxysalicylaldehyde. Subsequent functionalization at other positions can be achieved through various organic reactions to introduce a specific analyte-binding receptor.

General Protocol for Fluorescence Sensing Evaluation

The performance of a fluorescent sensor is typically evaluated by monitoring the changes in its fluorescence properties upon interaction with the target analyte.

cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis SensorSol Prepare Sensor Solution (in appropriate solvent) Titration Fluorescence Titration: Add increasing amounts of analyte to sensor solution SensorSol->Titration AnalyteSol Prepare Analyte Solutions (varying concentrations) AnalyteSol->Titration RecordSpectra Record Fluorescence Spectra (Excitation and Emission) Titration->RecordSpectra SelectivityTest Perform Selectivity Test (with interfering ions) Titration->SelectivityTest PlotData Plot Fluorescence Intensity vs. Analyte Concentration RecordSpectra->PlotData CalcLOD Calculate Limit of Detection (LOD) PlotData->CalcLOD

Caption: Experimental workflow for evaluating a fluorescent sensor.

  • Preparation of Solutions: A stock solution of the sensor is prepared in a suitable solvent (e.g., DMSO, acetonitrile, or a mixed aqueous solution). Stock solutions of the analyte and potential interfering species are also prepared.

  • Fluorescence Titration: To a solution of the sensor, incremental amounts of the analyte stock solution are added. After each addition, the fluorescence emission spectrum is recorded at a specific excitation wavelength.

  • Determination of Limit of Detection (LOD): The LOD is typically calculated from the fluorescence titration data using the formula 3σ/k, where σ is the standard deviation of the blank signal and k is the slope of the calibration curve at low analyte concentrations.

  • Selectivity Studies: The fluorescence response of the sensor to the target analyte is measured in the presence of a molar excess of other potentially interfering ions or molecules to assess its selectivity.

Signaling Pathways and Sensing Mechanisms

The sensing mechanism of coumarin-based fluorescent probes often relies on processes like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Förster Resonance Energy Transfer (FRET).

cluster_pet Photoinduced Electron Transfer (PET) cluster_ict Intramolecular Charge Transfer (ICT) PET_off Analyte Absent: Receptor donates electron to excited fluorophore -> Fluorescence Quenched ('Off') PET_on Analyte Binds Receptor: PET is inhibited -> Fluorescence Restored ('On') PET_off->PET_on Analyte Addition ICT_ground Ground State ICT_excited Excited State: Charge transfer from donor to acceptor part of the molecule ICT_ground->ICT_excited Excitation ICT_analyte Analyte Interaction: Alters the ICT process -> Shift in emission wavelength ICT_excited->ICT_analyte Analyte Addition

References

Validating the Mechanism of Action of 8-Bromo-7-methoxycoumarin Through Genetic Knockdown and Knockout Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental approaches to validate the proposed mechanism of action of 8-Bromo-7-methoxycoumarin, a promising anti-cancer compound. Recent studies suggest that this compound exerts its anti-tumor effects, particularly against lung cancer stem cells, by downregulating the transcription factors NF-κB (specifically the p65 subunit) and FoxM1.[1] This guide will objectively compare the use of genetic knockdown and knockout techniques to confirm these molecular targets with the use of alternative small molecule inhibitors. Detailed experimental protocols, data presentation tables, and visual workflows are provided to support researchers in designing robust validation studies.

Proposed Signaling Pathway of this compound

The hypothesized mechanism of action of this compound involves the inhibition of two key pro-tumorigenic transcription factors, NF-κB and FoxM1. These transcription factors are implicated in promoting cancer cell proliferation, survival, and resistance to therapy. The following diagram illustrates this proposed pathway.

8_Bromo_7_methoxycoumarin_pathway This compound This compound NF-κB (p65) NF-κB (p65) This compound->NF-κB (p65) inhibits FoxM1 FoxM1 This compound->FoxM1 inhibits Pro-tumorigenic Gene Expression Pro-tumorigenic Gene Expression NF-κB (p65)->Pro-tumorigenic Gene Expression activates FoxM1->Pro-tumorigenic Gene Expression activates Cancer Cell Proliferation & Survival Cancer Cell Proliferation & Survival Pro-tumorigenic Gene Expression->Cancer Cell Proliferation & Survival promotes

Caption: Proposed mechanism of this compound.

Genetic Validation of Mechanism of Action

To rigorously validate that the anti-cancer effects of this compound are mediated through the inhibition of NF-κB and FoxM1, genetic knockdown or knockout studies are the gold standard. These approaches directly assess the necessity of the proposed target genes for the drug's activity.

Experimental Workflow: Genetic Validation

The following diagram outlines the general workflow for validating the mechanism of action of this compound using either siRNA-mediated knockdown or CRISPR-Cas9-mediated knockout.

Genetic_Validation_Workflow cluster_0 Target Gene Perturbation cluster_1 Experimental Groups cluster_2 Phenotypic & Molecular Readouts siRNA Transfection (Knockdown) siRNA Transfection (Knockdown) Target Gene Knockdown/Knockout Cells Target Gene Knockdown/Knockout Cells siRNA Transfection (Knockdown)->Target Gene Knockdown/Knockout Cells CRISPR-Cas9 Transfection (Knockout) CRISPR-Cas9 Transfection (Knockout) CRISPR-Cas9 Transfection (Knockout)->Target Gene Knockdown/Knockout Cells Control Cells Control Cells This compound Treated Cells This compound Treated Cells Control Cells->this compound Treated Cells Treat Western Blot (Target Protein Levels) Western Blot (Target Protein Levels) This compound Treated Cells->Western Blot (Target Protein Levels) RT-qPCR (Target mRNA Levels) RT-qPCR (Target mRNA Levels) This compound Treated Cells->RT-qPCR (Target mRNA Levels) Cell Viability Assay (e.g., MTT) Cell Viability Assay (e.g., MTT) This compound Treated Cells->Cell Viability Assay (e.g., MTT) Apoptosis Assay (e.g., Annexin V) Apoptosis Assay (e.g., Annexin V) This compound Treated Cells->Apoptosis Assay (e.g., Annexin V) Knockdown/Knockout + this compound Knockdown/Knockout + this compound Target Gene Knockdown/Knockout Cells->Knockdown/Knockout + this compound Treat Target Gene Knockdown/Knockout Cells->Western Blot (Target Protein Levels) Target Gene Knockdown/Knockout Cells->RT-qPCR (Target mRNA Levels) Target Gene Knockdown/Knockout Cells->Cell Viability Assay (e.g., MTT) Target Gene Knockdown/Knockout Cells->Apoptosis Assay (e.g., Annexin V) Knockdown/Knockout + this compound->Cell Viability Assay (e.g., MTT) Knockdown/Knockout + this compound->Apoptosis Assay (e.g., Annexin V)

Caption: Workflow for genetic validation studies.

Comparison of Validation Methodologies

FeatureThis compound AloneGenetic Knockdown (siRNA)Genetic Knockout (CRISPR-Cas9)Alternative Small Molecule Inhibitors
Principle Pharmacological inhibitionTransient silencing of mRNAPermanent gene disruptionPharmacological inhibition
Target Specificity May have off-target effectsHigh specificity to target mRNAHigh specificity to target gene locusMay have off-target effects
Duration of Effect Dependent on compound half-lifeTransient (typically 48-96 hours)Permanent and heritableDependent on compound half-life
Experimental Timeframe Short-termShort-termLong-term (requires clonal selection)Short-term
Key Advantage Direct assessment of the compound's effectRapid and efficient for initial validationDefinitive evidence of target necessityProvides a benchmark for efficacy
Key Disadvantage Mechanism is inferredIncomplete knockdown can occurPotential for off-target mutationsOff-target effects can confound results
Typical Use Case Initial screening and dose-response studiesValidating hits from primary screensGold-standard target validationComparative efficacy and pathway analysis

Experimental Protocols

Protocol 1: siRNA-Mediated Knockdown of NF-κB (p65) and FoxM1

Objective: To transiently silence the expression of NF-κB (p65) and FoxM1 to assess if this phenocopies the effect of this compound.

Materials:

  • Lung cancer cell line (e.g., A549, H460)

  • Lipofectamine RNAiMAX Transfection Reagent

  • Opti-MEM I Reduced Serum Medium

  • siRNA targeting RELA (p65) (e.g., Santa Cruz Biotechnology, sc-29410)[1]

  • siRNA targeting FoxM1 (e.g., Santa Cruz Biotechnology, sc-44877)[2]

  • Non-targeting control siRNA

  • This compound

  • Reagents for Western blotting and RT-qPCR

  • Cell viability and apoptosis assay kits

Procedure:

  • Cell Seeding: Seed lung cancer cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA-Lipofectamine Complex Formation:

    • For each well, dilute 50 pmol of siRNA (p65, FoxM1, or control) into 250 µL of Opti-MEM.

    • In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 250 µL of Opti-MEM.

    • Combine the diluted siRNA and Lipofectamine solutions and incubate for 15 minutes at room temperature.

  • Transfection: Add the 500 µL siRNA-Lipofectamine complex to each well.

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.

  • Treatment with this compound: After the initial incubation, replace the medium with fresh medium containing either DMSO (vehicle control) or the desired concentration of this compound.

  • Analysis: After 24-48 hours of treatment, harvest the cells for downstream analysis:

    • Western Blot: Analyze protein levels of p65 and FoxM1 to confirm knockdown, and assess downstream markers of apoptosis (e.g., cleaved PARP, Caspase-3).

    • RT-qPCR: Analyze mRNA levels of RELA and FoxM1 to confirm knockdown.

    • Cell Viability Assay: Perform an MTT or similar assay to assess cell proliferation.

    • Apoptosis Assay: Use Annexin V/PI staining and flow cytometry to quantify apoptosis.

Protocol 2: CRISPR-Cas9-Mediated Knockout of NF-κB (p65) and FoxM1

Objective: To generate stable knockout cell lines for NF-κB (p65) and FoxM1 to definitively determine their role in the activity of this compound.

Materials:

  • Lung cancer cell line

  • CRISPR-Cas9 expression plasmid (e.g., pSpCas9(BB)-2A-GFP)

  • gRNA expression vector

  • Validated gRNA sequences for RELA and FoxM1

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Fluorescence-Activated Cell Sorter (FACS)

  • 96-well plates for single-cell cloning

Procedure:

  • gRNA Design and Cloning: Design and clone two independent gRNAs targeting early exons of RELA and FoxM1 into the gRNA expression vector.

  • Transfection: Co-transfect the Cas9 expression plasmid and the gRNA expression plasmid into the lung cancer cells.

  • FACS Sorting: 48 hours post-transfection, use FACS to sort GFP-positive cells (indicating successful transfection) into individual wells of a 96-well plate.

  • Clonal Expansion: Culture the single cells to expand into clonal populations.

  • Screening and Validation:

    • Genomic DNA Sequencing: Extract genomic DNA from the expanded clones and sequence the target region to identify clones with frameshift-inducing insertions or deletions (indels).

    • Western Blot: Confirm the absence of p65 and FoxM1 protein in the validated knockout clones.

  • Phenotypic Analysis: Use the validated knockout clones and wild-type control cells for the following experiments:

    • Treat both cell types with a dose range of this compound.

    • Perform cell viability and apoptosis assays. The expectation is that the knockout cells will show a blunted response to the compound compared to the wild-type cells.

Data Presentation: Hypothetical Quantitative Data

The following tables present hypothetical data that could be obtained from the described experiments to validate the mechanism of action of this compound.

Table 1: Effect of this compound and siRNA Knockdown on Protein Expression

Treatment GroupRelative p65 Protein Level (%)Relative FoxM1 Protein Level (%)
Control100 ± 8100 ± 11
This compound (10 µM)45 ± 638 ± 5
Control siRNA98 ± 9102 ± 12
p65 siRNA15 ± 495 ± 10
FoxM1 siRNA96 ± 712 ± 3

Table 2: Effect on Cell Viability

Treatment GroupCell Viability (% of Control)
Control100
This compound (10 µM)52 ± 5
p65 Knockout78 ± 6
p65 Knockout + this compound (10 µM)75 ± 7
FoxM1 Knockout72 ± 8
FoxM1 Knockout + this compound (10 µM)70 ± 9

Comparison with Alternative Small Molecule Inhibitors

A complementary approach to genetic validation is to compare the effects of this compound with known small molecule inhibitors of NF-κB and FoxM1.

CompoundTarget(s)Mechanism of ActionPotential for Comparison
This compound NF-κB, FoxM1 (Proposed) Downregulation of target expression/activity Test compound
Bay 11-7082 IKKα/βInhibits the phosphorylation of IκBα, preventing NF-κB activation.Provides a benchmark for NF-κB pathway inhibition.
Thiostrepton FoxM1Binds to the DNA binding domain of FoxM1, inhibiting its transcriptional activity.Allows for a direct comparison of targeting FoxM1 through a different mechanism.
Bortezomib ProteasomeInhibits the proteasome, leading to the accumulation of IκBα and subsequent inhibition of NF-κB.A clinically approved drug that impacts the NF-κB pathway.

Logical Relationship Diagram

Comparison_Logic cluster_0 Genetic Validation cluster_1 Pharmacological Comparison Hypothesis This compound inhibits NF-κB and FoxM1 siRNA Knockdown siRNA Knockdown Hypothesis->siRNA Knockdown Test with transient target silencing CRISPR Knockout CRISPR Knockout Hypothesis->CRISPR Knockout Test with permanent target removal Bay 11-7082 (IKK inhibitor) Bay 11-7082 (IKK inhibitor) Hypothesis->Bay 11-7082 (IKK inhibitor) Compare NF-κB inhibition phenotype Thiostrepton (FoxM1 inhibitor) Thiostrepton (FoxM1 inhibitor) Hypothesis->Thiostrepton (FoxM1 inhibitor) Compare FoxM1 inhibition phenotype Phenocopies Effect? Phenocopies Effect? siRNA Knockdown->Phenocopies Effect? Blunts Effect? Blunts Effect? CRISPR Knockout->Blunts Effect? Similar Phenotype? Similar Phenotype? Bay 11-7082 (IKK inhibitor)->Similar Phenotype? Thiostrepton (FoxM1 inhibitor)->Similar Phenotype? Mechanism Supported Mechanism Supported Phenocopies Effect?->Mechanism Supported Mechanism Validated Mechanism Validated Blunts Effect?->Mechanism Validated Pathway Confirmed Pathway Confirmed Similar Phenotype?->Pathway Confirmed

Caption: Logic for validating the mechanism of action.

Conclusion

Validating the molecular mechanism of a novel compound like this compound is crucial for its development as a therapeutic agent. While initial studies pointing to the inhibition of NF-κB and FoxM1 are promising, rigorous validation through genetic knockdown and knockout experiments is essential. These techniques provide a direct and specific means to confirm that the observed anti-cancer effects are indeed mediated through these targets. By comparing the outcomes of genetic perturbations with the effects of the compound and other known inhibitors, researchers can build a comprehensive and compelling case for the mechanism of action, thereby de-risking further preclinical and clinical development.

References

Unveiling the Anticancer Potential: A Comparative Evaluation of Substituted 8-Methoxycoumarins' Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of various substituted 8-methoxycoumarins reveals significant cytotoxic potential against a range of cancer cell lines. This guide synthesizes experimental data to offer researchers, scientists, and drug development professionals a comparative overview of the structure-activity relationships of these compounds, highlighting key substitutions that enhance their anticancer efficacy. The primary mechanism of action appears to be the induction of apoptosis and cell cycle arrest, mediated through various signaling pathways.

Quantitative Cytotoxicity Data

The in vitro cytotoxic activity of a series of substituted 8-methoxycoumarins was evaluated against several human cancer cell lines, primarily using the MTT assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are summarized in the table below. Lower IC50 values indicate higher cytotoxic potency.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
1 3-(5-(4-Chlorophenyl)oxazol-2-yl)MCF-79.165[1]
MDA-MB-23112.65[1]
2 5-Bromo-3-(5-(4-chlorophenyl)oxazol-2-yl)MCF-7>50[1]
MDA-MB-231>50[1]
3 N-(2-hydroxyphenyl)-3-carboxamideMCF-76.621[1]
MDA-MB-2319.62[1]
4 5-Bromo-N-(2-hydroxyphenyl)-3-carboxamideMCF-7>50[1]
MDA-MB-231>50[1]
5 5-Bromo-3-carboxamideHepG20.9[2]
6 3-CarboxamideHepG217[2]
7 Acetylated 3-carboxamideHepG22.3[2]
8 5-Bromo, Acetylated 3-carboxamideHepG22.3[2]
9 3-Carboxylic acidHepG25[2]
10 5-Bromo-3-carboxylic acidHepG241[2]

Key Observations:

  • Substitution at the 3-position: Derivatives with substituents at the 3-position, such as an oxazole ring or a carboxamide group, demonstrated significant cytotoxicity.[1][2]

  • Effect of Bromination at the 5-position: Bromination at the 5-position showed variable effects. In some cases, it dramatically decreased cytotoxicity, while in the 3-carboxamide derivative, it significantly enhanced the anticancer activity.[1][2]

  • Carboxamide vs. Carboxylic Acid: The conversion of the 3-carboxamide to a 3-carboxylic acid resulted in a notable improvement in antiproliferative activity against HepG2 cells.[2]

Experimental Protocols

The primary method utilized to assess the cytotoxicity of the 8-methoxycoumarin derivatives was the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

MTT Assay Protocol
  • Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231, HepG2) are seeded into 96-well plates at a density of approximately 1 x 10^4 to 2 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.[3][4]

  • Compound Treatment: The cells are then treated with various concentrations of the substituted 8-methoxycoumarin derivatives (typically ranging from 0.01 to 100 µM) and incubated for a further 48 to 72 hours.[5][6]

  • MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 3 to 4 hours at 37°C.[5][6]

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals that have formed in viable cells.[4][6]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 540-570 nm.[3][5]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.[5]

Mechanisms of Action: Signaling Pathways

The cytotoxic effects of substituted 8-methoxycoumarins are primarily attributed to the induction of programmed cell death (apoptosis) and the arrest of the cell cycle. Several key signaling pathways have been implicated in these processes.

Experimental_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Cancer Cell Lines (e.g., MCF-7, HepG2) B Seeding in 96-well Plates A->B C Addition of Substituted 8-Methoxycoumarins B->C D Incubation (48-72h) C->D E MTT Reagent Addition D->E F Formazan Crystal Formation (in viable cells) E->F G Solubilization with DMSO F->G H Absorbance Reading G->H I Calculation of % Cell Viability H->I J Determination of IC50 Values I->J

Caption: Experimental workflow for determining the cytotoxicity of 8-methoxycoumarin derivatives using the MTT assay.

The induction of apoptosis by these compounds often involves the intrinsic mitochondrial pathway. This is characterized by changes in the expression of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.

Apoptosis_Signaling_Pathway cluster_Mitochondria Mitochondrial Pathway cluster_Caspase Caspase Cascade Coumarin Substituted 8-Methoxycoumarin Bax Bax (Pro-apoptotic) Coumarin->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) Coumarin->Bcl2 Downregulation Mito Mitochondrion Bax->Mito Bcl2->Mito Inhibition CytoC Cytochrome c Release Casp9 Caspase-9 (Initiator) CytoC->Casp9 Activation Mito->CytoC Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis signaling pathway induced by substituted 8-methoxycoumarins.

Furthermore, some 8-methoxycoumarin derivatives have been shown to induce cell cycle arrest, preventing cancer cells from progressing through the phases of division. This is often observed as an accumulation of cells in a specific phase, such as the G1/S or S phase.[1][7] This can be a result of the modulation of key regulatory proteins in pathways like the PI3K/Akt/mTOR signaling cascade.[8][9]

Cell_Cycle_Arrest_Pathway cluster_PI3K PI3K/Akt/mTOR Pathway cluster_CellCycle Cell Cycle Progression Coumarin Substituted 8-Methoxycoumarin PI3K PI3K Coumarin->PI3K Inhibition Akt Akt PI3K->Akt Arrest Cell Cycle Arrest mTOR mTOR Akt->mTOR G1 G1 Phase mTOR->G1 Promotes Progression S S Phase G1->S G2M G2/M Phase S->G2M

Caption: Simplified PI3K/Akt/mTOR signaling pathway leading to cell cycle arrest.

References

Safety Operating Guide

Navigating the Safe Disposal of 8-Bromo-7-methoxycoumarin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of 8-Bromo-7-methoxycoumarin, a specialized coumarin derivative. Adherence to these guidelines is critical for ensuring a safe laboratory environment and compliance with regulatory standards.

Core Safety and Handling Protocols

When managing this compound, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. While a comprehensive SDS for this exact compound is not publicly available, data from related coumarin derivatives, such as 4-(Bromomethyl)-7-methoxycoumarin and 7-Methoxycoumarin, suggest that standard precautions for handling chemical reagents should be strictly followed.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A lab coat or chemical-resistant apron is required.

  • Respiratory Protection: If working with fine powders or in a poorly ventilated area, a NIOSH-approved respirator is recommended.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Ensure safety showers and eyewash stations are readily accessible.

Quantitative Data Summary

The following table summarizes the known physical and chemical properties of this compound and related compounds. This information is crucial for a comprehensive understanding of the compound's characteristics.

PropertyThis compound7-Methoxycoumarin4-(Bromomethyl)-7-methoxycoumarin
Molecular Formula C10H7BrO3[1]C10H8O3C11H9BrO3
Molecular Weight 255.06 g/mol [1]176.17 g/mol 269.09 g/mol
Appearance Not specifiedBeige powder/solid[2]Not specified
Melting Point Not specified117 - 121 °C[2]Not specified
Hazards Not explicitly classified, but handle as hazardousSkin Irritation (Category 2), Eye Irritation (Category 2), Specific target organ toxicity - single exposure (Category 3)[3]Skin Corrosion/Irritation (Category 2), Serious Eye Damage/Eye Irritation (Category 2), Specific target organ toxicity (single exposure) (Category 3)[3]

Experimental Disposal and Neutralization Protocols

The disposal of this compound must comply with federal, state, and local hazardous waste regulations.[4][5][6][7] The Resource Conservation and Recovery Act (RCRA) provides the framework for managing hazardous waste in the United States.[5][8]

Step 1: Waste Identification and Segregation

  • Hazardous Waste Determination: Based on the data for similar compounds, it is prudent to treat this compound as a hazardous waste.[3] A formal hazardous waste determination should be conducted as per 40 CFR § 262.11.[8]

  • Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled hazardous waste container.

Step 2: Containerization and Labeling

  • Container: Use a chemically compatible, leak-proof container with a secure lid.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.

Step 3: On-Site Accumulation

  • Storage: Store the waste container in a designated satellite accumulation area or a central hazardous waste storage area.

  • Time Limits: Adhere to the accumulation time limits for your facility's generator status (e.g., Large Quantity Generator, Small Quantity Generator).[8]

Step 4: Off-Site Disposal

  • Licensed Transporter: Arrange for pickup by a licensed hazardous waste transporter.[4][8]

  • Manifest: A hazardous waste manifest must be completed to track the waste from your facility to its final destination at a permitted Treatment, Storage, and Disposal Facility (TSDF).[7][8]

  • Treatment: The TSDF will treat the waste to meet Land Disposal Restrictions (LDR) before final disposal.[5]

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_0 Phase 1: In-Lab Management cluster_1 Phase 2: Facility-Level Disposal cluster_2 Phase 3: Final Disposition A Generate 8-Bromo-7- methoxycoumarin Waste B Perform Hazardous Waste Determination (40 CFR 262.11) A->B C Segregate into a Dedicated Waste Container B->C Presumed Hazardous D Label Container: 'Hazardous Waste' 'this compound' C->D E Store in Satellite Accumulation Area D->E F Transfer to Central Hazardous Waste Storage E->F G Arrange for Pickup by Licensed Transporter F->G H Complete Hazardous Waste Manifest G->H I Transport to Permitted TSDF H->I J Waste Treatment at TSDF (to meet LDRs) I->J K Final Disposal (e.g., Incineration, Landfill) J->K L Recordkeeping and Documentation Retention K->L

References

Essential Safety and Operational Guide for 8-Bromo-7-methoxycoumarin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for handling 8-Bromo-7-methoxycoumarin in a laboratory setting. It is intended for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

When handling this compound, a thorough risk assessment should be conducted. Based on the safety data sheets of similar coumarin compounds, the following PPE is mandatory to minimize exposure and ensure personal safety.[1][2][3][4]

Summary of Required Personal Protective Equipment

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[3]Protects eyes from dust particles and potential splashes.
Hand Protection Nitrile rubber gloves (minimum 0.11 mm thickness) tested according to EN 374.[2]Provides a barrier against skin contact. Gloves must be inspected before use and disposed of properly.[3]
Respiratory Protection A NIOSH-approved N95 dust mask or, for higher exposure risks, a full-face respirator with appropriate cartridges (e.g., P3 filter).[1][2]Prevents inhalation of the powdered compound, especially when weighing or transferring.
Body Protection A lab coat or other protective clothing to prevent skin exposure.[4]Minimizes the risk of skin contact with the chemical.

Handling and Operational Plan

Adherence to proper handling procedures is critical to prevent contamination and ensure experiment integrity.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure a designated handling area is clean and uncluttered.

    • Verify that an eyewash station and safety shower are readily accessible.[5]

    • Work within a certified chemical fume hood to control dust and vapors.[5]

  • Weighing and Transfer:

    • Use a microbalance within the fume hood for accurate and contained weighing.

    • Employ anti-static measures to prevent dispersal of the fine powder.

    • Use a spatula for transfers, minimizing the creation of airborne dust.

  • Dissolution:

    • Add the solvent to the weighed this compound powder slowly and in a controlled manner.

    • Ensure the container is appropriately sized to avoid splashes.

    • If sonication is required, ensure the container is securely capped.

  • Post-Handling:

    • Thoroughly clean the work area, including the balance and any contaminated surfaces.

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[6]

    • Remove and dispose of contaminated gloves and other disposable PPE in the designated waste stream.

Disposal Plan

Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and comply with regulations. As a brominated organic compound, it is classified as hazardous waste.[7]

Waste Segregation and Disposal Procedures:

Waste TypeDisposal ContainerDisposal Method
Solid this compound Labeled, sealed container for halogenated organic waste.Collect in a designated, compatible container. The container must be clearly labeled with the chemical name and hazard symbols. Arrange for disposal through a licensed hazardous waste management company.
Contaminated Labware (disposable) Labeled hazardous waste bag within a rigid container.Items such as pipette tips, weigh boats, and contaminated paper towels should be collected in a designated hazardous waste bag.
Contaminated Labware (reusable) N/ADecontaminate glassware by rinsing with an appropriate solvent (e.g., acetone, ethanol) into a designated halogenated organic waste container. After decontamination, wash with soap and water.
Solutions of this compound Labeled, sealed container for halogenated organic liquid waste.Collect all liquid waste containing the compound in a clearly labeled, sealed container. Do not mix with other non-halogenated waste streams. Arrange for disposal through a licensed hazardous waste management company.[8]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is necessary.

Emergency Response Protocol

IncidentAction
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[6] Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5][6] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]
Small Spill Wearing appropriate PPE, carefully sweep up the solid material to avoid creating dust.[6] Place the spilled material and any contaminated cleaning materials into a labeled container for hazardous waste disposal. Clean the spill area with a suitable solvent and then with soap and water.
Large Spill Evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) department immediately.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don PPE prep2 Prepare Fume Hood prep1->prep2 weigh Weigh Compound prep2->weigh Proceed to Handling dissolve Dissolve in Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment decon Decontaminate Workspace experiment->decon Proceed to Cleanup waste Segregate & Dispose Waste decon->waste finish finish waste->finish End

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.